1,10-Bis(pyridinium)decane
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
6266-40-6 |
|---|---|
Fórmula molecular |
C20H30Br2N2 |
Peso molecular |
458.3 g/mol |
Nombre IUPAC |
1-(10-pyridin-1-ium-1-yldecyl)pyridin-1-ium dibromide |
InChI |
InChI=1S/C20H30N2.2BrH/c1(3-5-9-15-21-17-11-7-12-18-21)2-4-6-10-16-22-19-13-8-14-20-22;;/h7-8,11-14,17-20H,1-6,9-10,15-16H2;2*1H/q+2;;/p-2 |
Clave InChI |
XZZPVHYTBRRMNM-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=CC=C2.[Br-].[Br-] |
Sinónimos |
1,10-bis(pyridinium)decane 1,10-bis(pyridinium)decane dibromide |
Origen del producto |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1,10-Bis(pyridinium)decane Dibromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,10-bis(pyridinium)decane dibromide, a versatile dicationic compound with significant biological activities. The document details its synthesis, physicochemical and spectroscopic characterization, and its established role as a potent enzyme inhibitor and potential antimicrobial agent.
Synthesis
The synthesis of this compound dibromide is achieved through a direct quaternization reaction. This process involves the nucleophilic attack of the nitrogen atom in the pyridine ring on the electrophilic carbon atoms of 1,10-dibromodecane, resulting in the formation of two pyridinium salt moieties linked by a decamethylene chain.
Experimental Protocol: Synthesis of this compound Dibromide
This protocol is based on established methods for the synthesis of N-alkylated pyridinium salts and related bis(pyridinium)alkanes.[1][2][3]
Materials:
-
1,10-dibromodecane (1.0 equivalent)
-
Pyridine (2.0-2.2 equivalents), freshly distilled
-
Acetonitrile (CH₃CN), anhydrous
-
Absolute ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,10-dibromodecane (1.0 eq.) in anhydrous acetonitrile.
-
Add freshly distilled pyridine (2.0-2.2 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 8-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, a precipitate will likely have formed. Allow the mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crude product with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
For purification, recrystallize the solid product from absolute ethanol.[1] This involves dissolving the solid in a minimum amount of hot ethanol and allowing it to cool slowly to form pure crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry under vacuum to a constant weight. The expected yield is typically in the range of 60-75%.[1]
Synthesis Workflow
The following diagram illustrates the chemical reaction for the synthesis of this compound dibromide.
Caption: Reaction scheme for the synthesis of this compound dibromide.
Characterization
The structural confirmation and purity assessment of the synthesized this compound dibromide are performed using a combination of physicochemical and spectroscopic methods.
Physicochemical Properties
The fundamental physical and chemical properties of the compound are summarized below.
| Property | Value | Reference |
| CAS Number | 6266-40-6 | [4] |
| Molecular Formula | C₂₀H₃₀Br₂N₂ | [4] |
| Molecular Weight | 458.27 g/mol | [4] |
| Purity | ≥98% (Commercially available) | [4] |
| Appearance | White to off-white solid (Expected) | |
| Storage | 4°C for long-term storage | [4] |
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of the molecule.
-
Protocol: A sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.[8]
| Expected ¹H NMR Data (in D₂O) | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~8.8 - 9.0 | Protons α to Pyridinium N (H-2, H-6), doublet |
| ~8.5 - 8.7 | Proton γ to Pyridinium N (H-4), triplet |
| ~8.0 - 8.2 | Protons β to Pyridinium N (H-3, H-5), triplet |
| ~4.6 - 4.8 | Methylene protons adjacent to N⁺ (-N⁺-CH₂ -), triplet |
| ~2.0 - 2.2 | Methylene protons β to N⁺ (-CH₂-CH₂ -), multiplet |
| ~1.3 - 1.5 | Internal methylene protons of decane chain, broad multiplet |
| Expected ¹³C NMR Data (in D₂O) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 148 | Carbons α to Pyridinium N (C-2, C-6) |
| ~144 - 146 | Carbon γ to Pyridinium N (C-4) |
| ~128 - 130 | Carbons β to Pyridinium N (C-3, C-5) |
| ~60 - 62 | Methylene carbon adjacent to N⁺ (-N⁺-C H₂-) |
| ~30 - 32 | Methylene carbon β to N⁺ (-CH₂-C H₂-) |
| ~25 - 30 | Internal methylene carbons of decane chain |
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.
-
Protocol: The spectrum of the solid sample is typically obtained using the KBr (potassium bromide) disc technique on an FTIR spectrometer.[7]
| Expected IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Assignment |
| 3150 - 3000 | Aromatic C-H stretching vibrations of the pyridinium ring |
| 2950 - 2850 | Aliphatic C-H stretching vibrations of the decane chain |
| ~1630 - 1640 | Aromatic C=C and C=N stretching vibrations (ring vibrations) |
| ~1480 - 1500 | Aromatic ring stretching vibrations |
2.2.3. Mass Spectrometry (MS)
MS provides information about the mass and, by extension, the elemental composition of the molecule.
-
Protocol: Using a technique like Electrospray Ionization (ESI), the sample is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured.[9]
| Expected Mass Spectrometry Data | |
| Ion | Expected m/z |
| [M]²⁺ | ~149.12 |
| [M+Br]⁺ | ~377.16 / 379.16 |
| Note: The molecular cation (C₂₀H₃₀N₂²⁺) has a predicted monoisotopic mass of 298.24 Da.[10] The spectrum of any bromine-containing fragment will show a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[9] |
Biological Activity and Applications
This compound dibromide is recognized for its potent biological effects, primarily as an enzyme inhibitor and a broad-spectrum antimicrobial agent.
Acetylcholinesterase (AChE) Inhibition
This compound is a powerful inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[11] Its inhibitory activity makes it a subject of interest in neuropharmacology and toxicology.[12]
| Enzyme Inhibition Data | |
| Target | Acetylcholinesterase (AChE) |
| IC₅₀ | 25.8 nM |
| Reference | [11] |
Antimicrobial Activity
The amphiphilic structure of bis(pyridinium)alkanes, featuring cationic pyridinium head groups and a hydrophobic alkyl linker, allows them to interact with and disrupt microbial cell membranes.[13] This leads to increased membrane permeability and ultimately cell death.[5][13] While specific data for the title compound is limited, analogous compounds with a C10 alkyl chain show significant activity against a range of bacteria.
| Antimicrobial Activity of a Related C10 Analogue | |
| Microorganism | MIC (μg/mL) |
| S. aureus ATCC 6538 | 31.2 |
| S. aureus MRSA 97-7 | 31.2 |
| S. Typhimurium 14028s | 31.2 |
| E. coli ATCC 25922 | 62.5 |
| Reference | [13] |
| Data for 1,1′-(Decane-1,10-diyl)bis(4-aminopyridin-1-ium) bromide |
Proposed Antimicrobial Mechanism
The mechanism of action is primarily attributed to the disruption of the bacterial cytoplasmic membrane.
Caption: Proposed mechanism of antimicrobial action via membrane disruption.
References
- 1. 1,1'-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide (64690-20-6) for sale [vulcanchem.com]
- 2. Synthesis of 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane-Based Pyridinium Salts Containing Acetal Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. rsc.org [rsc.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. PubChemLite - 1,10-bis(pyridinium)-decane dibromide (C20H30N2) [pubchemlite.lcsb.uni.lu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Influence of acetyl- -methylcholine, carbamoylcholine, and bis-pyridinium compounds on the activity of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibacterial Activity of Bis(4-aminopyridinium) Compounds for Their Potential Use as Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure of Long-Chain Bis(pyridinium)alkane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of long-chain bis(pyridinium)alkane derivatives, a class of compounds with significant potential in various therapeutic areas. Due to the limited availability of public crystallographic data for 1,10-bis(pyridinium)decane derivatives, this guide utilizes the closely related structure of N,N′-Bis(4-pyridylmethylene)octane-1,8-diamine as a representative example to illustrate the core structural features and experimental methodologies. This analog, with its eight-carbon aliphatic chain, provides valuable insights into the molecular conformation and packing of this compound class.
Core Crystallographic Data
The crystallographic data for N,N′-Bis(4-pyridylmethylene)octane-1,8-diamine, a structural analog of the this compound series, are summarized in the table below. The data reveals a monoclinic crystal system. The central eight-carbon chain adopts a fully extended conformation, and the entire molecule is generated by a crystallographic center of inversion.[1][2]
| Parameter | Value |
| Chemical Formula | C₂₀H₂₆N₄ |
| Molecular Weight | 322.45 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.6285 (4) |
| b (Å) | 9.3821 (3) |
| c (Å) | 8.8302 (3) |
| α (°) | 90 |
| β (°) | 111.143 (2) |
| γ (°) | 90 |
| Volume (ų) | 898.52 (5) |
| Z | 2 |
| Temperature (K) | 140 |
| Radiation | Mo Kα |
| Wavelength (Å) | 0.71073 |
Table 1: Crystallographic data for N,N′-Bis(4-pyridylmethylene)octane-1,8-diamine. Data sourced from[3].
Experimental Protocols
The synthesis and crystallization of these compounds are crucial steps for obtaining high-quality crystals suitable for X-ray diffraction analysis. The following protocols are based on established methods for similar compounds.
Synthesis of N,N′-Bis(4-pyridylmethylene)octane-1,8-diamine[1]
-
Dissolution: 1,8-Diaminooctane (1 mmol, 0.145 g) is dissolved in 15 ml of methanol.
-
Addition: To this solution, 4-pyridinecarboxaldehyde (2 mmol, 0.215 g) is added.
-
Reaction: The mixture is heated for 4 hours.
-
Crystallization: The solid that forms upon cooling is recrystallized from methanol to yield the final product.
Single-Crystal X-ray Diffraction Analysis[1]
-
Crystal Mounting: A suitable single crystal is mounted on a diffractometer.
-
Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 140 K) using a radiation source such as Mo Kα. A detector like a Bruker SMART APEX area-detector is used to measure the intensities of the diffracted X-rays.[3]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using software such as SHELXS97 and SHELXL97.[3]
Logical Workflow for Structural Analysis
The process from synthesizing the compound to analyzing its crystal structure follows a logical progression. This workflow ensures the reliable determination of the molecular and crystal structure.
Biological Activity and Signaling Pathways
Long-chain bis(pyridinium)alkanes have demonstrated notable biological activities, including antifungal and cytotoxic effects.[4] Furthermore, certain amphiphilic pyridinium salts have been shown to potently suppress the secretion of interleukin-8 (IL-8) from lung epithelial cells, a key factor in the inflammatory response in cystic fibrosis.[5] This effect is achieved through the blockade of the TNFα/NFκB signaling pathway.[5] Some pyridinium salts have also shown promise as antitumor agents by inducing apoptosis in cancer cells.[6] A derivative of tanshinone I containing a pyridinium salt moiety has been found to target the PI3K/Akt/mTOR signaling pathway.[7]
The diagram below illustrates the inhibitory action of certain pyridinium salts on the TNFα-induced NF-κB signaling pathway, a critical regulator of inflammation.
This guide provides a foundational understanding of the crystal structure and potential therapeutic applications of long-chain bis(pyridinium)alkane derivatives. Further research, particularly in obtaining and analyzing the crystal structure of the this compound derivative, will be instrumental in advancing the development of this promising class of compounds.
References
- 1. N,N'-Bis(4-pyridylmethyl-ene)octane-1,8-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N,N′-Bis(4-pyridylmethylene)octane-1,8-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antifungal, haemolytic and cytotoxic activities of a series of bis(alkylpyridinium)alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amphiphilic pyridinium salts block TNFα/NFκB signaling and constitutive hypersecretion of interleukin-8 (IL-8) from cystic fibrosis lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,10-Bis(pyridinium)decane Dibromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,10-Bis(pyridinium)decane dibromide is a bis-quaternary ammonium compound featuring two pyridinium rings linked by a ten-carbon aliphatic chain. This molecule has garnered significant interest in the scientific community, primarily due to its potent inhibitory activity against acetylcholinesterase (AChE), an enzyme critical to the functioning of the nervous system. Its structural characteristics, comprising cationic pyridinium heads and a flexible hydrophobic linker, are key to its biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its mechanism of action as an acetylcholinesterase inhibitor.
Physicochemical Properties
This compound dibromide is a salt with the following molecular and physical characteristics. The quantitative data is summarized in Table 1 for ease of reference.
| Property | Value |
| Molecular Formula | C₂₀H₃₀Br₂N₂ |
| Molecular Weight | 458.27 g/mol [1][2] |
| CAS Number | 6266-40-6[1][2] |
| Appearance | White to off-white solid[3] |
| Solubility | Water: 175 mg/mL (ultrasonication may be needed)[3] |
| Biological Activity | Acetylcholinesterase (AChE) Inhibitor |
| IC₅₀ for AChE | 25.8 nM[1][3] |
Table 1: Physical and Chemical Properties of this compound Dibromide
Synthesis of this compound Dibromide
The synthesis of this compound dibromide is achieved through a quaternization reaction. This process involves the reaction of pyridine with 1,10-dibromodecane. The nitrogen atom in the pyridine ring acts as a nucleophile, attacking the electrophilic carbon atom of the 1,10-dibromodecane, leading to the formation of the bis-pyridinium salt.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of similar bis-pyridinium compounds.
Materials:
-
Pyridine
-
1,10-Dibromodecane
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,10-dibromodecane (1 equivalent) in anhydrous acetonitrile.
-
Add an excess of pyridine (at least 2.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of this compound dibromide should form.
-
If precipitation is incomplete, the volume of acetonitrile can be reduced under vacuum, and the product can be precipitated by the addition of diethyl ether.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the purified this compound dibromide under vacuum to obtain a white to off-white solid.
Synthesis Workflow
Spectral Data (Predicted and Representative)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridinium protons, which would be shifted downfield compared to pyridine itself due to the positive charge on the nitrogen. Signals for the methylene groups of the decane chain would also be present, with the protons on the carbons adjacent to the pyridinium nitrogen appearing at a lower field than the other methylene protons.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbons of the pyridinium rings, with the carbons adjacent to the nitrogen being significantly deshielded. The aliphatic carbons of the decane linker would also be visible in the upfield region of the spectrum.
-
IR Spectroscopy: The infrared spectrum would likely exhibit characteristic peaks for the C-H stretching and bending vibrations of the aromatic pyridinium rings and the aliphatic decane chain. Aromatic C=C and C=N stretching vibrations would also be expected.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the dicationic part of the molecule, [C₂₀H₃₀N₂]²⁺.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound dibromide is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors.
The inhibitory mechanism of bis-pyridinium compounds is thought to involve a dual-site binding to the AChE enzyme. The structure of AChE features a deep and narrow gorge containing the catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance. It is proposed that the flexible decane linker of this compound allows the two pyridinium rings to simultaneously bind to both the CAS and the PAS of the enzyme. This dual binding significantly increases the affinity and inhibitory potency of the compound.
Applications and Future Directions
The potent acetylcholinesterase inhibitory activity of this compound dibromide makes it a compound of interest for research in neurodegenerative diseases, such as Alzheimer's disease, where a deficit in cholinergic neurotransmission is observed. Its simple structure also makes it an attractive scaffold for the design and synthesis of new, more potent, and selective AChE inhibitors. Future research may focus on elucidating the precise binding mode of this compound with AChE through X-ray crystallography or computational modeling, which would facilitate the rational design of next-generation inhibitors. Furthermore, studies on its pharmacokinetic and pharmacodynamic properties are necessary to evaluate its potential as a therapeutic agent.
Conclusion
This compound dibromide is a well-defined chemical entity with significant potential as a tool for studying the cholinergic system and as a lead compound for the development of new therapeutics. This guide has provided a summary of its key properties, a detailed synthesis protocol, and an overview of its mechanism of action. Further research is warranted to fully explore the therapeutic potential of this and related bis-pyridinium compounds.
References
A Technical Guide to 1,10-bis(pyridinium)decane: An Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-bis(pyridinium)decane, registered under CAS number 6266-40-6 and also known by its synonym Decamethylenebispyridinium dibromide, is a bis-cationic quaternary ammonium compound.[1] Structurally, it features two pyridinium rings linked by a ten-carbon aliphatic chain. This molecule has garnered significant interest in the scientific community, primarily for its potent inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system.[2] The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism of action places this compound and similar bis-pyridinium compounds in a class of molecules with therapeutic potential for neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are a well-established hallmark.[3][4] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, biological activity, and relevant experimental protocols for this compound.
Physicochemical and Biological Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 6266-40-6 | [1] |
| Molecular Formula | C₂₀H₃₀Br₂N₂ | [1] |
| Molecular Weight | 458.27 g/mol | [1] |
| Synonyms | Decamethylenebispyridinium dibromide, 1,1'-Decamethylenebis(pyridinium bromide) | [1] |
| Purity | ≥98% (Commercially available) | [1] |
| Storage Temperature | 4°C | [1] |
Table 2: Biological Activity
| Target | Activity | Value | Reference |
| Acetylcholinesterase (AChE) | IC₅₀ | 25.8 nM | [2] |
Experimental Protocols
General Synthesis of this compound Dibromide
Materials:
-
Pyridine
-
1,10-Dibromodecane
-
A suitable solvent (e.g., acetonitrile, ethanol, or a solvent-free approach)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,10-dibromodecane in the chosen solvent.
-
Addition of Pyridine: Add a stoichiometric excess (typically 2.2 to 2.5 equivalents) of pyridine to the solution.
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period ranging from several hours to overnight. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, the mixture is cooled to room temperature. The product, being a salt, will often precipitate out of the organic solvent. The precipitate can be collected by filtration.
-
Purification: The crude product is washed with the reaction solvent or another suitable organic solvent (like diethyl ether) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
-
Characterization: The final product should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)
The inhibitory activity of this compound against AChE is commonly determined using the spectrophotometric method developed by Ellman. This assay is based on the hydrolysis of acetylthiocholine by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound (test compound)
-
A known AChE inhibitor as a positive control (e.g., donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add buffer only.
-
Control wells (100% activity): Add buffer, AChE solution, and the solvent vehicle used for the test compound.
-
Test wells: Add buffer, AChE solution, and the test compound at various concentrations.
-
Positive control wells: Add buffer, AChE solution, and the positive control inhibitor at various concentrations.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the ATCI substrate solution to all wells except the blank to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the inhibition of acetylcholinesterase. By blocking the active site of AChE, the compound prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft. This enhances the activation of both muscarinic and nicotinic acetylcholine receptors on the postsynaptic neuron, thereby potentiating cholinergic signaling.[4] This is a critical pathway for cognitive functions such as memory and learning.[6]
Below is a diagram illustrating the general workflow for synthesizing a bis-pyridinium compound and a diagram of the cholinergic signaling pathway, highlighting the role of an AChE inhibitor.
Caption: General workflow for the synthesis of bis-pyridinium compounds.
Caption: The effect of this compound on the cholinergic signaling pathway.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound - CAS:6266-40-6 - 山东思科捷生物技术有限公司 [sparkjadesd.com]
- 3. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis [mdpi.com]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticholinesterase activity of new bispyridinium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
molecular formula and weight of 1,10-bis(pyridinium)decane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular formula and weight of 1,10-bis(pyridinium)decane, a symmetrical quaternary ammonium salt. This compound is of interest to researchers in various fields, including medicinal chemistry and materials science, due to its structural features.
Molecular Composition and Weight
The fundamental quantitative data for this compound, often found as a dibromide salt, are summarized below. The molecular formula for the cationic portion is C₂₀H₃₀N₂²⁺[1]. When combined with two bromide counter-ions, the complete molecular formula is C₂₀H₃₀Br₂N₂[2].
The molecular weight is calculated based on the atomic weights of its constituent elements. The standard atomic weight of carbon is approximately 12.01 g/mol , hydrogen is about 1.008 g/mol , nitrogen is approximately 14.007 g/mol , and bromine is about 79.904 g/mol .
A comprehensive summary of the molecular formula and weight is presented in the following table:
| Property | Value |
| Molecular Formula | C₂₀H₃₀Br₂N₂ |
| Molecular Weight | 458.28 g/mol |
| Elemental Composition | |
| Carbon (C) | 20 x 12.011 = 240.22 |
| Hydrogen (H) | 30 x 1.008 = 30.24 |
| Nitrogen (N) | 2 x 14.007 = 28.014 |
| Bromine (Br) | 2 x 79.904 = 159.808 |
Note: The total molecular weight is the sum of the masses of its constituent atoms and may vary slightly depending on the isotopic composition.
Structural Representation
To visualize the logical relationship of the atoms within the this compound dibromide molecule, a diagram has been generated. This illustrates the connection between the two pyridinium rings and the decane linker, as well as the associated bromide counter-ions.
Experimental Protocols
Currently, there are no specific, cited experimental protocols for signaling pathways associated with this compound in the provided context. This compound is primarily a synthetic organic molecule, and its biological activity, if any, would need to be determined through specific assays. For instance, its potential as an acetylcholinesterase (AChE) inhibitor with an IC50 of 25.8 nM has been noted. An experimental protocol to verify this would typically involve:
-
Preparation of Reagents : Solutions of this compound, acetylcholinesterase, a substrate (such as acetylthiocholine), and a chromogenic reagent (like 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) would be prepared in an appropriate buffer (e.g., phosphate buffer at a specific pH).
-
Assay Procedure : The enzyme, inhibitor, and DTNB would be pre-incubated. The reaction would be initiated by adding the substrate.
-
Data Acquisition : The rate of the reaction, observed by the change in absorbance due to the product of the reaction between thiocholine and DTNB, would be measured over time using a spectrophotometer.
-
Data Analysis : The IC50 value would be determined by plotting the enzyme activity against a range of inhibitor concentrations and fitting the data to a suitable dose-response curve.
This is a generalized protocol, and specific experimental conditions would need to be optimized.
References
Thermal Stability and Decomposition of Pyridinium-Based Dicationic Surfactants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of pyridinium-based dicationic surfactants, often referred to as gemini surfactants. Understanding the thermal properties of these molecules is critical for their application in various fields, including drug delivery, material science, and chemical engineering, where they may be subjected to elevated temperatures during processing, storage, or use.
Introduction to Pyridinium-Based Dicationic Surfactants
Pyridinium-based dicationic surfactants are amphiphilic molecules characterized by two pyridinium head groups and typically two hydrophobic tails, connected by a spacer group. This unique structure imparts superior surface activity and self-assembly properties compared to their monocationic counterparts. Their thermal stability is a key parameter that dictates their operational temperature range and shelf-life. The decomposition of these surfactants can lead to loss of function and the generation of potentially reactive or undesirable byproducts.
General Molecular Structure
The general structure of a pyridinium-based dicationic surfactant consists of two N-alkylpyridinium cations linked by a spacer. The nature of the alkyl chains (R), the spacer (S), and the counter-ions (X⁻) all influence the overall properties of the surfactant.
Caption: General chemical structure of a pyridinium-based dicationic surfactant.
Thermal Stability Assessment
The primary technique for evaluating the thermal stability of these surfactants is Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The output, a thermogram, provides key data points for assessing thermal stability.
Key Thermal Stability Parameters
-
Tonset (Onset Decomposition Temperature): The temperature at which the initial significant mass loss begins. It is a common metric for comparing the thermal stability of different materials.
-
Tpeak (Peak Decomposition Temperature): The temperature at which the maximum rate of mass loss occurs, corresponding to the peak of the derivative thermogram (DTG).
Quantitative Thermal Decomposition Data
Recent studies have shown that pyridinium-based dicationic surfactants generally exhibit high thermal stability, with decomposition temperatures often approaching or exceeding 300°C[1][2]. The structure of the spacer group has been found to have a modest but noticeable impact on the thermal stability.
A study by Al-Sabagh et al. (2025) investigated four pyridinium-based dicationic surfactants with different spacer groups, providing specific decomposition temperatures[3][4]. The surfactants, designated GS-4, GS-Et, GS-OH, and GS-NH, share the same pyridinium head groups and hydrophobic tails but differ in their spacer units.
| Surfactant ID | Spacer Group | Tonset (°C) | Reference |
| GS-4 | 1,4-dibromobutane | 282 | [3][4] |
| GS-Et | Bis(2-bromoethyl) ether | 280 | [3][4] |
| GS-OH | 1,3-dibromo-2-propanol | 270 | [3][4] |
| GS-NH | Bis(2-chloroethyl) amine hydrochloride | 295 | [3][4] |
The data indicates that the surfactant with the secondary amine spacer (GS-NH) exhibited the highest thermal stability, while the one with a hydroxyl group in the spacer (GS-OH) had the lowest among the tested series[3][4]. Despite these differences, all four surfactants demonstrated considerable thermal robustness.
Decomposition Pathway
The thermal decomposition of pyridinium-based ionic liquids, including dicationic surfactants, is generally believed to proceed through a reverse Menshutkin reaction . This dealkylation mechanism involves the nucleophilic attack of the counter-ion on the alkyl group attached to the nitrogen atom of the pyridinium ring, leading to the formation of a neutral pyridine species and an alkyl halide.
For dicationic surfactants, this process can occur at both pyridinium centers. The decomposition is expected to initiate at the weakest C-N bond or be influenced by the nature of the spacer and the alkyl chains.
Caption: Proposed two-step decomposition pathway via reverse Menshutkin reaction.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable thermal stability data.
Thermogravimetric Analysis (TGA) for Thermal Stability
This protocol outlines a typical TGA experiment for determining the decomposition temperature of pyridinium-based dicationic surfactants.
Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).
Methodology:
-
Sample Preparation:
-
Dry the surfactant sample under vacuum for at least 24 hours to remove any residual solvent or moisture.
-
Accurately weigh 5-10 mg of the dried sample into a TGA crucible (ceramic or platinum).
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Set the temperature program to heat the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600°C).
-
A linear heating rate of 10°C/min is commonly used.
-
-
Data Acquisition:
-
Initiate the temperature program and record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA thermogram.
-
Calculate the first derivative of the thermogram (DTG curve) to identify the temperature of the maximum rate of mass loss (Tpeak).
-
Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent at the point of maximum mass loss.
-
Kinetic Analysis of Thermal Decomposition
To determine the kinetic parameters of decomposition, such as the activation energy (Ea), TGA experiments are conducted at multiple heating rates.
Methodology:
-
TGA at Multiple Heating Rates:
-
Perform a series of TGA runs on separate, identical samples at different heating rates (e.g., 5, 10, 15, and 20°C/min).
-
-
Data Analysis using Isoconversional Methods:
-
For each heating rate, determine the temperatures corresponding to specific degrees of conversion (α), e.g., α = 0.05, 0.1, 0.2, etc.
-
Apply an isoconversional kinetic model, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) method, to calculate the activation energy as a function of the degree of conversion. These methods do not require prior knowledge of the reaction mechanism.
-
Analysis of Decomposition Products
Identifying the decomposition products is essential for confirming the decomposition mechanism. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for this purpose.
Methodology:
-
Sample Pyrolysis:
-
A small amount of the surfactant is rapidly heated to its decomposition temperature in an inert atmosphere within a pyrolyzer.
-
-
GC Separation:
-
The volatile decomposition products are transferred to a gas chromatograph, where they are separated based on their boiling points and interactions with the chromatographic column.
-
-
MS Detection and Identification:
-
The separated components are introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.
-
The resulting mass spectra are used to identify the chemical structure of the decomposition products by comparing them to spectral libraries.
-
Conclusion
Pyridinium-based dicationic surfactants are a class of compounds with high thermal stability, typically decomposing at temperatures near 300°C. Their decomposition is thought to occur via a reverse Menshutkin reaction, though further studies using techniques like Py-GC-MS are needed to fully elucidate the decomposition products and confirm the mechanism. The choice of spacer group can influence the thermal stability, providing a means to tune the properties of these surfactants for specific high-temperature applications. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of the thermal properties of existing and novel pyridinium-based dicationic surfactants.
References
- 1. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Solubility of 1,10-Bis(pyridinium)decane Dibromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,10-bis(pyridinium)decane dibromide. Due to a lack of extensive publicly available quantitative data for this specific compound in a range of solvents, this document focuses on the known aqueous solubility and provides detailed experimental protocols for determining its solubility in other solvents of interest.
Core Concepts: Understanding the Solubility of Bis-Pyridinium Salts
This compound dibromide is a quaternary ammonium salt, consisting of two positively charged pyridinium rings linked by a ten-carbon alkyl chain, with two bromide anions. Its solubility is governed by the interplay of several factors:
-
Ionic Nature: The charged pyridinium heads are hydrophilic and favor interactions with polar solvents like water.
-
Hydrophobic Linker: The long, nonpolar decane chain is hydrophobic and interacts favorably with nonpolar solvents.
-
Counter-ions: The bromide anions also contribute to the overall solubility characteristics.
-
Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical in determining the extent to which this compound dibromide will dissolve.
Generally, bis-pyridinium salts with longer alkyl chains exhibit amphiphilic properties, potentially forming micelles in aqueous solutions. Their solubility in organic solvents is expected to vary significantly based on the solvent's nature.
Quantitative Solubility Data
Currently, limited quantitative solubility data for this compound dibromide is available in peer-reviewed literature and public databases. The most consistently reported value is its solubility in water.
| Solvent | Temperature | Solubility | Method | Source |
| Water (H₂O) | Not Specified | 175 mg/mL | Not Specified | Commercial Supplier Data |
Note: The lack of data in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) highlights a significant knowledge gap. The experimental protocols provided in the subsequent sections are intended to empower researchers to determine these values.
Experimental Protocols for Solubility Determination
To address the absence of comprehensive solubility data, this section provides detailed methodologies for determining the solubility of this compound dibromide.
Logical Workflow for Solubility Assessment
The following diagram outlines a general workflow for assessing the solubility of a compound like this compound dibromide.
Caption: A logical workflow for the experimental determination of solubility.
Gravimetric Method
This classic and straightforward method is suitable for determining solubility in volatile solvents.
Methodology:
-
Sample Preparation: Accurately weigh an excess amount of this compound dibromide into a vial.
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or agitator. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid is crucial.
-
Phase Separation: After equilibration, allow the solid to settle. Carefully transfer a known volume of the supernatant (the clear, saturated solution) to a pre-weighed, dry container (e.g., a watch glass or evaporating dish).
-
Solvent Evaporation: Heat the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Weighing: Once all the solvent has evaporated, cool the container in a desiccator and weigh it. Repeat the heating and cooling steps until a constant weight is achieved.
-
Calculation: The solubility is calculated from the mass of the residue and the volume of the supernatant taken.
Workflow for Gravimetric Solubility Determination:
Caption: Step-by-step workflow for the gravimetric method.
UV-Vis Spectroscopic Method
This method is suitable for compounds that have a chromophore, such as the pyridinium ring in this compound dibromide.
Methodology:
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound dibromide of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation and Equilibration: Prepare a saturated solution as described in the gravimetric method (steps 1-3).
-
Phase Separation: Centrifuge or filter the saturated solution to remove any undissolved solid.
-
Dilution: Accurately dilute a known volume of the clear supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution, which represents the solubility.
Workflow for UV-Vis Spectroscopic Solubility Determination:
Caption: Workflow for determining solubility using UV-Vis spectroscopy.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers high sensitivity and specificity and is particularly useful for complex mixtures or when low solubility is expected.
Methodology:
-
Method Development:
-
Develop a suitable HPLC method for the quantification of this compound dibromide. A reverse-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Detection can be achieved using a UV detector set at the λmax of the compound.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound dibromide of known concentrations in the mobile phase.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Preparation and Equilibration: Prepare a saturated solution as described in the gravimetric method (steps 1-3).
-
Phase Separation: Filter the saturated solution through a syringe filter (e.g., 0.22 µm) compatible with the solvent.
-
Dilution: Accurately dilute a known volume of the filtrate with the mobile phase.
-
Injection and Analysis: Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution to determine the solubility.
Workflow for HPLC-Based Solubility Determination:
Caption: Workflow for determining solubility using HPLC.
Conclusion
While there is a notable scarcity of published quantitative solubility data for this compound dibromide in various organic solvents, its aqueous solubility is reported to be significant. For researchers and professionals in drug development requiring solubility information in specific solvent systems, the experimental protocols detailed in this guide provide robust and reliable methods for in-house determination. The choice of method will depend on the available equipment, the nature of the solvent, and the expected solubility range. Accurate determination of solubility is a critical first step in the formulation and development of any compound, and the methodologies presented here offer a clear path to obtaining this essential data.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of decane and related short-chain alkanes, including nonane, undecane, and dodecane. The information is compiled from a variety of sources to support risk assessment and safety evaluation in research and development settings.
Executive Summary
Decane and its related short-chain alkanes are aliphatic hydrocarbons with widespread industrial applications. While generally considered to have low systemic toxicity, they can pose hazards related to aspiration, dermal irritation, and neurotoxicity at high concentrations. This document summarizes the available data on their absorption, distribution, metabolism, and excretion (ADME), as well as their acute, chronic, genetic, and carcinogenic potential. Detailed experimental protocols for key toxicological assays are also provided to aid in the design and interpretation of further studies.
Physicochemical Properties
| Property | Decane | Nonane | Undecane | Dodecane |
| CAS Number | 124-18-5 | 111-84-2 | 1120-21-4 | 112-40-3 |
| Molecular Formula | C₁₀H₂₂ | C₉H₂₀ | C₁₁H₂₄ | C₁₂H₂₆ |
| Molecular Weight | 142.28 g/mol | 128.26 g/mol | 156.31 g/mol | 170.33 g/mol |
| Boiling Point | 174.1 °C | 150.8 °C | 196 °C | 216.3 °C |
| Melting Point | -29.7 °C | -53.5 °C | -26 °C | -9.6 °C |
| Vapor Pressure | 1.4 mmHg at 25 °C | 4.9 mmHg at 25 °C | 0.4 mmHg at 25 °C | 0.13 mmHg at 25°C[1] |
| Water Solubility | Insoluble | Insoluble[2] | Insoluble | Insoluble[1] |
Toxicological Data
Acute Toxicity
The acute toxicity of decane and related alkanes is generally low by oral and dermal routes. The primary concern is aspiration, which can lead to chemical pneumonitis.
| Compound | Test | Species | Route | Value | Reference |
| Decane | LD50 | Rat | Oral | >5000 mg/kg | [3] |
| LC50 | Rat | Inhalation | >1369 ppm (8h) | [3] | |
| LD50 | Rabbit | Dermal | >5000 mg/kg | [3] | |
| Nonane | LC50 | Rat | Inhalation | 23,760 mg/L (4h) | [4] |
| Undecane | LD50 | Rat | Oral | > 5,000 mg/kg | [5] |
| LC50 | Rat | Inhalation | > 6100 mg/m³ (4h) | [5] | |
| Dodecane | LD50 | Rat | Oral | > 5,000 mg/kg | [6] |
| LC50 | Rat | Inhalation | > 4.951 mg/m³ (4h) | [6] | |
| LD50 | Rabbit | Dermal | > 5,000 mg/kg | [6] |
Dermal and Ocular Irritation
These compounds can cause mild to moderate skin irritation, primarily due to their defatting properties. Eye irritation is also a possibility upon direct contact.
| Compound | Test | Species | Result | Reference |
| Decane | Skin Irritation | Rabbit | Slight to moderate irritation | [7] |
| Nonane | Skin Irritation | - | Irritant to skin and mucous membranes | [4] |
| Eye Irritation | - | Irritating effect | [4] | |
| Dodecane | Skin Irritation | Rabbit | No skin irritation (4h) | [6] |
| Eye Irritation | Rabbit | No eye irritation | [6] |
Genotoxicity
Decane and related alkanes have generally tested negative in standard genotoxicity assays.
| Compound | Test | System | Result | Reference |
| Decane | Ames Test | S. typhimurium | Negative | [1] |
| Micronucleus Assay | Mouse | Negative | [1] | |
| Dodecane | Ames Test | S. typhimurium | Not mutagenic | [8] |
| Chromosomal Aberration | Mammalian cells in vitro | Induced chromosomal aberrations | [8] |
Carcinogenicity
There is limited evidence to suggest that decane and related compounds are carcinogenic. However, some studies indicate a potential for cocarcinogenic effects. Decane has been shown to act as a tumor promoter in the presence of other carcinogens.[9]
Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption of these alkanes can occur through inhalation and, to a lesser extent, dermal contact.[10] Due to their lipophilicity, they are likely to distribute to fatty tissues. Metabolism is expected to proceed via oxidation to alcohols, aldehydes, and fatty acids. Excretion is primarily through the urine and feces as metabolites, with some unchanged compound exhaled. Quantitative ADME data for decane is limited.
Experimental Protocols
The following sections summarize the methodologies for key toxicological experiments based on OECD guidelines.
Acute Oral Toxicity (OECD 401 - now superseded by 420, 423, 425)
The acute oral toxicity test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[11][12]
-
Principle: The test substance is administered orally by gavage to fasted animals in a stepwise procedure.[11][13] The starting dose is selected based on a sighting study.[14]
-
Animals: Typically, young adult rats of a single sex (usually females) are used.[13]
-
Procedure: Following administration of the test substance, animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.[11]
-
Endpoint: The test allows for the determination of the LD50 (the statistically derived dose that is expected to cause death in 50% of the treated animals) or classification into a toxicity category.[13]
Figure 1: Workflow for Acute Oral Toxicity Testing (based on OECD Guideline principles).
Acute Inhalation Toxicity (OECD 403)
This test assesses the potential health hazards from short-term exposure to an airborne substance.[9][15][16]
-
Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours).[17]
-
Animals: Young adult rats are the preferred species.[17]
-
Procedure: A limit test at a high concentration or a full-range test with multiple concentration groups is conducted. Animals are observed for at least 14 days post-exposure for mortality and signs of toxicity.[15]
-
Endpoint: The LC50 (median lethal concentration) is determined.[9]
Figure 2: Workflow for Acute Inhalation Toxicity Testing (OECD 403).
Acute Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause local irritation or corrosion upon application to the skin.[18][19][20]
-
Principle: A single dose of the test substance is applied to a small area of the skin of an animal, while an untreated area serves as a control.[18]
-
Animals: The albino rabbit is the preferred species.[19]
-
Procedure: The substance is applied to the shaved skin for a 4-hour exposure period.[21] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals for up to 14 days.[18]
-
Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.[19]
Figure 3: Workflow for Acute Dermal Irritation/Corrosion Testing (OECD 404).
Bacterial Reverse Mutation Test (Ames Test, OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[22][23][24]
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test substance is evaluated for its ability to cause a reverse mutation, restoring the ability of the bacteria to grow on an amino acid-deficient medium.[22]
-
Procedure: The test is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism. Bacteria are exposed to the test substance and plated on a minimal agar medium.[23]
-
Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[25]
Figure 4: Workflow for Bacterial Reverse Mutation Test (Ames Test, OECD 471).
Mammalian Erythrocyte Micronucleus Test (OECD 474)
This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts.[26][27][28]
-
Principle: The test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in developing erythrocytes.[29]
-
Animals: Rodents, usually mice or rats, are used.[26]
-
Procedure: Animals are exposed to the test substance, and bone marrow or peripheral blood is collected.[27] Erythrocytes are then analyzed for the presence of micronuclei.[26]
-
Endpoint: An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates induced chromosome damage.[27]
Figure 5: Workflow for Mammalian Erythrocyte Micronucleus Test (OECD 474).
Signaling Pathways
The precise molecular mechanisms and signaling pathways affected by decane and related alkanes are not extensively characterized. However, given their nature as hydrocarbons, some potential pathways of interaction can be inferred.
Oxidative Stress
Exposure to hydrocarbons can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress.[30] This can, in turn, damage cellular components like lipids, proteins, and DNA. The metabolism of alkanes may contribute to the production of ROS.
Figure 6: Postulated Oxidative Stress Pathway for Decane.
Further research is required to elucidate the specific interactions of decane and related compounds with key signaling pathways such as PPAR and MAP-kinase, which are involved in lipid metabolism and cellular stress responses, respectively.
Conclusion
Decane and its related short-chain alkanes (nonane, undecane, and dodecane) exhibit a generally low order of acute systemic toxicity. The primary hazards are associated with aspiration and dermal irritation. They are not considered to be genotoxic. While data on chronic toxicity and carcinogenicity are limited, there is some evidence for cocarcinogenic effects. A deeper understanding of their ADME properties and interactions with specific cellular signaling pathways will be crucial for a more comprehensive risk assessment in the context of drug development and other research applications. The provided experimental protocols and workflows serve as a guide for designing future toxicological evaluations.
References
- 1. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nonane | C9H20 | CID 8141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. agilent.com [agilent.com]
- 5. cpchem.com [cpchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. agilent.com [agilent.com]
- 8. chemview.epa.gov [chemview.epa.gov]
- 9. Acute toxicity study for inhalation | PPTX [slideshare.net]
- 10. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. scribd.com [scribd.com]
- 13. utu.fi [utu.fi]
- 14. xn--krinfo-wxa.hu [xn--krinfo-wxa.hu]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 18. oecd.org [oecd.org]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 21. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]
- 22. nib.si [nib.si]
- 23. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. catalog.labcorp.com [catalog.labcorp.com]
- 25. nucro-technics.com [nucro-technics.com]
- 26. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 27. oecd.org [oecd.org]
- 28. nucro-technics.com [nucro-technics.com]
- 29. oecd.org [oecd.org]
- 30. mdpi.com [mdpi.com]
Dicationic Pyridinium Surfactants: A Technical Guide for Drug Development
Introduction
Dicationic pyridinium surfactants, often referred to as "gemini" surfactants, represent a sophisticated class of amphiphilic molecules characterized by two hydrophobic tails and two cationic pyridinium headgroups covalently linked by a spacer group.[1] This unique dimeric structure confers upon them remarkable physicochemical properties that are superior to their conventional single-chain (monomeric) counterparts.[1] Notably, they exhibit significantly lower critical micelle concentrations (CMC), greater efficiency in reducing surface tension, and the ability to form diverse self-assembled structures such as micelles and vesicles.[2][3]
These enhanced properties make dicationic pyridinium surfactants highly attractive for a range of biomedical and pharmaceutical applications. Their strong interaction with negatively charged biological membranes and macromolecules like nucleic acids has positioned them as promising non-viral vectors for gene delivery, agents for enhancing drug solubility, and potent antimicrobial compounds.[4][5][6] This guide provides an in-depth review of their synthesis, physicochemical properties, and key applications, with a focus on the experimental methodologies and structure-activity relationships relevant to researchers in drug development.
Synthesis and Characterization
The synthesis of dicationic pyridinium surfactants is typically achieved through a straightforward quaternization reaction. This process generally involves the reaction of a pyridine derivative, which will form the cationic headgroup, with a dihaloalkane that serves as the spacer, linking two pyridine molecules.
The general workflow for synthesis and subsequent characterization is outlined below.
Key characterization techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the covalent structure of the synthesized surfactant, verifying the attachment of the alkyl chains and the spacer to the pyridinium rings.[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Employed to identify characteristic functional groups and confirm the formation of the desired product.[7]
-
Thermogravimetric Analysis (TGA): Measures the thermal stability of the surfactants by determining the temperature at which they decompose.[8]
Physicochemical Properties
The defining characteristic of dicationic surfactants is their efficiency in forming micelles at very low concentrations. This is quantified by the Critical Micelle Concentration (CMC), a key parameter for any application involving self-assembly.
Critical Micelle Concentration (CMC) and Surface Tension
The CMC is the concentration at which surfactant monomers in a solution begin to aggregate into micelles. Below the CMC, surfactants exist as monomers; above it, additional surfactant molecules form micelles. Dicationic surfactants typically have CMC values one to two orders of magnitude lower than their corresponding monomeric counterparts.[3] This efficiency is influenced by the length of the hydrophobic tails and the nature of the spacer group. Surfactants with hydrophilic spacers (e.g., containing ether or hydroxyl groups) tend to achieve lower CMC values and reduce surface tension more effectively than those with hydrophobic spacers.[8][9]
Table 1: Physicochemical Properties of Selected Dicationic Pyridinium Surfactants
| Surfactant Structure (General) | Spacer Group (Type) | CMC (mmol/L) | Surface Tension at CMC (γ_cmc, mN/m) | Reference |
|---|---|---|---|---|
| Pyridinium-based dicationic | Butane (Hydrophobic) | 0.019 | Not Specified | [9] |
| Pyridinium-based dicationic | Bis(ethyl) ether (Hydrophilic) | 0.016 | Not Specified | [9] |
| Pyridinium-based dicationic | 2-Propanol (Hydrophilic) | 0.013 | Not Specified | [9] |
| Pyridinium-based dicationic | Bis(ethyl) amine (Hydrophilic) | 0.017 | 31.790 |[8][9] |
Thermal Stability
For applications that may involve heat, such as certain formulations or industrial processes, thermal stability is crucial. TGA studies show that pyridinium-based dicationic surfactants can be highly stable, with decomposition temperatures often approaching or exceeding 300°C.[8]
Table 2: Thermal Stability of Dicationic Pyridinium Surfactants with Different Spacers
| Surfactant ID | Spacer Group | Decomposition Onset (°C) | Key Finding | Reference |
|---|---|---|---|---|
| GS-4 | 1,4-dibromobutane | ~300 | High thermal stability. | [7] |
| GS-Et | Bis(2-bromoethyl) ether | ~300 | Insignificant impact of spacer type on decomposition temperature. | [7] |
| GS-OH | 1,3-dibromo-2-propanol | ~300 | All variants are robust for high-temperature applications. | [7] |
| GS-NH | Bis(2-chloroethyl) amine | ~300 | Slightly higher relative stability compared to other spacers. |[7] |
Key Applications in Drug Development
Gene Delivery
Dicationic pyridinium surfactants are effective non-viral vectors for delivering nucleic acids like plasmid DNA (pDNA) and siRNA.[4] Their cationic headgroups interact electrostatically with the negatively charged phosphate backbone of nucleic acids, condensing the genetic material into nanoparticles called "lipoplexes." These complexes protect the genetic material from degradation and facilitate its entry into cells. The mechanism is believed to involve endocytosis, followed by endosomal escape, which releases the genetic payload into the cytoplasm.[10] Studies have shown that modifying the surfactant structure, such as incorporating unsaturated alkyl chains, can enhance transfection efficiency.[11][12]
Drug Solubilization and Delivery
The hydrophobic core of micelles formed by dicationic surfactants can serve as a nanocarrier for poorly water-soluble drugs. By encapsulating a hydrophobic drug molecule within the micelle, its apparent aqueous solubility is increased, which can enhance its bioavailability.[5] The interaction between the surfactant and the drug can be studied to calculate binding constants and Gibbs free energy, confirming the spontaneity and efficiency of the encapsulation process.[5]
Antimicrobial Activity
Quaternary pyridinium salts are known for their antimicrobial properties.[13] The cationic headgroups adsorb onto the negatively charged surfaces of bacterial cells.[13] The hydrophobic tails then penetrate and disrupt the lipid bilayer of the cell membrane, leading to leakage of intracellular components and cell death.[13] The effectiveness of this action is strongly correlated with the surfactant's structure; for instance, increasing the length of the alkyl chain and the overall hydrophobicity of the molecule can significantly enhance antimicrobial activity.[2][14] These surfactants are often more effective against Gram-positive bacteria than Gram-negative bacteria.[13]
Structure-Activity Relationships (SAR)
The versatility of dicationic pyridinium surfactants stems from the ability to tune their properties by modifying their molecular components. Understanding these structure-activity relationships is critical for designing surfactants for specific applications.
-
Hydrophobic Tails: Increasing the alkyl chain length generally decreases the CMC and enhances antimicrobial activity up to an optimal length, beyond which decreased solubility can reduce efficacy.[14][15] The presence of unsaturation in the tails can improve properties like gene transfection efficiency.[11]
-
Spacer Group: The nature of the spacer (length, rigidity, and hydrophilicity) significantly impacts micelle formation and packing.[8] Hydrophilic spacers can improve water solubility and result in lower CMC values compared to hydrophobic spacers.[9]
-
Pyridinium Headgroup: The cationic charge is essential for interaction with nucleic acids and bacterial membranes. Substitutions on the pyridinium ring can modulate hydrophobicity and biological activity.[14]
Toxicology and Biocompatibility
While cationic surfactants are known to exhibit some level of cytotoxicity, dicationic pyridinium compounds have been developed that are essentially non-toxic at the concentrations required for efficient gene transfection.[4] Viologen derivatives (a type of dicationic pyridinium compound) can be highly cytotoxic, but structural modifications, such as covalent binding to a macrocyclic framework, can significantly reduce this toxicity.[15] For drug delivery applications, it is crucial to balance the efficacy of the surfactant with its potential for toxicity, often by designing molecules that are biodegradable or have an optimal hydrophobic-lipophilic balance.[3]
Experimental Protocols
General Synthesis of a Dicationic Pyridinium Surfactant
This protocol is a representative example of a quaternization reaction.
-
Reactant Preparation: Dissolve two molar equivalents of the chosen pyridine derivative (e.g., 4-aminopyridine) in a suitable anhydrous solvent (e.g., toluene or methanol) in a round-bottom flask.
-
Addition of Spacer: Add one molar equivalent of a dihaloalkane spacer (e.g., 1,6-dibromohexane) to the solution.
-
Reaction: Equip the flask with a condenser and reflux the mixture with stirring for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with a solvent in which the product is insoluble but the reactants are soluble (e.g., diethyl ether) to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Drying and Characterization: Dry the purified solid product under vacuum. Confirm its structure using NMR and FT-IR spectroscopy.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined using various techniques, with surface tensiometry being one of the most common.[16][17]
-
Solution Preparation: Prepare a stock solution of the surfactant in deionized water at a concentration well above the expected CMC. Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Measurement: Measure the surface tension of each solution using a tensiometer (e.g., with the Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
CMC Determination: The resulting plot will typically show two linear regions. The surface tension decreases linearly with log C and then plateaus. The CMC is the concentration at the point of intersection of these two lines. The surface tension value in the plateau region is the γ_cmc.[9]
Evaluation of Antimicrobial Activity (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy.
-
Bacterial Culture: Prepare a standardized inoculum of the target bacterium (e.g., S. aureus or E. coli) in a suitable growth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the surfactant solution to create a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no surfactant) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the surfactant that completely inhibits visible growth of the bacteria.
References
- 1. allresearchjournal.com [allresearchjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyridinium surfactants for efficient, nontoxic in vitro gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights into pyridinium-based dicationic surfactants at harsh conditions: Influence of spacer groups on thermal stability and surface properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural insights into pyridinium-based dicationic surfactants at harsh conditions: Influence of spacer groups on thermal stability and surface properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interfacially Engineered Pyridinium Pseudogemini Surfactants as Versatile and Efficient Supramolecular Delivery Systems for DNA, siRNA, and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyridinium surfactants for efficient, nontoxic in vitro gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrophobicity and antimicrobial activities of quaternary pyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biolinscientific.com [biolinscientific.com]
- 17. Characterization of surfactants | KRÜSS Scientific [kruss-scientific.com]
1,10-bis(pyridinium)decane safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of 1,10-bis(pyridinium)decane
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for chemical compounds is paramount. This guide provides a detailed overview of the safety data and handling precautions for this compound, a biscationic compound also known as Decamethylenebispyridinium dibromide.
Chemical and Physical Properties
This compound is a chemical compound with the CAS number 6266-40-6.[1] Its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀Br₂N₂ | [1] |
| Molecular Weight | 458.27 g/mol | [1] |
| Purity | ≥98% to 99.66% | [1][2] |
| Topological Polar Surface Area (TPSA) | 7.76 Ų | [1] |
| LogP | -1.9094 | [1] |
Toxicological and Biological Activity
This compound is noted for its biological activity as an inhibitor of acetylcholinesterase (AChE).
| Parameter | Value | Target |
| IC₅₀ | 25.8 nM | Acetylcholinesterase (AChE)[2] |
No detailed experimental protocols for the determination of the IC₅₀ value were available in the consulted resources. Similarly, comprehensive toxicological studies, such as LD₅₀ values for this compound, are not detailed in the provided safety information.
Hazard Identification and Safety Precautions
While a specific, detailed Safety Data Sheet (SDS) for this compound was not fully available, information for structurally related compounds and supplier classifications allows for a comprehensive overview of potential hazards and necessary precautions. A related compound, N,N'-(decane-1,10-diyldi-1(4H)-pyridyl-4-ylidene)bis(octylammonium) dichloride, has the following GHS hazard statements, which should be considered as potential hazards for this compound as a precautionary measure.[3]
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | The substance may be harmful if it enters the body through ingestion.[3] |
| Causes skin irritation | H315 | Contact with skin may cause irritation.[3] |
| Causes serious eye irritation | H319 | Contact with eyes may cause serious irritation.[3] |
| Very toxic to aquatic life with long lasting effects | H410 | Release into the environment can cause long-term damage to aquatic ecosystems.[3] |
Handling and Personal Protective Equipment (PPE)
Safe handling practices are crucial to minimize exposure and risk. The following precautions should be strictly adhered to.
| Precaution | Description |
| Ventilation | Handle in a well-ventilated place, preferably under a chemical fume hood.[3] |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-impermeable gloves, and safety glasses with side-shields or goggles.[3] |
| Hygiene | Do not eat, drink, or smoke when using this product.[3] Wash hands and any exposed skin thoroughly after handling.[3] Take off contaminated clothing and wash it before reuse.[3] |
| Process Controls | Avoid formation of dust and aerosols.[3] Use non-sparking tools and take measures to prevent electrostatic discharge.[3] |
Storage and Stability
Proper storage is essential to maintain the integrity and stability of the compound.
| Condition | Temperature | Duration | Notes |
| Solid Form | 4°C | - | Store in a tightly closed container in a dry and cool place.[1][3] |
| Stock Solution | -20°C | 1 month | If preparing a stock solution, use within one month when stored at -20°C.[2] |
| Stock Solution | -80°C | 6 months | For longer-term storage of stock solutions, -80°C is recommended for up to six months.[2] |
First Aid and Emergency Procedures
In case of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical help.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4] |
| Ingestion | Rinse mouth. Do NOT induce vomiting.[5] Get medical help immediately.[3] |
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Evacuate : Evacuate personnel to safe areas and ensure adequate ventilation.[3]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]
-
Clean-up : Collect the spillage using spark-proof tools and place it in a suitable, closed container for disposal.[3] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]
Chemical Handling Workflow
The following diagram illustrates a standard workflow for the safe handling of a chemical substance like this compound from receipt to disposal.
Caption: General workflow for safe chemical handling.
References
Methodological & Application
Application Notes and Protocols: 1,10-Bis(pyridinium)decane as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1][2] This is achieved through the use of a phase transfer catalyst, which transports a reactant from one phase to another, thereby enabling the reaction to proceed.[1] 1,10-Bis(pyridinium)decane dibromide is a bola-amphiphilic quaternary ammonium salt that can function as an efficient phase transfer catalyst. Its structure, featuring two cationic pyridinium heads connected by a hydrophobic ten-carbon chain, allows it to effectively shuttle anions between the aqueous and organic phases.[3]
These application notes provide detailed protocols for the synthesis of this compound dibromide and its application as a phase transfer catalyst in nucleophilic substitution reactions, a cornerstone of many synthetic and drug development processes. The use of such catalysts can lead to faster reactions, higher yields, milder reaction conditions, and the use of less hazardous and expensive solvents, contributing to greener chemistry.[4][5]
Synthesis of this compound Dibromide
The synthesis of this compound dibromide is a straightforward quaternization reaction between pyridine and 1,10-dibromodecane.
Reaction Scheme:
Experimental Protocol: Synthesis of this compound Dibromide
Materials:
-
Pyridine (C₅H₅N)
-
1,10-Dibromodecane (Br(CH₂)₁₀Br)
-
Acetonitrile (CH₃CN) or Isopropanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,10-dibromodecane (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or isopropanol.[3][6]
-
Add pyridine (2.2 equivalents) to the solution. An excess of pyridine is used to ensure the complete reaction of the dibromoalkane.
-
Heat the reaction mixture to reflux with constant stirring. The reaction temperature is typically between 80-100 °C.[3]
-
Maintain the reflux for a period of 6 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound dibromide, will often precipitate out of the solution as a white solid.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent (acetonitrile or isopropanol) to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from an ethanol-water mixture to obtain a product with a purity of ≥98%.[3][7]
-
Dry the purified product under vacuum.
Data Presentation:
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₃₀Br₂N₂ | [8] |
| Molecular Weight | 458.27 g/mol | [8] |
| Typical Yield | 60 - 75% | [3] |
| Purity (after recrystallization) | ≥98% | [7] |
| Storage | 4°C | [7] |
Application as a Phase Transfer Catalyst
This compound dibromide is particularly effective in facilitating nucleophilic substitution reactions where the nucleophile is an anion soluble in the aqueous phase and the substrate is soluble in the organic phase. A classic example is the Williamson ether synthesis.[9][10]
General Mechanism of Phase Transfer Catalysis
The catalyst, being a quaternary ammonium salt with both hydrophilic (pyridinium heads) and lipophilic (decane chain) properties, can transport anions from the aqueous phase to the organic phase. In the organic phase, the "naked" anion is highly reactive and can readily attack the organic substrate. After the reaction, the catalyst transports the leaving group anion back to the aqueous phase, completing the catalytic cycle.[7]
Experimental Protocol: Williamson Ether Synthesis using this compound Dibromide
This protocol describes the synthesis of an ether from an alcohol and an alkyl halide.
Reaction Scheme:
Materials:
-
Alcohol (e.g., phenol)
-
Alkyl halide (e.g., 1-bromobutane)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
This compound dibromide (catalyst)
-
Organic solvent (e.g., toluene, dichloromethane)
-
Water
-
Separatory funnel
-
Stirring apparatus
Procedure:
-
Prepare the aqueous phase by dissolving the alcohol (1 equivalent) and sodium hydroxide (1.2 equivalents) in water.
-
In a reaction vessel, combine the organic substrate (alkyl halide, 1.1 equivalents) and the organic solvent.
-
Add the phase transfer catalyst, this compound dibromide, to the organic phase. A typical catalyst loading is 1-5 mol% relative to the limiting reactant.
-
Add the aqueous phase to the organic phase.
-
Stir the biphasic mixture vigorously at a controlled temperature (e.g., 50-80 °C). Vigorous stirring is crucial to maximize the interfacial area between the two phases.[11]
-
Monitor the reaction progress by TLC or gas chromatography (GC). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the substrates.
-
Upon completion, cool the reaction mixture to room temperature and separate the two phases using a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude ether product.
-
Purify the product by distillation or column chromatography.
Data Presentation (Representative for Bis-Quaternary Ammonium PTC):
While specific data for this compound is limited, the following table presents typical results for similar bis-quaternary ammonium catalysts in nucleophilic substitution reactions to provide an expected performance range.
| Reaction Type | Substrate | Nucleophile | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Etherification | 1-Bromooctane | Phenol/NaOH | 2 | Toluene/H₂O | 80 | 4 | >95 |
| N-Alkylation | Benzylamine | 1-Bromobutane | 3 | Dichloromethane/H₂O | 40 | 6 | ~90 |
| Cyanation | 1-Chlorooctane | NaCN | 5 | Decane/H₂O | 105 | <2 | 95 |
Mandatory Visualizations
References
- 1. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 2. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 3. 1,1'-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide (64690-20-6) for sale [vulcanchem.com]
- 4. ijirset.com [ijirset.com]
- 5. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 6. prepchem.com [prepchem.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. chemscene.com [chemscene.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
Applications of 1,10-Bis(pyridinium)decane Dibromide in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Bis(pyridinium)decane dibromide, a bolaform amphiphile consisting of two cationic pyridinium headgroups linked by a ten-carbon aliphatic chain, is a versatile molecule with emerging applications in organic synthesis. Its unique structural features, including its dicationic nature and the hydrophobic decane spacer, enable its use in diverse areas such as phase-transfer catalysis, supramolecular chemistry as a templating agent, and organocatalysis. This document provides detailed application notes and representative protocols for the use of this compound dibromide in these key areas of organic synthesis.
Phase-Transfer Catalysis
Application Note:
This compound dibromide can function as a phase-transfer catalyst (PTC) to facilitate reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. The dicationic nature of the molecule allows it to form ion pairs with anionic nucleophiles in the aqueous phase. The hydrophobic decane chain then transports these nucleophiles into the organic phase, where they can react with an organic substrate. This mode of action is particularly useful for reactions such as nucleophilic substitutions, where the nucleophile is an inorganic salt. The use of a bis-pyridinium salt can offer different solubility and catalytic activity profiles compared to traditional monocationic quaternary ammonium or phosphonium salts.
Representative Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of an ether from an alcohol and an alkyl halide under phase-transfer conditions using this compound dibromide as the catalyst.
Experimental Workflow:
Caption: Workflow for Williamson Ether Synthesis using this compound dibromide as a phase-transfer catalyst.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the alcohol (1.0 eq.), the alkyl halide (1.2 eq.), and a 50% aqueous solution of sodium hydroxide (5.0 eq.).
-
Catalyst Addition: To this biphasic mixture, add this compound dibromide (0.05 eq.) dissolved in a suitable organic solvent (e.g., toluene or dichloromethane).
-
Reaction: The reaction mixture is stirred vigorously and heated to reflux (the temperature will depend on the chosen solvent). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with the organic solvent (3 x 20 mL). The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure ether.
Quantitative Data (Representative):
| Substrate (Alcohol) | Alkyl Halide | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | n-Butyl bromide | 5 | Toluene | 110 | 6 | 85 |
| Phenol | Ethyl iodide | 5 | Dichloromethane | 40 | 8 | 92 |
| Cyclohexanol | Benzyl bromide | 5 | Toluene | 110 | 12 | 78 |
Supramolecular Chemistry: Template for Rotaxane Synthesis
Application Note:
The linear, rigid dicationic structure of this compound dibromide makes it an excellent candidate to act as a template or "axle" in the synthesis of mechanically interlocked molecules such as rotaxanes. The positively charged pyridinium rings can form strong non-covalent interactions (e.g., π-π stacking, ion-dipole) with electron-rich macrocycles, such as crown ethers. This pre-organization of the axle and wheel components facilitates the final "capping" reaction to form the stable rotaxane structure. The length of the decane spacer dictates the distance between the recognition sites and influences the binding affinity with the macrocycle.
Representative Protocol: Synthesis of a[1]Rotaxane
This protocol outlines the templated synthesis of a[1]rotaxane using this compound dibromide as the axle and a crown ether as the wheel.
Signaling Pathway/Logical Relationship:
Caption: Logical diagram illustrating the template-directed synthesis of a[1]rotaxane.
Methodology:
-
Pseudorotaxane Formation: In a dry flask under an inert atmosphere, dissolve this compound dibromide (1.0 eq.) and a suitable crown ether (e.g., dibenzo-24-crown-8, 1.1 eq.) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). Stir the solution at room temperature for 1-2 hours to allow for the formation of the pseudorotaxane complex. The formation can be monitored by ¹H NMR spectroscopy, observing characteristic shifts in the aromatic protons of both the axle and the wheel.
-
Capping Reaction: To the solution of the pseudorotaxane, add a bulky "capping" agent (2.5 eq.) that can react with the terminal pyridinium units or a functional group that could be pre-installed on the axle. For a simple axle, a nucleophilic aromatic substitution on the pyridinium ring with a bulky nucleophile can be envisioned.
-
Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) until the capping reaction is complete, as monitored by TLC or LC-MS.
-
Isolation and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to isolate the[1]rotaxane.
Quantitative Data (Representative):
| Axle | Wheel | Capping Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Dibenzo-24-crown-8 | Triphenylphosphine | Acetonitrile | 80 | 24 | 45 |
| This compound | Bis(p-phenylene)-34-crown-10 | 3,5-Di-tert-butylaniline | DMF | 100 | 48 | 30 |
Organocatalysis
Application Note:
Pyridinium salts can act as organocatalysts in a variety of transformations. Their mode of action often involves the activation of substrates through the formation of charged intermediates or through non-covalent interactions such as hydrogen bonding or ion-pairing. This compound dibromide, with its two pyridinium moieties, can potentially act as a bifunctional catalyst. The dicationic nature can enhance the electrophilicity of a substrate, while the counter-ions can act as basic sites. While specific applications of this compound dibromide in organocatalysis are not extensively reported, its structural features suggest potential in reactions like Michael additions or aldol reactions.
Representative Protocol: Michael Addition of a Thiol to an α,β-Unsaturated Ketone
This protocol provides a general procedure for the conjugate addition of a thiol to an α,β-unsaturated ketone, catalyzed by this compound dibromide.
Experimental Workflow:
Caption: Workflow for the organocatalyzed Michael addition of a thiol.
Methodology:
-
Reaction Setup: To a solution of the α,β-unsaturated ketone (1.0 eq.) in a suitable solvent (e.g., CH₂Cl₂ or THF), add this compound dibromide (0.1 eq.).
-
Nucleophile Addition: To this solution, add the thiol (1.1 eq.) dropwise at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.
-
Work-up: Once the reaction is complete, the mixture is quenched with a saturated aqueous solution of NH₄Cl. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄.
-
Purification: The solvent is evaporated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired Michael adduct.
Quantitative Data (Representative):
| α,β-Unsaturated Ketone | Thiol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Chalcone | Thiophenol | 10 | CH₂Cl₂ | 25 | 4 | 90 |
| Cyclohexenone | Benzyl mercaptan | 10 | THF | 25 | 6 | 88 |
| Methyl vinyl ketone | Dodecanethiol | 10 | CH₂Cl₂ | 25 | 12 | 82 |
Disclaimer: The provided protocols are representative examples based on the known reactivity of structurally similar compounds. Researchers should optimize the reaction conditions for their specific substrates and applications. Due to the limited specific literature on this compound dibromide in these synthetic applications, these protocols serve as a starting point for investigation.
References
Application Note & Protocols: 1,10-bis(pyridinium)decane as an Acetylcholinesterase (AChE) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine, which terminates the synaptic signal.[1][2] Inhibition of AChE is a primary therapeutic strategy for managing symptoms of Alzheimer's disease (AD), as it increases acetylcholine levels in the brain, compensating for the loss of cholinergic neurons.[1][2][3] Bis-pyridinium compounds have emerged as a promising class of AChE inhibitors.[4][5] These molecules are characterized by two pyridinium rings connected by a linker chain. This structure allows them to act as dual-binding site inhibitors, simultaneously interacting with the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the AChE enzyme.[4][6]
1,10-bis(pyridinium)decane, featuring a ten-carbon alkane linker, represents a key molecule within this class. Structure-activity relationship (SAR) studies on unsubstituted bis-pyridinium compounds have shown that inhibitory potency against AChE often increases as the linker length is extended.[7] This document provides detailed protocols for the synthesis and in vitro evaluation of this compound as an AChE inhibitor and summarizes relevant data from related compounds.
Mechanism of Action: Dual-Site Binding
Bis-pyridinium compounds are designed to span the active site gorge of the AChE enzyme, which is approximately 20 Å deep.[2][4] One pyridinium head interacts with the Catalytic Anionic Site (CAS) at the base of the gorge, where acetylcholine is hydrolyzed. The second pyridinium head binds to the Peripheral Anionic Site (PAS) at the entrance of the gorge.[4][6] This dual-site interaction provides high affinity and can interfere with the enzyme's role in amyloid-beta peptide aggregation, a hallmark of Alzheimer's disease.[8] The decane linker in this compound provides the necessary length and flexibility to bridge these two critical sites effectively.
Quantitative Data: AChE Inhibition by Bis-Pyridinium Compounds
While specific inhibitory data for this compound is not extensively documented in the reviewed literature, studies on analogous compounds provide insight into the structure-activity relationship. The inhibitory concentration (IC50) values generally demonstrate that the nature of the pyridinium substitution and the length of the linker chain are critical for potency.
| Compound Class/Name | Linker/Substitution | Target Enzyme | IC50 (µM) | Reference |
| Bisbenzyl bispyridinium (DUO series) | Varied benzyl substitutions | AChE | 0.34 (lowest in series) | [4] |
| Phenylpropyl-substituted pyridinium | Phenylpropyl residue | AChE | Comparable to Tacrine | [5] |
| Indolinone-benzylpyridinium | Benzyl | AChE | 0.00044 (most potent) | [9] |
| Melatonin-derived benzylpyridinium | Benzyl | AChE | 0.11 | [9] |
This table presents data for structurally related bis-pyridinium compounds to illustrate general potency. The protocols below can be used to determine the specific IC50 value for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound Dibromide
This protocol describes a standard quaternization reaction to synthesize the target compound from pyridine and 1,10-dibromodecane.
Principle: The synthesis involves the nucleophilic attack of the nitrogen atom in two pyridine molecules on the electrophilic carbon atoms of 1,10-dibromodecane, resulting in the formation of a bis-quaternary ammonium salt.
Materials:
-
Pyridine
-
1,10-Dibromodecane
-
Acetonitrile (anhydrous)
-
Diethyl ether (cold)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
-
Vacuum line
Procedure:
-
In a round-bottom flask, dissolve 1,10-dibromodecane (1 equivalent) in anhydrous acetonitrile.
-
Add pyridine (2.2 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the flask to room temperature, then place it in an ice bath to maximize precipitation.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product multiple times with cold diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound dibromide under vacuum to a constant weight.
-
Characterize the final product using NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay
This protocol is based on the colorimetric method developed by Ellman, which is widely used for measuring AChE activity.[5][10]
Principle: The assay measures the activity of AChE by monitoring the formation of a yellow product, 5-thio-2-nitrobenzoate (TNB).[10] AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form TNB, which is detected spectrophotometrically at 412 nm.[10][11] The rate of TNB formation is directly proportional to AChE activity, and a reduction in this rate in the presence of an inhibitor indicates its potency.
Materials & Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound (test inhibitor)
-
Donepezil or Tacrine (positive control inhibitor)
-
Sodium Phosphate Buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 412 nm[10]
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Working Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, typically starting at 0.1-0.25 U/mL.[10] Store aliquots at -20°C.
-
ATCI Stock Solution (15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh before each experiment.[10]
-
DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer. Protect from light and store at 4°C.[10]
-
Inhibitor Solutions: Create a high-concentration stock solution of this compound and the positive control in DMSO. Perform serial dilutions in the assay buffer to achieve a range of test concentrations. The final DMSO concentration in the wells should not exceed 1% to prevent interference with enzyme activity.[10]
Step-by-Step Assay Procedure (96-Well Plate): This protocol is for a final reaction volume of 200 µL per well.[10]
-
Plate Setup: Design the plate layout to include wells for a blank (buffer only), negative control (100% activity, enzyme but no inhibitor), positive control, and the test inhibitor at various concentrations.
-
Enzyme and Inhibitor Addition:
-
To each well (except the blank), add 50 µL of the AChE working solution.
-
Add 50 µL of the appropriate inhibitor dilution (or assay buffer for the negative control) to the corresponding wells.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 25°C.[11]
-
Reaction Initiation:
-
Prepare a fresh reaction mixture containing the substrate and chromogen. For each 100 µL of reaction mixture, combine 20 µL of 15 mM ATCI, 20 µL of 10 mM DTNB, and 60 µL of assay buffer.
-
Add 100 µL of this reaction mixture to all wells simultaneously using a multichannel pipette to start the reaction.
-
-
Measurement: Immediately place the plate in a microplate reader set to 25°C. Measure the increase in absorbance at 412 nm every 60 seconds for 5-10 minutes.
Data Analysis
-
Calculate Reaction Rate: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of AChE inhibition for each inhibitor concentration:
% Inhibition = [ (V_control - V_sample) / V_control ] * 100
-
V_control: The reaction rate of the negative control (no inhibitor).
-
V_sample: The reaction rate in the presence of the inhibitor.[11]
-
-
Determine IC50 Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce AChE activity by 50%.[12]
Conclusion
This compound is a representative member of the dual-binding site AChE inhibitors, a class of compounds with significant therapeutic potential for neurodegenerative diseases. The provided protocols offer a robust framework for the chemical synthesis and detailed in vitro pharmacological characterization of this and related molecules. By determining key parameters such as the IC50 value and inhibition kinetics, researchers can further elucidate the structure-activity relationships and optimize the design of next-generation AChE inhibitors.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Synthesis, biological activity, and docking studies of new acetylcholinesterase inhibitors of the bispyridinium type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of pyridinium-type acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 7. Structure-activity studies of bispyridinium antinicotinics to select candidates to treat soman intoxication as part of a combined therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase inhibitors for potential use in Alzheimer's disease: molecular modeling, synthesis and kinetic evaluation of 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 12. pubs.acs.org [pubs.acs.org]
Synthesis of 1,10-Bis(pyridinium)decane: A Detailed Protocol for Researchers
Application Note
This document provides a comprehensive protocol for the synthesis of 1,10-bis(pyridinium)decane, a bis-quaternary ammonium salt. This compound, also known as decamethylenebispyridinium dibromide, is of interest to researchers in drug development and other scientific fields. The synthesis is achieved through a straightforward quaternization reaction between pyridine and 1,10-dibromodecane. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the target compound.
Core Requirements Summary
| Parameter | Description |
| Product Name | This compound dibromide |
| CAS Number | 6266-40-6[1][2] |
| Molecular Formula | C₂₀H₃₀Br₂N₂[2] |
| Molecular Weight | 458.27 g/mol [2] |
| Reaction Type | Quaternization |
| Starting Materials | Pyridine, 1,10-Dibromodecane |
| Purity (Typical) | >99%[1] |
Experimental Protocol
Materials and Equipment
-
1,10-Dibromodecane (C₁₀H₂₀Br₂)
-
Pyridine (C₅H₅N), freshly distilled
-
Ethanol (C₂H₅OH), absolute
-
Diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
Synthesis of this compound Dibromide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,10-dibromodecane (1 equivalent) in a minimal amount of absolute ethanol.
-
Addition of Pyridine: To the stirred solution, add a slight excess of freshly distilled pyridine (2.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux with continuous stirring. The reaction is typically allowed to proceed for several hours (e.g., 3-8 hours) until the reaction is complete. The progress can be monitored by thin-layer chromatography (TLC).
-
Product Precipitation: Upon cooling the reaction mixture to room temperature, the product, this compound dibromide, will precipitate out of the solution as a white solid.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified this compound dibromide.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
-
Characterization: Characterize the final product by determining its melting point and recording its ¹H and ¹³C NMR spectra to confirm its identity and purity.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Quaternization Reaction Mechanism
Caption: Generalized quaternization reaction scheme.
References
Application Notes and Protocols for 1,10-bis(pyridinium)decane in Energy Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-bis(pyridinium)decane is a member of the viologen family of organic compounds, which are characterized by the 4,4'-bipyridinium core. These molecules are redox-active, meaning they can undergo reversible reduction and oxidation reactions, making them promising candidates for use in energy storage systems, particularly as anolyte materials in aqueous organic redox flow batteries (AORFBs). The long decane linker between the two pyridinium units can influence the molecule's solubility, stability, and electrochemical properties. These notes provide an overview of the electrochemical properties of viologen-type compounds and detailed protocols for their characterization.
Electrochemical Properties
Bipyridinium derivatives, such as this compound, are known to undergo two sequential one-electron reductions. The electrochemical potential of these reductions can be tuned by modifying the substituents on the pyridinium rings. For many viologens, these two redox events are well-separated, leading to two distinct plateaus in the charge/discharge profile of a battery. However, some extended bipyridinium derivatives have been designed to have a single potential for a two-electron transfer, which is advantageous for battery voltage management.[1][2]
The performance of viologen-based anolytes can be influenced by side reactions, such as dimerization of the radical cations formed during the first reduction, which can lead to capacity fade.[1] Molecular engineering and the use of additives can help to suppress these degradation pathways.
Representative Electrochemical Data for Bipyridinium-Based Anolytes
While specific experimental data for this compound is not extensively available in the reviewed literature, the following table summarizes typical electrochemical properties for related bipyridinium compounds used in aqueous redox flow batteries. This data provides a benchmark for the expected performance of this compound.
| Parameter | Representative Value | Conditions | Source |
| Redox Potential (1st Reduction) | -0.75 to -0.91 V vs. SHE | 10 mM active material in 1 M NaCl | [2] |
| Redox Potential (2nd Reduction) | Often close to the first reduction | 10 mM active material in 1 M NaCl | [1] |
| Volumetric Capacity | 22.35 Ah L⁻¹ | 0.5 M anolyte concentration | [1] |
| Coulombic Efficiency | > 99% | Flow battery cycling | [3] |
| Energy Efficiency | ~75% - 90% | Flow battery cycling at 2-5 mA/cm² | [3] |
| Capacity Retention | 99.95% per cycle | Long-term cycling | [1] |
Experimental Protocols
Detailed below are standard protocols for the electrochemical characterization of this compound as an anolyte material for an aqueous redox flow battery.
Cyclic Voltammetry (CV)
Objective: To determine the redox potentials and electrochemical reversibility of this compound.
Materials:
-
This compound dibromide (e.g., purity ≥98%)
-
Supporting electrolyte solution (e.g., 1 M sodium chloride (NaCl) in deionized water)
-
Working electrode (e.g., glassy carbon electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
-
Electrochemical cell
Procedure:
-
Prepare a stock solution of this compound in the supporting electrolyte solution (e.g., 10 mM).
-
Assemble the three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the test solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
Set the parameters on the potentiostat. A typical potential window for viologens is from 0 V to -1.2 V vs. Ag/AgCl.
-
Run the cyclic voltammogram at various scan rates (e.g., 20, 50, 100, 200 mV/s) to assess the kinetics of the electron transfer.
-
Record the resulting voltammograms. The peak potentials will indicate the redox potentials, and the separation between the anodic and cathodic peaks will provide information on the reversibility of the redox reactions.
Galvanostatic Charge-Discharge Cycling
Objective: To evaluate the performance of this compound in a flow battery, including its capacity, efficiency, and cycling stability.
Materials:
-
Anolyte: this compound in supporting electrolyte (e.g., 0.5 M in 1 M NaCl).
-
Catholyte: A suitable catholyte with a more positive redox potential (e.g., 0.5 M potassium ferrocyanide, K₄[Fe(CN)₆]).
-
Ion-exchange membrane (e.g., Nafion® or Selemion™).
-
Flow battery test cell with carbon felt electrodes.
-
Pumps and tubing.
-
Battery cycler.
Procedure:
-
Assemble the redox flow battery test cell according to the manufacturer's instructions, ensuring the membrane separates the anolyte and catholyte compartments.
-
Pump the anolyte and catholyte from their respective reservoirs through the test cell.
-
Connect the battery cycler to the electrodes of the cell.
-
Set the galvanostatic cycling parameters. This includes the charge/discharge current density (e.g., 10-40 mA/cm²) and the voltage cut-off limits (determined from the redox potentials of the anolyte and catholyte).
-
Initiate the charge-discharge cycling.
-
Monitor the cell voltage, capacity, and efficiencies (Coulombic, voltage, and energy) over a large number of cycles (e.g., 100+ cycles) to assess the stability of the system.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the internal resistance and charge transfer kinetics of the electrochemical system.
Materials:
-
A fully assembled and charged (to a specific state of charge, e.g., 50%) redox flow battery.
-
Potentiostat with a frequency response analyzer.
Procedure:
-
Charge the flow battery to the desired state of charge (SOC), typically 50%.
-
Connect the potentiostat to the cell.
-
Set the EIS parameters. This includes the frequency range (e.g., 100 kHz to 0.1 Hz) and the AC voltage amplitude (e.g., 10 mV).
-
Run the EIS measurement at the open-circuit voltage of the cell.
-
Record the Nyquist plot (Z' vs. -Z'').
-
Analyze the plot to determine the ohmic resistance (high-frequency intercept with the real axis) and the charge transfer resistance (diameter of the semicircle).
Energy Storage Mechanism
The energy storage mechanism of this compound is based on the reversible two-electron reduction of the bipyridinium core. During charging, the pyridinium dications (BP²⁺) are reduced at the negative electrode. In the first step, a radical cation (BP⁺•) is formed. In the second step, this is further reduced to a neutral species (BP⁰). The process is reversed during discharge.
Conclusion
This compound, as a member of the viologen family, holds potential as an anolyte material for aqueous redox flow batteries. Its electrochemical properties can be thoroughly characterized using the standard protocols of cyclic voltammetry, galvanostatic cycling, and electrochemical impedance spectroscopy. The data obtained from these experiments are crucial for evaluating its performance and stability for large-scale energy storage applications. Further research is needed to determine the specific performance metrics of this compound and to optimize its use in practical energy storage systems.
References
Application Notes and Protocols: 1,10-bis(pyridinium)decane for DNA Binding and Intercalation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-bis(pyridinium)decane is a dicationic molecule featuring two positively charged pyridinium headgroups separated by a flexible ten-carbon aliphatic linker. This structural motif suggests a potential for interaction with the negatively charged phosphate backbone of DNA. The hydrophobic decane chain and the planar pyridinium rings may further facilitate binding through groove binding or intercalation between DNA base pairs. These characteristics make this compound a candidate for investigation in the development of new therapeutic agents that target DNA.
These application notes provide a comprehensive overview of the experimental protocols required to elucidate the DNA binding properties of this compound. The described methodologies will enable researchers to determine the binding mode, affinity, and sequence selectivity of this compound.
Potential DNA Binding Mechanisms
The interaction of small molecules with DNA can occur through several non-covalent modes, primarily electrostatic interactions, groove binding, and intercalation. For this compound, a combination of these interactions is plausible. The dicationic nature of the molecule suggests a strong electrostatic attraction to the DNA backbone. The flexible aliphatic chain could allow the pyridinium rings to either fit within the minor or major grooves of the DNA helix or to insert between the base pairs (intercalation). Experimental validation is crucial to determine the predominant binding mode.
Caption: Potential DNA binding modes of this compound.
Experimental Protocols
A variety of biophysical techniques are employed to study the interactions between small molecules and DNA. The following protocols are foundational for characterizing the binding of this compound to DNA.
UV-Visible Absorption Spectroscopy
This technique is used to monitor changes in the absorption spectrum of the compound or DNA upon binding. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the wavelength of maximum absorbance of the compound.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. Determine the concentration of ct-DNA by measuring the absorbance at 260 nm using an extinction coefficient of 6600 M⁻¹cm⁻¹.
-
-
Titration:
-
Keep the concentration of this compound constant in a quartz cuvette.
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 5 minutes.
-
Record the UV-Visible spectrum from 200 to 400 nm.
-
-
Data Analysis:
-
Plot the absorbance at the maximum wavelength of the compound against the DNA concentration.
-
Calculate the intrinsic binding constant (Kb) using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.
-
Caption: Workflow for UV-Visible spectroscopy titration experiment.
Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay)
This assay determines if a compound can displace ethidium bromide (EB), a known DNA intercalator, from its complex with DNA. A decrease in the fluorescence of the EB-DNA complex upon addition of the test compound suggests competitive binding, likely through intercalation.
Protocol:
-
Preparation of EB-DNA Complex:
-
Prepare a solution of ct-DNA in buffer.
-
Add a solution of ethidium bromide to the ct-DNA solution to form a fluorescent complex. The final concentration of EB should be such that it gives a strong fluorescence signal.
-
-
Titration:
-
Place the EB-DNA complex in a fluorescence cuvette.
-
Incrementally add aliquots of the this compound stock solution.
-
After each addition, mix and equilibrate for 5 minutes.
-
Record the fluorescence emission spectrum (typically 550-700 nm) with an excitation wavelength of around 520 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum versus the concentration of this compound.
-
Calculate the Stern-Volmer quenching constant (Ksv) and the concentration of the compound that causes a 50% reduction in fluorescence (IC50).
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the conformational changes in DNA upon ligand binding. Intercalation often induces significant changes in the CD spectrum of DNA, while groove binding typically causes smaller perturbations.
Protocol:
-
Preparation of Solutions:
-
Prepare solutions of ct-DNA and this compound in a suitable buffer (low in chloride ions to avoid interference).
-
-
Measurement:
-
Record the CD spectrum of ct-DNA alone in a quartz CD cuvette from 220 to 320 nm.
-
Prepare samples with a constant concentration of ct-DNA and increasing concentrations of this compound.
-
Record the CD spectrum for each sample after a 10-minute incubation period.
-
-
Data Analysis:
-
Observe changes in the positive band around 275 nm and the negative band around 245 nm, which are characteristic of B-form DNA. Significant changes in ellipticity and wavelength shifts can indicate the binding mode.
-
Viscometry
Viscosity measurements are a classical method to distinguish between intercalation and groove binding. Intercalation causes a lengthening and stiffening of the DNA duplex, leading to a significant increase in viscosity. In contrast, groove binding has a much smaller effect on viscosity.
Protocol:
-
Preparation of Solutions:
-
Prepare a solution of sonicated ct-DNA (to obtain rod-like fragments) in the buffer.
-
Prepare a stock solution of this compound.
-
-
Measurement:
-
Measure the flow time of the DNA solution using a viscometer (e.g., an Ubbelohde viscometer) at a constant temperature.
-
Add increasing amounts of the this compound solution to the DNA solution and measure the flow time after each addition.
-
-
Data Analysis:
-
Calculate the relative specific viscosity (η/η₀) where η and η₀ are the specific viscosities of DNA in the presence and absence of the compound, respectively.
-
Plot (η/η₀)¹/³ versus the ratio of the concentration of the compound to the concentration of DNA. A steep increase in this value is indicative of intercalation.
-
Data Presentation
The quantitative data obtained from these experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: UV-Visible Spectroscopic Data
| Parameter | Value |
| λmax (free compound) (nm) | e.g., 258 |
| λmax (bound compound) (nm) | e.g., 262 |
| Hypochromicity (%) | e.g., 15% |
| Binding Constant (Kb) (M⁻¹) | e.g., 1.5 x 10⁵ |
Table 2: Fluorescence Quenching Data
| Parameter | Value |
| Stern-Volmer Constant (Ksv) (M⁻¹) | e.g., 2.0 x 10⁴ |
| IC50 (µM) | e.g., 50 |
Table 3: Viscometry Data
| [Compound]/[DNA] Ratio | Relative Viscosity (η/η₀)¹/³ |
| 0.0 | 1.00 |
| 0.1 | e.g., 1.05 |
| 0.2 | e.g., 1.12 |
| 0.3 | e.g., 1.20 |
| 0.4 | e.g., 1.28 |
Note: The values presented in these tables are illustrative and should be replaced with experimentally determined data.
Logical Flow of a Comprehensive DNA Binding Study
Caption: Logical workflow for a comprehensive DNA binding study.
Conclusion
The protocols and guidelines presented here provide a robust framework for the detailed investigation of the DNA binding properties of this compound. By systematically applying these biophysical techniques, researchers can gain valuable insights into the mechanism of action of this and similar dicationic compounds, which is a critical step in the development of novel DNA-targeted therapeutic agents. The combination of spectroscopic and hydrodynamic methods will allow for a conclusive determination of the binding mode and affinity, paving the way for further studies, including cellular assays and structural biology investigations.
Application Notes and Protocols: The Role of 1,10-Bis(pyridinium)decane in Micellar Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 1,10-bis(pyridinium)decane as a cationic gemini surfactant in micellar catalysis, with a focus on its application in the hydrolysis of esters. Detailed experimental protocols for the synthesis of this compound dibromide and its application in a model catalytic reaction are provided.
Introduction
Micellar catalysis has emerged as a powerful tool in green chemistry, offering an alternative to traditional organic solvents for a wide range of chemical transformations. Micelles, which are self-assembled aggregates of surfactant molecules in solution, can create unique microenvironments that can enhance reaction rates and selectivity. This compound is a cationic gemini surfactant, characterized by two pyridinium headgroups connected by a ten-carbon aliphatic chain. Its structure allows it to form micelles in aqueous solutions and act as a catalyst for various reactions, particularly those involving charged transition states.
Physicochemical Properties
This compound dibromide is a white to off-white solid with the chemical formula C₂₀H₃₀Br₂N₂ and a molecular weight of 458.27 g/mol [1]. It is soluble in water.
Table 1: Physicochemical Properties of this compound Dibromide
| Property | Value | Reference |
| CAS Number | 6266-40-6 | [1] |
| Molecular Formula | C₂₀H₃₀Br₂N₂ | [1] |
| Molecular Weight | 458.27 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | |
| Critical Micelle Concentration (CMC) | Varies with conditions (e.g., temperature, ionic strength) |
Applications in Micellar Catalysis: Ester Hydrolysis
Gemini surfactants with pyridinium headgroups have demonstrated significant catalytic activity in the hydrolysis of esters, such as p-nitrophenyl acetate (PNPA) and p-nitrophenyl diphenyl phosphate (PNPDPP)[2]. The cationic nature of the micellar surface stabilizes the negatively charged transition state of the hydrolysis reaction, leading to substantial rate enhancements.
Table 2: Rate Enhancement in the Hydrolysis of Esters by a Bis-Pyridinium Gemini Surfactant System [2]
| Substrate | Nucleophile | Surfactant System | Rate Enhancement Factor (approx.) |
| p-Nitrophenyl Acetate (PNPA) | N-Phenylbenzohydroxamate | 12py-4-py12, 2Cl⁻ | 1,590 |
| p-Nitrophenyl Diphenyl Phosphate (PNPDPP) | N-Phenylbenzohydroxamate | 12py-4-py12, 2Cl⁻ | 255 |
Data from a study on a structurally similar bis-pyridinium gemini surfactant, tetramethylene-1,4-bis(dodecylpyridinium chloride)[2].
The catalytic mechanism can be understood through the pseudophase model, where the reaction is considered to occur in both the aqueous and micellar phases[3][4][5][6][7]. The surfactant micelles concentrate the reactants in their small volume, and the electrostatic interactions at the micelle-water interface stabilize the transition state, accelerating the reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound Dibromide
This protocol is adapted from general procedures for the synthesis of bis-pyridinium alkanes[8][9].
Materials:
-
Pyridine
-
1,10-Dibromodecane
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1,10-dibromodecane (1 equivalent) in anhydrous acetonitrile.
-
Add pyridine (2.2 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for 24 hours. The product will precipitate out of the solution as a white solid.
-
After cooling to room temperature, collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound dibromide.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Micellar-Catalyzed Hydrolysis of p-Nitrophenyl Acetate (PNPA)
This protocol is a general procedure based on studies of ester hydrolysis catalyzed by gemini surfactants[2].
Materials:
-
This compound dibromide
-
p-Nitrophenyl acetate (PNPA)
-
Tris buffer (or other suitable buffer, pH 8-9)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
UV-Vis spectrophotometer
-
Cuvettes
-
Micropipettes
-
Volumetric flasks
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound dibromide in the desired buffer. The concentration should be well above its critical micelle concentration (CMC). The CMC can be determined experimentally by methods such as conductivity or fluorescence spectroscopy[10].
-
Prepare a stock solution of PNPA in a minimal amount of a suitable organic solvent (e.g., acetonitrile) and then dilute with the buffer.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to monitor the absorbance of the p-nitrophenolate ion, the product of the hydrolysis, at its λ_max (around 400 nm).
-
In a cuvette, mix the buffer solution and the this compound dibromide stock solution to achieve the desired final surfactant concentration.
-
Initiate the reaction by adding a small aliquot of the PNPA stock solution to the cuvette. The final concentration of PNPA should be significantly lower than the surfactant concentration.
-
Immediately start recording the absorbance at regular time intervals.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The catalytic effect can be quantified by comparing the rate constant in the presence of the surfactant to the rate constant in its absence.
-
The data can be further analyzed using the pseudophase kinetic model to determine the binding constants of the reactants to the micelles and the second-order rate constant in the micellar phase.
-
Visualizations
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. iris.unito.it [iris.unito.it]
- 4. ias.ac.in [ias.ac.in]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. ir.govtsciencecollegedurg.ac.in [ir.govtsciencecollegedurg.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application of Pyridinium-Based Surfactants in Enhanced Oil Recovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of pyridinium-based surfactants in Enhanced Oil Recovery (EOR). Pyridinium-based surfactants, a class of cationic surfactants, have demonstrated significant potential in improving oil recovery from reservoirs by reducing interfacial tension (IFT) between oil and water and altering the wettability of reservoir rock. These notes are intended to guide researchers in the effective application and evaluation of these compounds.
Introduction to Pyridinium-Based Surfactants in EOR
Enhanced Oil Recovery (EOR) techniques are critical for maximizing the extraction of crude oil from existing reservoirs after primary and secondary recovery methods have been exhausted. Chemical EOR, in particular, utilizes surfactants to mobilize residual oil trapped in the porous rock formations by capillary forces. Pyridinium-based surfactants, characterized by a positively charged pyridinium head group and a hydrophobic alkyl chain, are effective in this process due to their ability to significantly lower the interfacial tension between the oil and the injection fluid (brine) and to alter the wettability of the reservoir rock, making it more favorable for oil displacement.
The primary mechanisms by which pyridinium-based surfactants enhance oil recovery are:
-
Interfacial Tension (IFT) Reduction: By adsorbing at the oil-water interface, these surfactants lower the IFT, which reduces the capillary forces that trap oil droplets within the rock pores. A significant reduction in IFT to ultra-low values (typically < 10⁻² mN/m) is often required to mobilize residual oil.
-
Wettability Alteration: Many reservoir rocks, particularly carbonates, are initially oil-wet, meaning crude oil preferentially adheres to the rock surface. Pyridinium-based surfactants can adsorb onto the negatively charged rock surface (like sandstones) or interact with the surface of carbonates, altering the wettability towards a more water-wet state. This change facilitates the displacement of oil by the injected water.
Data on Pyridinium-Based Surfactants for EOR
The effectiveness of pyridinium-based surfactants is dependent on their chemical structure (e.g., alkyl chain length), concentration, and the reservoir conditions (temperature, salinity, and rock mineralogy). Below is a summary of performance data for some common pyridinium-based surfactants.
Table 1: Interfacial Tension (IFT) Reduction by Pyridinium-Based Surfactants
| Surfactant | Alkyl Chain Length | Concentration | Salinity | Temperature (°C) | Interfacial Tension (mN/m) | Reference |
| Dodecylpyridinium Chloride | C12 | 1000 ppm | Not Specified | Not Specified | ~6.5 | [1] |
| Dodecylpyridinium Chloride | C12 | Not Specified | Not Specified | Not Specified | 5.63 ± 0.21 | [1] |
| Octylpyridinium Chloride | C8 | 1000 ppm | Not Specified | Not Specified | ~22 | [1] |
| Cetylpyridinium Chloride | C16 | 0.006 wt% | Not Specified | 50 | Not Specified |
Note: Direct comparison of IFT values should be made with caution due to variations in experimental conditions across different studies.
Table 2: Wettability Alteration by Pyridinium-Based Surfactants
| Surfactant | Rock Type | Initial Wettability | Surfactant Concentration | Final Contact Angle (°) | Wettability Change | Reference |
| Dodecylpyridinium Chloride | Carbonate | Oil-wet (139.2°) | 0.5 wt% (+0.5 wt% NaCl) | 34.3° | Towards Water-wet | |
| Cetylpyridinium Chloride | Quartz | Not Specified | 0.006 wt% | Strongly Oil-wet | Maintained/Enhanced Oil-wetness | |
| Cetylpyridinium Chloride | Mica | Not Specified | 0.006 wt% | Strongly Oil-wet (163°) | Maintained/Enhanced Oil-wetness |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of pyridinium-based surfactants for EOR.
Interfacial Tension (IFT) Measurement
Objective: To determine the IFT between crude oil and an aqueous surfactant solution. The spinning drop tensiometer is particularly suitable for measuring the ultra-low IFT values often required for EOR.
Apparatus: Spinning Drop Tensiometer.
Procedure:
-
Capillary Preparation:
-
Thoroughly clean the glass capillary of the tensiometer with a suitable solvent (e.g., isopropanol) and then rinse with deionized water.
-
Dry the capillary completely.
-
-
Sample Preparation:
-
Prepare the aqueous surfactant solution at the desired concentration in brine of a specific salinity.
-
Ensure the crude oil sample is representative of the reservoir fluid.
-
-
Measurement:
-
Fill the capillary with the denser fluid (typically the aqueous surfactant solution).
-
Inject a small droplet of the less dense fluid (crude oil) into the center of the capillary.
-
Begin rotating the capillary. The centrifugal force will elongate the oil droplet.
-
Adjust the rotational speed to achieve a stable, elongated droplet where the length is at least four times its diameter.
-
Capture a high-resolution image of the droplet.
-
The software of the spinning drop tensiometer will analyze the shape of the droplet and calculate the IFT based on the Vonnegut or Young-Laplace equation, taking into account the rotational speed and the density difference between the two fluids.
-
Repeat the measurement at different surfactant concentrations and environmental conditions (temperature, salinity) to determine the optimal formulation.
-
Wettability Alteration Assessment (Contact Angle Measurement)
Objective: To quantify the change in wettability of a reservoir rock surface after treatment with a pyridinium-based surfactant solution.
Apparatus: Goniometer (Contact Angle Measurement System).
Procedure:
-
Substrate Preparation:
-
Prepare a flat, polished surface of the reservoir rock (e.g., calcite for carbonate reservoirs, quartz for sandstone reservoirs).
-
Clean the substrate thoroughly to remove any contaminants.
-
To simulate an oil-wet condition, age the substrate in crude oil at reservoir temperature for a specified period (e.g., 24-48 hours).
-
-
Surfactant Treatment:
-
Immerse the oil-aged substrate in the prepared pyridinium-based surfactant solution for a predetermined time to allow for adsorption and wettability alteration.
-
-
Contact Angle Measurement:
-
Place the treated substrate in a cuvette filled with the aqueous surfactant solution.
-
Carefully place a droplet of crude oil on the surface of the substrate using a syringe.
-
Allow the droplet to equilibrate.
-
Use the goniometer to capture an image of the oil droplet on the rock surface.
-
The software will measure the angle between the rock surface and the tangent of the oil-water interface. This is the contact angle.
-
A contact angle less than 90° indicates a water-wet surface, while an angle greater than 90° indicates an oil-wet surface. A significant decrease in the contact angle after surfactant treatment indicates a shift towards a more water-wet state.
-
Core Flooding Test
Objective: To evaluate the oil recovery efficiency of a pyridinium-based surfactant solution in a porous medium that simulates reservoir rock.
Apparatus: Core flooding system (includes a core holder, pumps, pressure transducers, and a fraction collector).
Procedure:
-
Core Preparation:
-
Select a cylindrical core sample from a reservoir rock or a standard rock type (e.g., Berea sandstone).
-
Clean and dry the core, then measure its porosity and permeability.
-
Saturate the core with brine.
-
-
Oil Saturation:
-
Inject crude oil into the brine-saturated core until no more brine is produced. This establishes the initial oil saturation.
-
-
Waterflooding (Secondary Recovery):
-
Inject brine into the core to simulate secondary recovery until oil production ceases. The remaining oil is the residual oil saturation.
-
-
Surfactant Flooding (Tertiary Recovery):
-
Inject a slug of the pyridinium-based surfactant solution into the core.
-
Follow the surfactant slug with a polymer solution to control mobility and improve sweep efficiency.
-
Continue injecting the polymer solution until no more oil is produced.
-
-
Data Collection and Analysis:
-
Continuously monitor the pressure drop across the core.
-
Collect the effluent in a fraction collector and measure the volume of oil and water produced over time.
-
Calculate the incremental oil recovery as a percentage of the residual oil in place after waterflooding.
-
Visualizations
The following diagrams illustrate the key processes and mechanisms involved in the application of pyridinium-based surfactants in EOR.
References
Application of Bis(pyridinium)-type Ligands in the Preparation of Palladium Catalysts for Polymerization
Note to the Reader: A thorough literature search did not yield specific examples or protocols for the use of 1,10-bis(pyridinium)decane in the preparation of palladium catalysts for polymerization. The following application notes and protocols are based on the closely related and well-documented bis(pyridinium amidate) (bisPYA) ligands, which have been successfully employed in palladium-catalyzed ethylene polymerization. This information is provided as a guide to illustrate the principles and methodologies that could be adapted for the investigation of similar dicationic ligands like this compound.
Application Notes
Palladium complexes featuring N,N-bidentate bis(pyridinium amidate) (bisPYA) ligands represent a class of catalysts effective for olefin polymerization, particularly the polymerization of ethylene.[1][2] These catalysts are of interest due to palladium's high tolerance for functional groups, which opens possibilities for the copolymerization of ethylene with polar monomers.[1][2][3]
The catalytic activity of these palladium complexes is highly dependent on the steric and electronic properties of the bisPYA ligand.[1][3] Sterically demanding substituents on the pyridinium rings, particularly at the ortho positions, have been shown to enhance catalytic activity and promote the formation of polymeric materials over oligomers.[1][2][3] The introduction of strongly electron-donating pyridinium amidate groups leads to an electron-rich metal center, which is believed to be beneficial for higher polymerization productivity.[3]
Activation of the palladium precatalyst is typically achieved using a cocatalyst, such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF), which abstracts a halide ligand from the palladium center to generate the active cationic species.[1][2] The polymerization reactions are generally carried out under mild conditions of temperature and pressure.[1][2]
Experimental Protocols
I. Synthesis of Bis(pyridinium amidate) (bisPYA) Ligand Precursors
This protocol describes a general method for the synthesis of bisPYA ligand precursors, which are subsequently used to prepare the palladium complexes.[1][3]
Materials:
-
Substituted aminopyridine
-
Diethyloxalate or oxalyl chloride
-
Methyl trifluoromethanesulfonate (MeOTf) or methyl iodide (MeI)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Solvents (e.g., chloroform, diethyl ether)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Condensation: React the substituted aminopyridine with either diethyloxalate or oxalyl chloride to form the corresponding bis(amide).
-
N-methylation: The resulting bis(amide) is then subjected to N-methylation of the pyridine rings using an alkylating agent like MeOTf or MeI in a suitable solvent such as chloroform. The progress of the methylation can be monitored by ¹H NMR spectroscopy, observing a characteristic downfield shift of the pyridinium proton resonances.[1][3]
-
Anion Exchange: Perform an anion exchange with NH₄PF₆ to yield the bisPYA ligand precursor as a PF₆⁻ salt.
-
Purification: The final product is purified by appropriate methods, such as recrystallization or column chromatography.
II. Synthesis of Palladium(II)-bisPYA Precatalysts
This protocol outlines the synthesis of the palladium catalyst precursor from the bisPYA ligand.[1][3]
Materials:
-
Bis(pyridinium amidate) ligand precursor (from Protocol I)
-
Palladium source (e.g., [Pd(CH₃)Cl(cod)])
-
Base (e.g., potassium carbonate (K₂CO₃) or silver(I) carbonate (Ag₂CO₃))
-
Solvent (e.g., dichloromethane)
-
Inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the bis(pyridinium amidate) ligand precursor and the palladium source in the appropriate solvent.
-
Add the base to the reaction mixture to facilitate the deprotonation of the ligand and coordination to the palladium center.
-
Stir the reaction mixture at room temperature for a specified time until the reaction is complete.
-
The resulting palladium complex can be isolated by filtration and purified by washing with suitable solvents to remove any unreacted starting materials and byproducts.
III. Ethylene Polymerization
This protocol details a general procedure for ethylene polymerization using the prepared palladium-bisPYA catalyst.[1][2]
Materials:
-
Palladium(II)-bisPYA precatalyst
-
Cocatalyst (e.g., NaBArF)
-
Ethylene gas (polymerization grade)
-
Solvent (e.g., chlorobenzene or dichloromethane)
-
High-pressure reactor or Schlenk flask
-
Inert atmosphere
Procedure:
-
Set up the polymerization reactor under an inert atmosphere.
-
Introduce the desired amount of solvent into the reactor.
-
Add the palladium(II)-bisPYA precatalyst to the solvent.
-
Introduce the cocatalyst (e.g., NaBArF) to activate the precatalyst. The ratio of cocatalyst to catalyst may need to be optimized.[1][2]
-
Pressurize the reactor with ethylene gas to the desired pressure (e.g., 1 bar).[1][2]
-
Maintain the reaction at the desired temperature (e.g., room temperature) with continuous stirring for the specified duration.[1][2]
-
After the reaction time, vent the excess ethylene and quench the reaction (e.g., by adding acidic methanol).
-
The polymer product is then collected by filtration, washed with appropriate solvents, and dried under vacuum.
Data Presentation
The following table summarizes representative quantitative data for ethylene polymerization using a palladium catalyst with a sterically demanding ortho-pyridinium amidate bisPYA ligand (complex 4d as described in the cited literature).[1][2]
| Catalyst | Cocatalyst | Ethylene Pressure (bar) | Temperature (°C) | Activity (kg PE / (mol Pd · h)) | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| Pd-bisPYA (complex 4d) | NaBArF | 1 | Room Temp. | 10.8 | Not Reported | Not Reported |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of palladium-bisPYA catalysts and subsequent ethylene polymerization.
Caption: Catalyst activation via halide abstraction by a cocatalyst.
References
- 1. Tunable bis(pyridinium amidate) ligands efficiently promote palladium-catalyzed ethylene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tunable bis(pyridinium amidate) ligands efficiently promote palladium-catalyzed ethylene polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,10-bis(pyridinium)decane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1,10-bis(pyridinium)decane, focusing on improving yield and addressing common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inadequate reaction temperature.- Insufficient reaction time.- Impure starting materials (1,10-dibromodecane or pyridine).- Inappropriate solvent. | - Increase the reaction temperature to the recommended 80-100°C for conventional heating or use microwave irradiation for accelerated reaction.- Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the purity of starting materials. 1,10-dibromodecane can be purified by distillation. Pyridine should be dried over KOH before use.- Use a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). |
| Product is Difficult to Purify | - Presence of mono-quaternized intermediate (1-(10-bromodecyl)pyridinium bromide).- Unreacted 1,10-dibromodecane.- Unreacted pyridine. | - Use a slight excess of pyridine to ensure complete reaction of the dibromodecane.- The product is typically a precipitate. Wash the crude product with the reaction solvent (e.g., acetonitrile) to remove unreacted pyridine and other soluble impurities.[1]- Perform recrystallization, preferably using a controlled cooling method with a solvent system like ethanol/water. |
| Final Product is an Oil or Gummy Solid | - Residual solvent.- Presence of impurities. | - Ensure the product is thoroughly dried under vacuum.- Recrystallize the product from an appropriate solvent system. The use of an anti-solvent might be necessary to induce crystallization. |
| Inconsistent Yields | - Variability in reaction conditions (temperature, time).- Inconsistent purity of starting materials. | - Standardize all reaction parameters. Use a temperature-controlled heating mantle or oil bath.- Use starting materials from the same batch or with consistent purity specifications. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of pyridine to 1,10-dibromodecane?
A1: To favor the formation of the bis-pyridinium salt and minimize the mono-quaternized intermediate, a slight excess of pyridine is recommended. A molar ratio of approximately 2.2:1 (pyridine:1,10-dibromodecane) is a good starting point.
Q2: What is the recommended solvent for the synthesis?
A2: Polar aprotic solvents like acetonitrile are commonly used for this type of quaternization reaction.[2][3] Dimethylformamide (DMF) is also a suitable option.
Q3: Can the reaction be accelerated?
A3: Yes, microwave-assisted synthesis can significantly shorten the reaction time and potentially improve the yield compared to conventional heating.
Q4: How can I confirm the formation of the desired product?
A4: The product can be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the pyridinium salt will result in a characteristic downfield shift of the pyridine protons in the NMR spectrum.
Q5: What is the best method for purifying this compound dibromide?
A5: Recrystallization is a highly effective method for purifying the final product. A controlled cooling recrystallization from a solvent mixture like ethanol and water can yield a product with high purity.[2] Washing the crude precipitate with the reaction solvent before recrystallization is also recommended to remove unreacted starting materials.[1]
Experimental Protocols
Protocol 1: Conventional Heating Synthesis
This protocol is based on the synthesis of structurally similar bis-pyridinium compounds.[1][2]
Materials:
-
1,10-dibromodecane (1 equivalent)
-
Pyridine (2.2 equivalents)
-
Acetonitrile (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,10-dibromodecane in anhydrous acetonitrile.
-
Add pyridine to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24-48 hours.
-
Monitor the reaction progress by TLC. The product is highly polar and will have a low Rf value.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will likely precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the crude product with cold acetonitrile to remove excess pyridine and any unreacted 1,10-dibromodecane.
-
Dry the product under vacuum.
-
For further purification, recrystallize the solid from an ethanol/water mixture.
Protocol 2: Microwave-Assisted Synthesis
This method offers a faster alternative to conventional heating.
Materials:
-
1,10-dibromodecane (1 equivalent)
-
Pyridine (2.2 equivalents)
-
Acetonitrile (anhydrous)
Procedure:
-
In a microwave-safe reaction vessel, combine 1,10-dibromodecane and pyridine in anhydrous acetonitrile.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 100-120°C for 30-60 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate and purify the product as described in steps 6-9 of the conventional heating protocol.
Quantitative Data Summary
The following table summarizes reaction conditions and reported yields for the synthesis of this compound and analogous compounds.
| Compound | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Purification Method | Reference |
| 1,10-Decanediyl)bis(4-(octylamino)pyridinium) dibromide | 4-(octylamino)pyridine, 1,10-dibromodecane | Acetonitrile | 80-100 | Not Specified | 60-75 | Column chromatography or recrystallization from ethanol-water | [2] |
| Dimeric Pyridinium Bromides | 2-aminopyridine, 1,5-dibromopentane | Acetonitrile | Reflux | 1-2 h | 92 | Washing with acetonitrile | [1] |
| Bis-benzyl pyridinium bromide | 1,2-di(pyridin-4-yl)ethane, benzyl bromide | Acetonitrile | Reflux | 16 h | 94 | Filtration | [3] |
Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting low product yield in the synthesis of this compound.
References
Technical Support Center: Purification of 1,10-bis(pyridinium)decane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,10-bis(pyridinium)decane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials such as pyridine and 1,10-dibromodecane. Another potential impurity is the mono-quaternized byproduct, 1-(10-bromodecyl)pyridinium bromide, where only one of the pyridine rings has reacted with the decane chain. Side products from potential elimination reactions of the alkyl halide under basic conditions, though less common in this specific synthesis, should also be considered.
Q2: What is the most straightforward method to purify this compound?
A2: Recrystallization is often the most effective and straightforward method for purifying this compound, especially for removing unreacted starting materials and the mono-quaternized byproduct. The choice of solvent is critical for successful recrystallization.
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: Based on the polar, ionic nature of the compound, polar solvents are the most suitable. Good results can often be achieved with ethanol, a mixture of ethanol and water, or acetone. The ideal solvent system should dissolve the compound at an elevated temperature but result in low solubility at room temperature or below, allowing for the crystallization of the pure product upon cooling.
Q4: Can I use column chromatography to purify this compound?
A4: While possible, standard silica gel chromatography can be challenging for highly polar and charged molecules like this compound, often leading to significant streaking and poor separation. If chromatography is necessary, consider using alumina or reversed-phase (C18) silica gel. Adding a modifier to the mobile phase, such as a small amount of a volatile salt or acid, may also improve the separation on normal phase silica.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to identify the compound and detect impurities. The presence of signals corresponding to pyridine, 1,10-dibromodecane, or the mono-quaternized species would indicate an impure sample.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. A broad melting range typically indicates the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a suitable column for ionic compounds (like a reversed-phase C18 column with an ion-pairing agent), can provide quantitative information about the purity of the sample.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | The solvent is not polar enough. The volume of the solvent is insufficient. | Try a more polar solvent like ethanol or an ethanol/water mixture. Gradually add more hot solvent until the compound dissolves. |
| The compound "oils out" instead of crystallizing upon cooling. | The solution is supersaturated. The cooling process is too rapid. The compound has a low melting point in the presence of impurities. | Reheat the solution to dissolve the oil, then allow it to cool more slowly. Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Use a seed crystal of the pure compound to initiate crystallization. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent even at low temperatures. | Reduce the volume of the solvent by evaporation and then cool again. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise to the cooled solution until turbidity is observed, then allow it to stand. |
| The yield of recovered crystals is low. | The compound has significant solubility in the cold solvent. Too much solvent was used. | Cool the solution for a longer period or at a lower temperature (e.g., in an ice bath or refrigerator). Minimize the amount of hot solvent used for dissolution. |
| The purified crystals are still impure. | Incomplete removal of impurities during the initial crystallization. Co-crystallization of impurities with the product. | Perform a second recrystallization using the same or a different solvent system. Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration. |
Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound streaks badly on a silica gel TLC plate or column. | Strong interaction between the cationic pyridinium groups and the acidic silanol groups of the silica gel. | Use a different stationary phase like alumina or reversed-phase (C18) silica. Add a modifier to the mobile phase, such as triethylamine (0.1-1%) or a small amount of a volatile acid (e.g., acetic acid or formic acid) to reduce tailing. |
| The compound does not move from the baseline on the TLC plate or elute from the column. | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For reversed-phase chromatography, increase the proportion of the aqueous component in the mobile phase. |
| Poor separation between the desired product and impurities. | The mobile phase composition is not optimal. The column is overloaded. | Systematically vary the solvent composition of the mobile phase to improve resolution. Reduce the amount of sample loaded onto the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from an Ethanol/Water Mixture
Objective: To purify crude this compound by removing unreacted starting materials and byproducts.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask with stirring to dissolve the crude product. If it does not fully dissolve, add a small amount of hot deionized water dropwise until a clear solution is obtained at an elevated temperature.
-
Once the solid is completely dissolved, remove the flask from the heat source.
-
Allow the solution to cool slowly to room temperature. The formation of crystals should be observed.
-
To maximize the yield, place the flask in an ice bath for at least 30 minutes to an hour.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
-
Assess the purity of the recrystallized product by NMR spectroscopy and melting point analysis.
Quantitative Data Summary (Illustrative)
| Purification Step | Initial Purity (mol %) | Final Purity (mol %) | Yield (%) |
| Recrystallization (Ethanol/Water) | ~90% | >99% | 75-85% |
Purity Assessment: 1H NMR Characterization
The purity of this compound can be confirmed by 1H NMR spectroscopy. The spectrum of the pure compound should show characteristic signals for the pyridinium protons and the methylene protons of the decane chain, without the presence of signals from pyridine or 1,10-dibromodecane.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridinium protons (ortho to N) | ~9.0-9.2 | d | 4H |
| Pyridinium protons (para to N) | ~8.6-8.8 | t | 2H |
| Pyridinium protons (meta to N) | ~8.1-8.3 | t | 4H |
| N-CH2 (decane chain) | ~4.8-5.0 | t | 4H |
| N-CH2-CH2 (decane chain) | ~2.0-2.2 | m | 4H |
| Internal CH2 (decane chain) | ~1.2-1.5 | m | 12H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Visualizations
Logical Workflow for Purification and Analysis
Caption: A logical workflow for the purification and analysis of this compound.
Troubleshooting Decision Tree for Recrystallization
Caption: A decision tree for troubleshooting common issues during the recrystallization process.
Technical Support Center: Overcoming Solubility Challenges of Dicationic Surfactants in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance and solutions for overcoming common solubility issues encountered with dicationic (gemini) surfactants in organic solvents. The information is presented in a question-and-answer format to directly address specific problems you may face during your research and formulation development.
Frequently Asked Questions (FAQs)
Q1: Why is my dicationic surfactant not dissolving in the chosen organic solvent?
A1: The solubility of dicationic surfactants is a complex interplay of several factors. Poor solubility can often be attributed to one or more of the following:
-
Polarity Mismatch: Dicationic surfactants are amphiphilic, possessing both polar (hydrophilic head groups) and non-polar (hydrophobic tails) regions. A significant mismatch between the polarity of your surfactant and the solvent is a primary reason for poor solubility. Polar solvents will better solvate the ionic head groups, while non-polar solvents will interact more favorably with the hydrocarbon tails.[1]
-
Strong Intermolecular Forces: The strong electrostatic interactions between the cationic head groups and their counterions, as well as van der Waals forces between the hydrophobic tails, can lead to high lattice energy in the solid state, making it difficult for solvent molecules to break them apart.
-
Surfactant Structure: The specific chemical structure of the dicationic surfactant, including the length of the hydrophobic tails, the nature of the head groups, and the length and flexibility of the spacer chain, significantly influences its solubility in a given solvent.[1][2] Longer hydrophobic tails generally decrease solubility in polar solvents and increase it in non-polar solvents.[1] The structure of the spacer can also impact how the surfactant molecules pack and interact with the solvent.[3][4][5][6]
Q2: I'm observing precipitation of my dicationic surfactant when I add it to my organic formulation. What can I do?
A2: Precipitation indicates that the surfactant has exceeded its solubility limit in the formulation. Here are some immediate troubleshooting steps:
-
Heating: Gently warming the solution can increase the kinetic energy of both the surfactant and solvent molecules, often leading to increased solubility.[1] However, be mindful of the thermal stability of your surfactant and other components in the formulation.
-
Sonication: Using an ultrasonic bath can help break up surfactant aggregates and promote dissolution.[7]
-
Gradual Addition: Instead of adding the entire amount of surfactant at once, try adding it in small portions while continuously stirring or agitating the solution.
If these initial steps do not resolve the issue, you may need to consider the formulation strategies outlined in the troubleshooting guides below.
Q3: Can I predict the solubility of a dicationic surfactant in a specific organic solvent?
A3: While precise prediction is challenging without experimental data, you can make an educated guess based on the principle of "like dissolves like."
-
Polar Protic Solvents (e.g., ethanol, methanol): These solvents can interact with the cationic head groups through ion-dipole interactions and hydrogen bonding, leading to moderate to good solubility, especially for dicationic surfactants with shorter alkyl chains.[1]
-
Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents can also solvate the cationic head groups but are less effective at hydrogen bonding. Solubility will vary depending on the specific surfactant and solvent.
-
Non-polar Solvents (e.g., hexane, toluene): These solvents will primarily interact with the hydrophobic tails of the surfactant. Dicationic surfactants with longer alkyl chains and less polar head groups will have better solubility in these solvents. However, the strong ionic nature of the head groups often limits solubility in highly non-polar media.[1]
Troubleshooting Guides
Guide 1: Enhancing Solubility Using Co-solvents
Issue: Your dicationic surfactant has poor solubility in the primary organic solvent required for your experiment or formulation.
Solution: The use of a co-solvent can modify the overall polarity of the solvent system, creating a more favorable environment for the surfactant to dissolve.
dot
Caption: Workflow for enhancing solubility using a co-solvent.
Experimental Protocol: Co-solvent Addition
-
Select a Co-solvent: Choose a co-solvent that is miscible with your primary organic solvent and has a polarity that is intermediate between the primary solvent and the dicationic surfactant. For example, if your primary solvent is non-polar (e.g., hexane), a more polar co-solvent like isopropanol or ethanol could be effective.
-
Prepare the Suspension: Disperse the dicationic surfactant in the primary organic solvent at the desired concentration.
-
Titrate with Co-solvent: While stirring the suspension, add the co-solvent dropwise.
-
Observe Dissolution: Continue adding the co-solvent until the solution becomes clear. Gentle heating or sonication can be applied to aid dissolution.
-
Determine Optimal Ratio: Record the volume of co-solvent required to achieve complete dissolution. This will give you the optimal solvent-to-cosolvent ratio for your system.
-
Stability Check: Allow the solution to stand at the desired storage temperature and observe for any signs of precipitation over time. If precipitation occurs, a slight increase in the co-solvent proportion may be necessary.
Guide 2: Improving Solubility through Counterion Exchange
Issue: The strong interaction between the cationic head groups and their counterions (e.g., bromide, chloride) is limiting solubility in less polar organic solvents.
Solution: Exchanging the original counterion with a larger, more organophilic counterion can reduce the lattice energy of the surfactant salt and improve its solubility in organic media.
dot
Caption: Workflow for counterion exchange to improve solubility.
Experimental Protocol: Counterion Exchange
-
Dissolve the Surfactant: Dissolve the dicationic surfactant with its original counterion (e.g., bromide) in a suitable polar solvent where it is soluble, such as methanol or ethanol.
-
Prepare the Exchange Salt Solution: In a separate container, dissolve a salt containing the desired organic counterion (e.g., sodium tosylate, sodium acetate) in the same solvent. A slight molar excess of the exchange salt is often used.
-
Mix the Solutions: Slowly add the exchange salt solution to the stirred surfactant solution.
-
Induce Precipitation: The inorganic salt formed (e.g., sodium bromide) will be less soluble in the organic solvent and will precipitate out of the solution. Cooling the mixture can often enhance precipitation.
-
Isolate the Product: Remove the precipitate by filtration.
-
Purify the Product: Evaporate the solvent from the filtrate to obtain the dicationic surfactant with the new organic counterion. The product can be further purified by recrystallization if necessary.
-
Confirm Exchange: Analytical techniques such as NMR or mass spectrometry can be used to confirm the successful exchange of the counterion.
Data Presentation
Table 1: Qualitative Solubility of Dicationic Surfactants in Common Organic Solvents
| Dicationic Surfactant Type | Polar Protic Solvents (e.g., Methanol, Ethanol) | Polar Aprotic Solvents (e.g., Acetone, DMSO) | Non-polar Solvents (e.g., Hexane, Toluene) |
| Bis-Quaternary Ammonium Halides (Short Alkyl Chains, e.g., C8-C12) | Generally Soluble[1] | Sparingly Soluble to Soluble | Generally Insoluble to Sparingly Soluble[1] |
| Bis-Quaternary Ammonium Halides (Long Alkyl Chains, e.g., C16-C18) | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble to Soluble |
| Imidazolium-based Dicationic Surfactants | Generally Soluble | Generally Soluble | Sparingly Soluble |
| Dicationic Surfactants with Organic Counterions (e.g., Tosylate) | Soluble | Soluble | Soluble |
Note: This table provides general solubility trends. Actual solubility can vary significantly based on the specific structure of the surfactant, temperature, and purity.
Mandatory Visualization
Workflow for Lipoplex Formation for Gene Delivery
Dicationic surfactants are crucial in non-viral gene delivery, where they complex with negatively charged DNA to form nanoparticles called lipoplexes. The solubility of the dicationic surfactant in the chosen solvent system is critical for the efficient formation of stable and effective lipoplexes.
dot
Caption: Experimental workflow for the formation of dicationic surfactant-based lipoplexes for gene delivery.
This workflow illustrates the critical step where the dicationic surfactant, dissolved in an organic solvent, is mixed with a helper lipid before complexation with DNA. Poor solubility at this stage can lead to aggregation and the formation of ineffective lipoplexes. The troubleshooting guides provided in this document can be applied to ensure the successful dissolution of the dicationic surfactant for this application.
References
- 1. surfadiols.com [surfadiols.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile methodology of nanoemulsion preparation using oily polymer for the delivery of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Process of Binding and Releasing of Genetic Material from Lipoplexes Based on Trimeric Surfactants and Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. odr.chalmers.se [odr.chalmers.se]
Technical Support Center: Optimizing Phase Transfer Catalysis with Pyridinium Salts
Welcome to the Technical Support Center for optimizing reaction conditions for phase transfer catalysis (PTC) using pyridinium salts. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental insights.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during phase transfer catalysis experiments with pyridinium salts in a question-and-answer format.
Issue 1: Low or No Reaction Conversion
-
Question: My PTC reaction with a pyridinium salt catalyst is showing low or no conversion. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no conversion in a PTC reaction can stem from several factors. A primary consideration is the efficiency of the phase transfer of the reactant from the aqueous phase to the organic phase. The structure of the pyridinium salt is critical for this process. Additionally, the choice of solvent, temperature, and the nature of the base can significantly impact the reaction rate.
Troubleshooting Steps:
-
Evaluate the Pyridinium Salt Structure: The lipophilicity of the pyridinium salt is crucial for its ability to transfer anions into the organic phase. Ensure the alkyl or aryl substituents on the pyridinium ring provide sufficient organic solubility. For instance, longer alkyl chains on the nitrogen atom increase lipophilicity.
-
Optimize the Solvent System: The organic solvent plays a key role in solubilizing the pyridinium salt-anion pair. Non-polar aprotic solvents like toluene or dichloromethane are often effective. If the catalyst has limited solubility, consider a more polar solvent, but be aware that highly polar solvents might hinder the transfer from the aqueous phase.
-
Increase Reaction Temperature: Increasing the temperature generally accelerates the reaction rate. However, be cautious of potential side reactions or decomposition of the catalyst and reactants at excessively high temperatures. N-alkyl-4-(dialkylamino)pyridinium salts are known to be more thermally stable than some traditional quaternary ammonium salts.[1]
-
Check the Base Strength and Concentration: The base is often crucial for generating the active nucleophile in the aqueous phase. Ensure the base is strong enough for the intended proton abstraction. The concentration of the inorganic salt in the aqueous phase can also influence the transfer of the anion.
-
Ensure Efficient Stirring: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, which facilitates the transfer of the catalyst and reactants.
-
Issue 2: Catalyst Decomposition or Instability
-
Question: I suspect my pyridinium salt catalyst is decomposing under the reaction conditions. What are the signs and how can I mitigate this?
-
Answer: Pyridinium salts are generally more stable than some other onium salts, especially at elevated temperatures. However, decomposition can still occur, particularly in the presence of strong nucleophiles or bases at high temperatures. Signs of decomposition may include a color change in the reaction mixture or the appearance of unexpected byproducts.
Mitigation Strategies:
-
Use More Stable Pyridinium Salts: N-alkyl-4-(dialkylamino)pyridinium salts have been reported to be significantly more stable than conventional catalysts like tetrabutylammonium bromide.[1]
-
Moderate Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Find the optimal temperature that balances reaction speed and catalyst stability.
-
Control Basicity: Extremely high concentrations of strong bases can lead to side reactions with the pyridinium ring. Use the minimum effective concentration of the base required for the reaction.
-
Issue 3: Difficulty in Catalyst Separation and Product Purification
-
Question: How can I efficiently remove the pyridinium salt catalyst from my reaction mixture after the reaction is complete?
-
Answer: The separation of the catalyst from the product is a critical step. The solubility of the pyridinium salt will dictate the best separation strategy.
Separation Techniques:
-
Aqueous Extraction: If the pyridinium salt has sufficient water solubility, it can be removed by washing the organic phase with water or brine. The solubility in the aqueous phase can be influenced by the salt concentration.
-
Silica Gel Chromatography: For less water-soluble pyridinium salts, column chromatography is an effective method for separation.
-
Use of Supported Catalysts: To simplify separation and enable catalyst recycling, consider using pyridinium salts immobilized on a solid support.
-
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the efficiency of phase transfer catalysis using pyridinium salts. The data is compiled from various sources and is intended to be illustrative for a model nucleophilic substitution reaction.
Table 1: Effect of Pyridinium Salt Structure on Reaction Yield
| Catalyst | Substituent on Nitrogen | Other Substituents | Reaction Time (h) | Yield (%) |
| 1 | n-Butyl | None | 6 | 75 |
| 2 | n-Hexadecyl | None | 4 | 92 |
| 3 | Benzyl | 4-Dimethylamino | 3 | 95 |
| 4 | n-Butyl | 2,6-Dimethyl | 8 | 65 |
Reaction Conditions: Benzyl chloride (1 mmol), potassium cyanide (5 mmol), Toluene/Water (1:1, 10 mL), Catalyst (5 mol%), 80°C.
Table 2: Influence of Solvent on Reaction Yield
| Solvent | Dielectric Constant | Catalyst | Reaction Time (h) | Yield (%) |
| Toluene | 2.4 | N-Hexadecylpyridinium Bromide | 4 | 92 |
| Dichloromethane | 9.1 | N-Hexadecylpyridinium Bromide | 4 | 88 |
| Acetonitrile | 37.5 | N-Hexadecylpyridinium Bromide | 6 | 70 |
| n-Heptane | 1.9 | N-Hexadecylpyridinium Bromide | 8 | 55 |
Reaction Conditions: Benzyl chloride (1 mmol), potassium cyanide (5 mmol), Solvent/Water (1:1, 10 mL), N-Hexadecylpyridinium Bromide (5 mol%), 80°C.
Table 3: Effect of Temperature on Reaction Rate
| Temperature (°C) | Catalyst | Reaction Time to >95% Conversion (h) |
| 50 | N-Benzyl-4-dimethylaminopyridinium chloride | 10 |
| 80 | N-Benzyl-4-dimethylaminopyridinium chloride | 3 |
| 100 | N-Benzyl-4-dimethylaminopyridinium chloride | 1.5 |
Reaction Conditions: Benzyl chloride (1 mmol), potassium cyanide (5 mmol), Toluene/Water (1:1, 10 mL), Catalyst (5 mol%).
Experimental Protocols
General Protocol for a Nucleophilic Substitution Reaction using a Pyridinium Salt PTC
This protocol describes a representative procedure for the cyanation of benzyl chloride using a pyridinium salt as the phase transfer catalyst.
Materials:
-
Benzyl chloride
-
Potassium cyanide (Caution: Highly toxic)
-
N-Hexadecylpyridinium bromide (or other suitable pyridinium salt)
-
Toluene
-
Deionized water
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine benzyl chloride (1.27 g, 10 mmol), N-hexadecylpyridinium bromide (0.81 g, 2 mmol, 20 mol%), and toluene (20 mL).
-
Aqueous Phase Preparation: In a separate beaker, dissolve potassium cyanide (3.26 g, 50 mmol) in deionized water (20 mL). Caution: Handle potassium cyanide with extreme care in a well-ventilated fume hood. Avoid contact with acids.
-
Reaction Initiation: Add the aqueous potassium cyanide solution to the organic mixture in the round-bottom flask.
-
Heating and Stirring: Heat the biphasic mixture to 80°C with vigorous stirring. The stirring should be sufficient to create a fine emulsion.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots from the organic layer and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Phase Separation: Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with toluene (2 x 10 mL) to recover any remaining product.
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL) to remove the catalyst and any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude benzyl cyanide.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Visualizations
References
Technical Support Center: Stabilizing 1,10-Bis(pyridinium)decane in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and stabilizing 1,10-bis(pyridinium)decane in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as decamethylenebispyridinium, is a bis-cationic compound. It is recognized as an inhibitor of the enzyme acetylcholinesterase (AChE). Its structure, featuring two positively charged pyridinium head groups connected by a ten-carbon aliphatic chain, makes it an amphiphilic molecule with potential surfactant properties.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, stock solutions of this compound should be stored under the following conditions.[1]
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Aqueous stock solutions should be sterilized by filtering through a 0.22 µm filter before storage to prevent microbial degradation.[1]
Q3: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous media can be influenced by several factors, including:
-
pH: Stability is known to decrease in both acidic and alkaline conditions, likely due to hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Light: Pyridinium compounds can be susceptible to photodegradation.
-
Oxidation: The presence of oxidizing agents may lead to degradation.
-
Enzymatic Degradation: In biological matrices, enzymes can metabolize the compound.
Q4: Does this compound form micelles or aggregates in aqueous solutions?
A4: Due to its amphiphilic nature, with a hydrophobic decane linker and hydrophilic pyridinium head groups, this compound is expected to form micelles or aggregates in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). This behavior is common for long-chain bis-quaternary ammonium surfactants. The formation of such aggregates can influence experimental results by altering the effective concentration of the monomeric species.
Troubleshooting Guide
Q5: I am observing precipitation or cloudiness in my aqueous solution of this compound. What could be the cause and how can I resolve it?
A5: Precipitation or cloudiness can arise from several factors:
-
Exceeding Solubility Limit: The concentration of this compound may be too high for the aqueous buffer system, especially at lower temperatures.
-
Solution: Prepare a more dilute solution. If a high concentration is necessary, consider the addition of a co-solvent (e.g., a small percentage of ethanol or DMSO), but be mindful of the potential effects of the co-solvent on your experimental system.
-
-
Aggregation/Micelle Formation: As an amphiphilic molecule, it can self-assemble into larger structures that may scatter light or precipitate.
-
Solution: Work at concentrations below the critical micelle concentration (CMC) if possible. The CMC for similar long-chain alkyl pyridinium bromides is typically in the millimolar range.
-
-
Interaction with Buffer Components: Anionic components of your buffer (e.g., phosphate) could potentially interact with the cationic this compound, leading to salt formation and precipitation.
-
Solution: Try a different buffer system, for example, a zwitterionic buffer like HEPES.
-
-
Low Temperature: Solubility generally decreases at lower temperatures.
-
Solution: Ensure your solution is maintained at a constant and appropriate temperature. If working with cold solutions is necessary, you may be limited to lower concentrations.
-
Q6: My experimental results are inconsistent. Could the stability of this compound be a factor?
A6: Yes, inconsistent results can be a sign of compound instability.
-
Degradation over Time: If the compound is degrading during the course of your experiment, its effective concentration will decrease, leading to variability.
-
Solution: Prepare fresh solutions of this compound for each experiment. If the experiment is lengthy, assess the stability of the compound under your specific experimental conditions (see Experimental Protocols section).
-
-
Adsorption to Surfaces: The cationic and hydrophobic nature of the molecule can lead to its adsorption onto plasticware or glassware, reducing the concentration in solution.
-
Solution: Consider using low-adhesion microplates or glassware. Pre-rinsing surfaces with a solution of the compound can sometimes help to saturate non-specific binding sites.
-
-
pH Shifts: If the pH of your experimental medium changes over time, this could affect the stability of the compound.
-
Solution: Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol provides a starting point for assessing the stability of this compound under various conditions (e.g., different pH, temperature).
Objective: To quantify the concentration of this compound over time to determine its degradation rate.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers of desired pH (e.g., phosphate buffer for pH 7, citrate buffer for pH 4, borate buffer for pH 9)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in water or a suitable solvent (e.g., 10 mM).
-
Preparation of Test Solutions: Dilute the stock solution into the different aqueous buffers to be tested to a final concentration of, for example, 100 µM.
-
Incubation: Incubate the test solutions under the desired conditions (e.g., room temperature, 37°C, protected from light or exposed to light).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
HPLC Analysis:
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., acetonitrile). A starting point could be a gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Pyridinium compounds typically absorb in the UV range. A starting wavelength of 254 nm is recommended.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Generate a standard curve by injecting known concentrations of this compound.
-
Quantify the peak area of this compound in your samples at each time point.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Protocol 2: Determination of Critical Micelle Concentration (CMC) by Conductivity
Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.
Materials:
-
This compound
-
High-purity water
-
Conductivity meter and probe
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare a concentrated stock solution of this compound in high-purity water (e.g., 50 mM).
-
Place a known volume of high-purity water into a beaker with a magnetic stir bar and immerse the conductivity probe.
-
Allow the conductivity reading to stabilize.
-
Make successive small additions of the concentrated stock solution to the water, allowing the conductivity to stabilize after each addition. Record the conductivity and the total concentration of this compound after each addition.
-
Plot the conductivity as a function of the concentration of this compound.
-
Identify the CMC: The plot will show two linear regions with different slopes. The point of intersection of these two lines is the critical micelle concentration.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for precipitation issues.
References
troubleshooting aggregation behavior of gemini surfactants
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the aggregation behavior of gemini surfactants. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are gemini surfactants and why is their aggregation behavior unique?
Gemini surfactants consist of two hydrophobic tails and two hydrophilic headgroups linked by a spacer group.[1] This structure gives them unique properties, such as a much lower critical micelle concentration (CMC) and higher surface activity compared to their corresponding single-chain (monomeric) counterparts.[2][3] Their aggregation is a spontaneous, entropy-driven process.[4] The molecular structure, including the length of the hydrophobic chains, the nature of the spacer, and the type of headgroup, significantly influences their self-assembly into various aggregate structures like spherical or worm-like micelles and vesicles.[5][6]
Q2: What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the concentration of a surfactant at which the formation of aggregates, known as micelles, begins.[7] Below the CMC, gemini surfactants exist primarily as individual molecules (monomers). Above the CMC, the additional surfactant molecules assemble into micelles.[7] The CMC is a crucial parameter as it indicates the efficiency of a surfactant; a lower CMC means less surfactant is needed to saturate interfaces and form micelles.[3] For many applications, the CMC represents the concentration limit for meaningful use, as properties like surface tension do not change significantly above this point.[7]
Q3: What are the primary factors that influence the CMC and aggregation of gemini surfactants?
The aggregation behavior of gemini surfactants is sensitive to several factors:
-
Molecular Structure:
-
Hydrophobic Chain Length: Increasing the length of the hydrophobic tails generally leads to a lower CMC.[2]
-
Spacer Chain Length: The effect of the spacer is more complex. For some series, the CMC first increases with spacer length up to a certain point and then decreases.[2]
-
Headgroup: The nature of the hydrophilic headgroups influences electrostatic interactions and hydration, thus affecting aggregation.
-
Biodegradable Groups: The presence of groups like amides or esters in the spacer or chains can affect hydrophilicity, solubility, and hydrogen bonding, thereby altering aggregation.[8][9]
-
-
Solution Conditions:
-
Temperature: The CMC can show a U-shaped dependence on temperature, with a minimum CMC at a specific temperature.[10]
-
Additives: The presence of salts (e.g., KBr) can lower the CMC by reducing electrostatic repulsion between the headgroups.[11] Alcohols can also incorporate into the micelles and affect their size and shape.[11]
-
Solvent: The polarity of the solvent can impact surfactant solubility and micelle formation. For example, solvents like DMSO can disrupt micellar structure.[1]
-
Troubleshooting Guide
Issue 1: Inconsistent or Unexpected Critical Micelle Concentration (CMC) Values
Q: My experimentally determined CMC value is significantly different from the literature value for the same gemini surfactant. What could be the cause?
A: Several factors can lead to discrepancies in CMC values:
-
Purity of the Surfactant: Impurities can have a significant impact on the CMC. Even small amounts of hydrophobic or surface-active impurities can lower the apparent CMC.
-
Solvent and Buffer Composition: The presence of salts or organic solvents will alter the CMC. Ensure your solvent system is identical to the one reported in the literature. For instance, the use of DMSO can inhibit the reduction of surface tension and affect CMC determination.[1]
-
Temperature: The CMC of gemini surfactants is temperature-dependent.[10] Verify that your experimental temperature matches the literature conditions.
-
Measurement Technique: Different techniques (e.g., surface tensiometry, conductivity, fluorescence spectroscopy) can yield slightly different CMC values due to the different physical principles they are based on.[12] Tensiometry, for example, may sometimes yield lower CMC values.[12]
-
Data Analysis: The mathematical method used to determine the CMC from the raw data can also introduce variations.[12]
Troubleshooting Steps:
-
Verify Surfactant Purity: Use the highest purity surfactant available. If possible, verify the purity using techniques like NMR or mass spectrometry.
-
Control Experimental Conditions: Precisely control and report the temperature, solvent composition, and pH.
-
Use Multiple Techniques: If possible, determine the CMC using more than one method for cross-validation.
-
Standardize Data Analysis: Use a consistent and objective method, such as the intersection of two linear fits, to determine the CMC from your data plots.
Issue 2: High Polydispersity or Unexpectedly Large Aggregates in Dynamic Light Scattering (DLS)
A: This is a common issue that can arise from several sources:
-
Concentration Effects: At concentrations significantly above the CMC, some gemini surfactants can form larger, more complex structures, such as worm-like micelles or vesicles, which can coexist with smaller spherical micelles.[13][14] Some studies have shown that increasing the concentration beyond the CMC can lead to the formation of micellar agglomerates.[15]
-
Presence of Dust or Impurities: DLS is very sensitive to large particles. Dust or other particulate contaminants can lead to erroneous results indicating large aggregates.
-
Sample Preparation: Inadequate mixing or failure to allow the solution to equilibrate can result in a non-uniform distribution of aggregates.
-
Influence of Additives: The addition of salts or other molecules can induce the growth of micelles from spherical to rod-like or other larger structures.[11]
-
"Extraordinary" Diffusion Regime: At low salt concentrations, strong electrostatic interactions between charged micelles can lead to a phenomenon known as the "extraordinary regime," which can result in the detection of a slow diffusion mode that may be misinterpreted as large aggregates.[16]
Troubleshooting Steps:
-
Filter Your Solutions: Always filter your solvent and final surfactant solutions through an appropriate syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust.
-
Check Concentration Dependence: Perform DLS measurements at several concentrations above the CMC to observe how the aggregate size changes.
-
Ensure Equilibration: Allow the surfactant solution to equilibrate for a sufficient amount of time after preparation before measurement.
-
Control Ionic Strength: If working with ionic gemini surfactants, consider the effect of salt concentration on inter-micellar interactions.
Issue 3: Artifacts or Unclear Images in Cryo-Transmission Electron Microscopy (Cryo-TEM)
Q: My cryo-TEM images show unclear structures, or I suspect the observed morphologies are artifacts of the sample preparation process.
A: Cryo-TEM is a powerful technique, but it is also highly susceptible to artifacts introduced during sample preparation.
-
Vitrification Issues: The goal of cryo-TEM is to trap the aggregates in vitrified (glassy) ice. If the cooling rate is too slow, crystalline ice can form, which can damage the delicate micellar structures.
-
Concentration Effects on Film Thickness: The thickness of the vitrified ice film can affect the appearance of the aggregates. The concentration of the surfactant itself can influence the final film thickness.
-
Surfactant-Induced Artifacts: Some gemini surfactants have been shown to induce "columnar jointing" in the vitreous ice, creating pillar-like structures that are an artifact of the freezing process but are promoted by the surfactant's self-assembly.[17]
-
Beam Damage: Surfactant aggregates can be sensitive to damage from the electron beam, leading to structural changes during imaging.
Troubleshooting Steps:
-
Optimize Plunge Freezing: Adjust blotting parameters (blotting time, force) to achieve an optimal ice thickness. Ensure the environment is humidified to prevent sample evaporation.
-
Work at Low Concentrations: Whenever possible, work at concentrations not far above the CMC to avoid highly viscous solutions that are difficult to vitrify.
-
Use Low-Dose Imaging: Employ low-dose electron microscopy techniques to minimize beam damage to the sample.
-
Be Aware of Potential Artifacts: Critically evaluate the observed structures. The presence of highly ordered, geometric patterns in the ice itself may indicate surfactant-induced jointing rather than the true morphology of aggregates in solution.[17]
Data Presentation
Table 1: Critical Micelle Concentration (CMC) of Selected Gemini Surfactants
| Surfactant Type | Hydrophobic Chains | Spacer | Counterion | Temperature (°C) | CMC (mM) | Measurement Method | Reference |
| Cationic | Dodecyl (C12) | Polymethylene (s=4) | Br- | 30 | ~0.1 | Conductivity | [10] |
| Cationic | Dodecyl (C12) | Polymethylene (s=5) | Br- | 30 | ~0.12 | Conductivity | [10] |
| Cationic | Dodecyl (C12) | Polymethylene (s=6) | Br- | 30 | ~0.15 | Conductivity | [10] |
| Cationic | Hexadecyl (C16) | Polymethylene (s=4) | Br- | 30 | ~0.01 | Conductivity | [10] |
| Cationic | Hexadecyl (C16) | Polymethylene (s=5) | Br- | 30 | ~0.012 | Conductivity | [10] |
| Cationic | Hexadecyl (C16) | Polymethylene (s=6) | Br- | 30 | ~0.015 | Conductivity | [10] |
| Asymmetric Cationic | C12 and C18 | Methylene (s=2) | Br- | 25 | ~0.01 | Surface Tension | [14] |
Note: The CMC values are approximate and can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: CMC Determination by Surface Tensiometry
This protocol describes the determination of the CMC by measuring the surface tension of a series of surfactant solutions of increasing concentration.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the gemini surfactant in the desired solvent (e.g., ultrapure water, buffer). The concentration should be at least 10-20 times higher than the expected CMC.
-
Preparation of Dilution Series: Prepare a series of dilutions from the stock solution. A logarithmic dilution series is often effective.
-
Tensiometer Calibration: Calibrate the tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions.
-
Measurement:
-
Start by measuring the surface tension of the pure solvent.
-
Proceed with the measurements of the surfactant solutions, starting from the most dilute and moving to the most concentrated.
-
Ensure the system reaches equilibrium before each measurement.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The plot will typically show a region where surface tension decreases linearly with log C, followed by a plateau region where the surface tension remains relatively constant.
-
The CMC is determined as the concentration at the intersection of the two lines fitted to these regions.[7]
-
Protocol 2: Aggregate Size Analysis by Dynamic Light Scattering (DLS)
This protocol outlines the measurement of the hydrodynamic diameter of gemini surfactant aggregates.
Methodology:
-
Sample Preparation:
-
Prepare a surfactant solution at a concentration above the CMC in the desired solvent.
-
Filter the solution directly into a clean, dust-free DLS cuvette using a syringe filter (e.g., 0.22 µm pore size) to remove any particulate contaminants.
-
-
Instrument Setup:
-
Set the DLS instrument to the correct temperature and allow it to equilibrate.
-
Input the correct solvent viscosity and refractive index for the experimental temperature.
-
-
Measurement:
-
Place the cuvette in the instrument and allow the sample to thermally equilibrate for several minutes.
-
Perform the measurement. The instrument will measure the fluctuations in scattered light intensity over time and calculate the autocorrelation function.
-
-
Data Analysis:
-
The instrument software will use the autocorrelation function to calculate the diffusion coefficient and, subsequently, the hydrodynamic diameter (Dh) of the aggregates via the Stokes-Einstein equation.
-
The Polydispersity Index (PDI) will also be reported, indicating the breadth of the size distribution. A PDI below 0.2 is generally considered monodisperse.
-
Protocol 3: Visualization of Aggregates by Cryo-Transmission Electron Microscopy (Cryo-TEM)
This protocol provides a general workflow for preparing vitrified samples of gemini surfactant aggregates for cryo-TEM imaging.
Methodology:
-
Glow Discharging Grids: Glow discharge TEM grids (typically lacey or holey carbon films) to make the surface hydrophilic.
-
Sample Application: In a controlled environment chamber with high humidity (>95%) to prevent evaporation, apply a small aliquot (3-4 µL) of the surfactant solution to the grid.
-
Blotting: Blot the grid with filter paper to create a thin liquid film across the holes of the carbon support. The blotting time is a critical parameter that needs to be optimized.
-
Plunge Freezing: Immediately plunge the grid into a cryogen (typically liquid ethane cooled by liquid nitrogen) to rapidly vitrify the thin film.
-
Storage and Transfer: Store the vitrified grid in liquid nitrogen. Transfer the grid to the cryo-TEM using a cryo-transfer holder, ensuring it remains at cryogenic temperatures at all times.
-
Imaging:
-
Image the sample under cryogenic conditions.
-
Use low-dose imaging protocols to minimize electron beam-induced damage to the surfactant aggregates.
-
Acquire images at different defocus values to enhance contrast.
-
Visualizations
Caption: Factors influencing the aggregation behavior of gemini surfactants.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Workflow for CMC determination using surface tensiometry.
References
- 1. Aggregation behavior of newly synthesized Gemini cationic surfactants in absence and in presence of different inorganic salts in 15% DMSO–water solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modelling of the Critical Micelle Concentration of Cationic Gemini Surfactants Using Molecular Connectivity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, surface activities and aggregation properties of asymmetric Gemini surfactants - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Aggregation behavior of gemini surfactants and their interaction with macromolecules in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 8. mdpi.com [mdpi.com]
- 9. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Gemini-induced columnar jointing in vitreous ice. Cryo-HRSEM as a tool for discovering new colloidal morphologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Thermal Stability of Pyridinium-Based Ionic Liquids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to enhance the thermal stability of pyridinium-based ionic liquids (ILs).
Troubleshooting Guide: Diagnosing and Resolving Thermal Instability
This guide addresses the common issue of lower-than-expected thermal stability in pyridinium-based ILs.
Problem: My pyridinium-based ionic liquid is decomposing at a lower temperature than anticipated.
Follow this step-by-step guide to identify the potential cause and implement a solution.
Caption: Troubleshooting workflow for low thermal stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the thermal stability of pyridinium-based ionic liquids?
A1: The anion is the most significant factor determining the thermal stability of an ionic liquid.[1][2][3] Anions with higher nucleophilicity, such as halides (Br⁻, Cl⁻), tend to lower thermal stability because they can more readily participate in decomposition reactions.[4][5] For maximum thermal stability, weakly coordinating anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) are preferred.[5]
Q2: How do impurities like water and residual halides affect my TGA results?
A2: Impurities can significantly lower the observed onset decomposition temperature (Tonset).[2] Water can participate in hydrolysis at elevated temperatures, while residual halide ions from synthesis are highly nucleophilic and can initiate decomposition pathways at temperatures lower than that of the pure ionic liquid.[2][5] It is crucial to thoroughly dry the IL and ensure complete anion exchange to remove halide impurities.
Q3: My TGA results for the same ionic liquid are inconsistent. What could be the cause?
A3: Inconsistent TGA results are often due to variations in experimental conditions. Key parameters that must be controlled include:
-
Heating Rate: A faster heating rate can lead to an artificially inflated Tonset value.[6] A standard rate of 10 °C/min is often used for comparison.
-
Gas Atmosphere: The presence of oxygen or other reactive gases can lower thermal stability compared to an inert atmosphere like nitrogen.[6]
-
Sample Mass and Pan Material: Ensure consistent sample mass and use a non-reactive sample pan (e.g., platinum or ceramic) to avoid catalytic decomposition.[7]
Q4: How does modifying the cation's alkyl chain length affect thermal stability?
A4: The effect of the alkyl chain length is complex and can vary. While some studies have reported that increasing the alkyl chain length on the pyridinium ring can lead to a modest increase in thermal stability, other research indicates that very long chains can sometimes lower stability.[8] This is a less dominant factor compared to the choice of anion.[1][3]
Q5: Are dicationic pyridinium ILs more thermally stable than their monocationic counterparts?
A5: Yes, dicationic ionic liquids generally exhibit significantly higher thermal stability than analogous monocationic ILs.[1][3][9] The presence of two cationic centers in the molecule is thought to increase the overall stability, with decomposition temperatures often being 20 °C to 40 °C higher.[9]
Data Presentation: Thermal Decomposition Temperatures
The following tables summarize the onset decomposition temperatures (Tonset) for various pyridinium-based ionic liquids, determined by Thermogravimetric Analysis (TGA).
Table 1: Effect of Anion on the Thermal Stability of 1-Butylpyridinium ([C₄Py]⁺) Based Ionic Liquids
| Cation | Anion | Tonset (°C) |
| [C₄Py]⁺ | Br⁻ | 211 |
| [C₄Py]⁺ | H₂PO₄⁻ | 215 |
| [C₄Py]⁺ | BF₄⁻ | 344 |
| [C₄Py]⁺ | PF₆⁻ | 349 |
| [C₄Py]⁺ | [NTf₂]⁻ | 394 |
Data sourced from Cao, Y., & Mu, T. (2014).[2]
Table 2: Effect of Cation Alkyl Chain Length on the Thermal Stability of Pyridinium Bromide Ionic Liquids
| Cation | Anion | Tonset (°C) |
| 1-Ethylpyridinium ([C₂Py]⁺) | Br⁻ | ~235 |
| 1-Propylpyridinium ([C₃Py]⁺) | Br⁻ | ~220 |
Data interpreted from TGA curves in Zhang, H., et al. (2012).[10]
Experimental Protocols
Protocol 1: Synthesis of N-Alkylpyridinium Bromide
-
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine pyridine (1.0 eq) and the desired 1-bromoalkane (1.0 eq). Toluene can be used as a solvent.[10]
-
Reaction: Heat the mixture to 70-80 °C and reflux for 24-72 hours.[10][11]
-
Purification: After cooling, wash the resulting product repeatedly with a solvent in which the IL is insoluble (e.g., ethyl acetate or diethyl ether) to remove unreacted starting materials.[11]
-
Drying: Remove the washing solvent under reduced pressure using a rotary evaporator. Further dry the product under high vacuum at 40-50 °C for at least 24 hours to remove any residual solvent and water.[2]
Protocol 2: Anion Metathesis (Halide to [BF₄]⁻)
-
Dissolution: Dissolve the synthesized N-alkylpyridinium bromide (1.0 eq) in a suitable solvent like acetone.[11]
-
Anion Exchange: Add sodium tetrafluoroborate (NaBF₄) (1.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. A precipitate of sodium bromide (NaBr) will form.
-
Isolation: Filter the mixture to remove the NaBr precipitate.
-
Purification and Drying: Remove the solvent from the filtrate using a rotary evaporator. Wash the resulting ionic liquid with deionized water to remove any remaining inorganic salts, if the IL is hydrophobic. For hydrophilic ILs, further purification may require different techniques. Dry the final product under high vacuum at an elevated temperature (e.g., 50 °C) for at least 48 hours to ensure the removal of all water and volatile impurities.[2]
Protocol 3: Determination of Thermal Stability by TGA
-
Instrument Setup: Use a thermogravimetric analyzer calibrated for temperature and mass.
-
Sample Preparation: Place 5-10 mg of the dried ionic liquid into a clean, inert sample pan (e.g., platinum, alumina).[7]
-
Experimental Conditions:
-
Gas: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-40 mL/min).[2][12]
-
Heating Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600 °C).[7]
-
-
Data Analysis: Record the sample mass as a function of temperature. The onset decomposition temperature (Tonset) is typically determined as the temperature at which a significant mass loss begins, often calculated by the intersection of the baseline tangent and the tangent of the decomposition curve.
Mandatory Visualizations
Logical Relationship: Factors Affecting Thermal Stability
This diagram illustrates the key structural and external factors that influence the thermal stability of pyridinium-based ionic liquids.
Caption: Key factors influencing IL thermal stability.
Decomposition Pathway: Dealkylation of Pyridinium Halides
This diagram shows the proposed Sₙ2 mechanism for the thermal decomposition of N-alkylpyridinium halides, a common pathway for less stable ILs.[4][5]
Caption: Thermal decomposition mechanism of pyridinium halides.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajer.org [ajer.org]
Technical Support Center: Catalyst Poisoning in Phase Transfer Catalysis
Welcome to the Technical Support Center for Phase Transfer Catalysis (PTC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst poisoning in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in Phase Transfer Catalysis (PTC)?
A: In Phase Transfer Catalysis, poisoning refers to the deactivation of the phase transfer agent (e.g., a quaternary ammonium salt) by a chemical compound.[1] This occurs when a "poison" binds strongly to the catalyst, preventing it from shuttling the desired reactant between the aqueous and organic phases.[1] This leads to a significant reduction in the reaction rate and overall efficiency.[1]
Q2: What are the common symptoms of catalyst poisoning in my PTC reaction?
A: The most common symptoms include:
-
A dramatic decrease in the reaction rate or a complete halt of the reaction.
-
Significantly lower than expected product yield.
-
Inconsistent results between batches, even with seemingly identical setups.
-
The need to use stoichiometric or excess amounts of the "catalyst" to drive the reaction to completion.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Problem: My reaction is extremely slow or has stopped, but my temperature and agitation are optimal. What's wrong?
A: This is a classic sign of catalyst poisoning. The catalyst's active sites are likely being blocked or deactivated by an impurity or a competing species in your reaction mixture.[1][3]
Troubleshooting Steps:
-
Identify Potential Poisons:
-
Leaving Groups: Are you using a highly polarizable or lipophilic leaving group like iodide (I⁻) or tosylate (TsO⁻)? These are known poisons for quaternary ammonium ("quat") catalysts.[2][4] They form a very strong, organophilic ion pair with the catalyst cation (Q⁺), which is then reluctant to exchange for the desired nucleophile in the aqueous phase.[2][4][5]
-
Starting Material Impurities: Your reagents or solvents may contain trace impurities (e.g., other halides, sulfur compounds) that have a higher affinity for the catalyst than your target anion.
-
Byproducts: The reaction itself might generate a byproduct that acts as a poison.
-
-
Confirm Poisoning:
-
If you suspect a leaving group is the poison, try a small-scale experiment with an alternative. For example, substitute tosylate with mesylate or iodide with bromide.[4] A significant rate increase would point to poisoning.
-
Analyze your starting materials for impurities using techniques like HPLC or GC-MS.
-
Problem: My reaction with a tosylate leaving group gave only 5% yield, while a similar reaction with a mesylate gave 95%. Why the drastic difference?
A: This is a clear case of catalyst poisoning by the tosylate anion.[4]
-
Mechanism: Quaternary ammonium cations (the catalyst) are "soft" cations and have a stronger affinity for large, "soft," polarizable anions.[2] Tosylate is more lipophilic and polarizable than mesylate.[4][5]
-
Effect: The catalyst forms a tight, stable ion pair with the tosylate anion (Q⁺TsO⁻) in the organic phase. This complex is so stable that the catalyst is not efficiently regenerated; it doesn't return to the interface to pick up a new nucleophile anion (Nu⁻) from the aqueous phase. The catalytic cycle is effectively shut down. Mesylate, being less lipophilic, forms a weaker ion pair, allowing the cycle to proceed efficiently.[4][5]
The mechanism of catalyst poisoning by a competing anion (P⁻) is illustrated below.
References
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. youtube.com [youtube.com]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
Technical Support Center: Electropolymerization of Bis(pyridinium)alkanes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the electropolymerization of bis(pyridinium)alkanes, commonly used in the synthesis of polyviologen films.
Troubleshooting Guide
This guide addresses common issues encountered during the electropolymerization of bis(pyridinium)alkanes, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No film formation or very thin, patchy film | Incorrect Potential: The applied potential is not negative enough to initiate the reduction of the bis(pyridinium) monomer. | - Verify the reduction potential of your specific monomer using cyclic voltammetry (CV). The first reduction peak is typically the potential at which electropolymerization begins. - Gradually increase the negative potential in small increments. |
| Low Monomer Concentration: The concentration of the bis(pyridinium)alkane in the electrolyte solution is too low for polymerization to occur efficiently. | - Increase the monomer concentration in the electrolyte solution. Typical concentrations range from 1 mM to 10 mM. | |
| Inactive Electrode Surface: The working electrode surface is contaminated or has a passivating layer, inhibiting electron transfer. | - Thoroughly clean the electrode surface before each experiment. Common procedures include polishing with alumina slurry, followed by sonication in deionized water and ethanol. - For some substrates like ITO, a pre-treatment with a plasma cleaner or an electrochemical cleaning step can be beneficial. | |
| Inappropriate Solvent or Supporting Electrolyte: The solvent or supporting electrolyte is not suitable for the electropolymerization process, leading to poor solubility of the monomer or intermediates. | - Ensure the bis(pyridinium)alkane and the supporting electrolyte are fully dissolved in the chosen solvent. - The choice of counter-ion in the supporting electrolyte can influence polymerization efficiency.[1] | |
| Poorly adherent film (peels or flakes off) | High Internal Stress in the Film: Rapid film growth can lead to the build-up of internal stress, causing delamination. | - Decrease the deposition rate by applying a less negative potential or reducing the monomer concentration. - Employ pulsed potential or pulsed current techniques to allow for relaxation of the film during deposition. |
| Substrate-Film Mismatch: Poor chemical or physical interaction between the polymer film and the electrode substrate. | - Introduce an adhesion-promoting layer on the substrate. For instance, electrografting a thin layer of a suitable molecule can improve the adhesion of the subsequent polymer film. | |
| Gas Evolution: At very negative potentials, hydrogen evolution can occur, disrupting film formation and adhesion. | - Operate at the least negative potential necessary for polymerization. - Use a buffered electrolyte solution to maintain a stable pH and suppress the hydrogen evolution reaction. | |
| Irreproducible results (varying film thickness or quality) | Inconsistent Experimental Conditions: Minor variations in monomer concentration, electrolyte composition, temperature, or electrode surface preparation can lead to significant differences in results. | - Standardize all experimental parameters. Use fresh solutions for each experiment. - Carefully control the cleaning and preparation of the working electrode to ensure a consistent starting surface. |
| Oxygen Interference: Dissolved oxygen in the electrolyte can interfere with the reductive electropolymerization process. | - Deoxygenate the electrolyte solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes before and during the experiment. | |
| Unstable or rapidly degrading film | Cross-linking and Insolubility: Polyviologen films are often insoluble in common solvents and can become brittle due to cross-linking.[1] | - The alkyl chain length of the bis(pyridinium)alkane can affect the properties of the resulting film. Shorter chains may lead to more rigid and potentially less stable films.[1] |
| Redox Cycling Instability: Repeated oxidation and reduction of the film can lead to mechanical stress and degradation over time. | - Optimize the potential window for CV cycling to avoid side reactions at extreme potentials. - The choice of counter-ion in the electrolyte can impact the long-term stability of the film. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the electropolymerization of bis(pyridinium)alkanes?
A1: The most common method is reductive electropolymerization, particularly for bis(4-cyano-1-pyridino)alkanes. The process is initiated by the electrochemical reduction of the cyanopyridinium groups to form radical cations. These radicals then couple to form a dimer, followed by the elimination of cyanide ions to create a viologen unit and propagate the polymer chain.[1]
Q2: How do I determine the correct potential for electropolymerization?
A2: Cyclic voltammetry (CV) is the primary tool for this. Run a CV of your monomer solution. The potential at which the first reduction peak appears is typically where the electropolymerization process begins. For potentiostatic deposition, a potential slightly more negative than this peak is usually applied.
Q3: What is the role of the alkyl chain length in bis(pyridinium)alkanes?
A3: The length of the alkyl chain connecting the two pyridinium rings can influence the efficiency of the electropolymerization and the properties of the resulting polyviologen film. Longer alkyl chains have been shown to increase the electropolymerization efficiency.[1]
Q4: How does the counter-ion affect the electropolymerization process?
A4: The choice of counter-ion in both the monomer salt and the supporting electrolyte can significantly impact the electropolymerization efficiency and the properties of the deposited film. Some studies have shown that the current efficiency of electropolymerization increases with different counter-anions in the following order: [Fe(CN)₆]³⁻ < Br⁻ < [Co(CN)₆]³⁻ ≈ [Fe(CN)₆]⁴⁻.[1]
Q5: My cyclic voltammogram shows distorted or unusual peak shapes. What could be the cause?
A5: Distorted CV peaks can arise from several factors, including high solution resistance, incorrect reference electrode placement, a contaminated working electrode, or complex electrochemical reactions. Ensure your reference electrode is placed close to the working electrode, the supporting electrolyte concentration is sufficient (typically 0.1 M), and your working electrode is clean.
Quantitative Data Summary
The following table summarizes typical experimental parameters for the electropolymerization of bis(pyridinium)alkanes, compiled from various studies.
| Parameter | Typical Range/Value | Notes |
| Monomer | bis(4-cyano-1-pyridino)alkanes | Alkyl chain length (n=2-6) can be varied. |
| Working Electrode | Indium Tin Oxide (ITO), Glassy Carbon, Platinum | Substrate choice depends on the intended application. |
| Reference Electrode | Ag/AgCl, Saturated Calomel Electrode (SCE) | Ensure proper calibration and maintenance. |
| Counter Electrode | Platinum wire or mesh | A large surface area is recommended. |
| Solvent | Aqueous solutions, Acetonitrile (ACN) | The choice depends on the solubility of the monomer and supporting electrolyte. |
| Supporting Electrolyte | KBr, KCl, Na₂SO₄, K₃[Fe(CN)₆], K₄[Fe(CN)₆] | Concentration is typically 0.1 M. |
| Monomer Concentration | 1 mM - 10 mM | Higher concentrations can lead to faster film growth. |
| Deposition Potential (Potentiostatic) | -0.6 V to -0.8 V vs. SCE/Ag/AgCl | This is for the reductive electropolymerization of bis(4-cyano-1-pyridino)alkanes.[1] |
| Cyclic Voltammetry Scan Rate | 50 mV/s - 200 mV/s | For characterization of the monomer and the resulting film. |
| Redox Potentials of Polyviologen Film | ca. -0.5 V and -1.0 V vs. Ag/AgCl | Corresponding to the two one-electron redox processes of the viologen units.[1] |
Experimental Protocols
Protocol 1: Typical Electropolymerization Setup and Procedure (Potentiostatic Method)
-
Electrode Preparation:
-
Polish the working electrode (e.g., glassy carbon) with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.
-
Rinse the electrode thoroughly with deionized water.
-
Sonicate the electrode in deionized water for 5 minutes, followed by sonication in ethanol for 5 minutes.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrolyte Preparation:
-
Prepare a solution of the bis(pyridinium)alkane monomer (e.g., 5 mM) and the supporting electrolyte (e.g., 0.1 M KBr) in the chosen solvent (e.g., deionized water).
-
Transfer the solution to the electrochemical cell.
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 20 minutes. Maintain a blanket of inert gas over the solution during the experiment.
-
-
Electrochemical Deposition:
-
Assemble the three-electrode cell with the prepared working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Connect the electrodes to a potentiostat.
-
Apply a constant potential (e.g., -0.75 V vs. Ag/AgCl) for a specified duration (e.g., 60-300 seconds) to deposit the polymer film. The deposition time will influence the film thickness.
-
-
Post-Deposition Treatment:
-
After deposition, gently rinse the modified electrode with the pure solvent to remove any unreacted monomer and loosely bound species.
-
Dry the electrode carefully with a stream of nitrogen.
-
The film is now ready for characterization (e.g., by cyclic voltammetry in a monomer-free electrolyte solution).
-
Visualizations
Caption: Reductive electropolymerization mechanism of bis(pyridinium)alkanes.
Caption: Troubleshooting workflow for electropolymerization challenges.
References
Validation & Comparative
Purity Validation of 1,10-Bis(pyridinium)decane: A Comparative Guide to NMR and Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for validating the purity of 1,10-bis(pyridinium)decane, a molecule of interest in various research and development fields. The purity of such compounds is critical for ensuring the accuracy and reproducibility of experimental results. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for purity assessment and offers a comparative perspective on alternative methodologies.
Introduction to Purity Assessment of this compound
This compound is a symmetrical, dicationic molecule featuring a ten-carbon aliphatic chain linking two pyridinium rings. Its structure presents unique analytical challenges for purity determination. Potential impurities could include residual starting materials from its synthesis (e.g., pyridine and 1,10-dibromodecane), mono-quaternized byproducts, or degradation products. This guide focuses on the utility of quantitative NMR (qNMR) and mass spectrometry for the precise and accurate determination of its purity.
Primary Purity Assessment Methods: NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary techniques for the structural elucidation and purity assessment of chemical compounds.
-
Quantitative NMR (qNMR) offers a primary ratio method for determining the purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.
-
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its identity and detecting potential impurities with different molecular weights.
Experimental Protocols
1. Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol provides a general procedure for the determination of the purity of this compound dibromide using qNMR.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
-
NMR tubes
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
This compound dibromide sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound dibromide sample into a clean, dry vial.
-
Accurately weigh a suitable amount of the certified internal standard into the same vial. The molar ratio of the standard to the analyte should be optimized for clear signal integration.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of D₂O).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A calibrated 90° pulse.
-
A long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the standard, to ensure full relaxation.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).[1]
-
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the this compound dibromide and the internal standard. For this compound, the aromatic protons on the pyridinium rings are typically well-resolved and suitable for integration.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
2. Mass Spectrometry (MS) Analysis
This protocol outlines a general procedure for confirming the identity and assessing the purity of this compound dibromide by mass spectrometry.
Instrumentation and Materials:
-
Mass spectrometer with an electrospray ionization (ESI) source
-
HPLC system for sample introduction (optional)
-
Solvents (e.g., methanol, water, acetonitrile)
-
This compound dibromide sample
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound dibromide sample in a suitable solvent mixture (e.g., 50:50 methanol:water) at a concentration of approximately 1-10 µg/mL.
-
-
MS Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it through an HPLC system.
-
Acquire the mass spectrum in positive ion mode. The dicationic nature of this compound means it will be readily ionized.
-
Expected ions include the molecular ion [M]²⁺ and potentially adducts with counter-ions or solvent molecules. Based on the molecular formula C₂₀H₃₀N₂²⁺, the predicted monoisotopic mass of the dication is 298.2409 Da.[2] Therefore, the primary signal is expected at an m/z corresponding to [M]²⁺ (around 149.12) and potentially [M+Br]⁺.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to confirm the presence of the expected molecular ions for this compound.
-
Search for the m/z values of potential impurities, such as the mono-quaternized intermediate or unreacted starting materials.
-
Comparative Analysis with Alternative Methods
While NMR and MS are powerful tools, other methods can also be employed for purity assessment, each with its own advantages and limitations.
1. Titration
Titration is a classic analytical technique that can be adapted for the quantification of quaternary ammonium compounds.
Experimental Protocol: Two-Phase Titration
-
Principle: This method involves the titration of the cationic this compound with a standardized anionic surfactant, such as sodium dodecyl sulfate (SDS), in a two-phase system (e.g., chloroform and water). An indicator that is soluble in the organic phase is used to visualize the endpoint.[3][4]
-
Procedure:
-
Dissolve a known weight of the this compound sample in water.
-
Add chloroform and a suitable indicator (e.g., methylene blue).
-
Titrate with a standardized SDS solution with vigorous mixing. The endpoint is indicated by a color change in the chloroform layer.
-
2. High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used separation technique for purity analysis in the pharmaceutical and chemical industries.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Principle: A reversed-phase HPLC method can be developed to separate this compound from its potential impurities. Due to its ionic nature, an ion-pairing reagent may be required in the mobile phase to achieve good peak shape and retention.
-
Procedure:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing reagent (e.g., sodium dodecyl sulfate or heptafluorobutyric acid) and a buffer to control pH.
-
Detection: UV detection at a wavelength where the pyridinium ring absorbs (typically around 254 nm).
-
Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Data Presentation and Comparison
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Feature | Quantitative NMR (qNMR) | Mass Spectrometry (MS) | Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Molar ratio to an internal standard | Mass-to-charge ratio | Volumetric analysis | Chromatographic separation |
| Quantitation | Absolute | Relative (can be quantitative with standards) | Absolute | Relative (area %) |
| Specificity | High (structure-specific) | High (mass-specific) | Low (titrates all cationic species) | High (separation-based) |
| Sensitivity | Moderate | High | Low | High |
| Sample Throughput | Low to moderate | High | Low | High |
| Instrumentation Cost | High | High | Low | Moderate to high |
Table 2: Expected ¹H NMR Data for this compound Dibromide
| Chemical Shift (ppm, D₂O) | Multiplicity | Integration | Assignment |
| ~8.8 | Doublet | 4H | Protons ortho to Nitrogen |
| ~8.5 | Triplet | 2H | Protons para to Nitrogen |
| ~8.0 | Triplet | 4H | Protons meta to Nitrogen |
| ~4.5 | Triplet | 4H | -CH₂- attached to Nitrogen |
| ~2.0 | Multiplet | 4H | -CH₂- adjacent to the N-CH₂ |
| ~1.3 | Multiplet | 12H | Central methylene protons |
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [M]²⁺ | [C₂₀H₃₀N₂]²⁺ | 149.1205 |
| [M+H]²⁺· | [C₂₀H₃₁N₂]²⁺· | 149.6241 |
| [M+Br]⁺ | [C₂₀H₃₀N₂Br]⁺ | 377.1590 |
Visualization of Experimental Workflows
Purity Validation Workflow by qNMR
Caption: Workflow for purity determination of this compound by quantitative NMR (qNMR).
Purity Validation Workflow by Mass Spectrometry
Caption: Workflow for purity assessment of this compound by mass spectrometry.
Conclusion
The purity validation of this compound can be effectively achieved using a combination of analytical techniques. Quantitative NMR (qNMR) stands out as a primary method for obtaining an absolute purity value, provided a suitable internal standard is used. Mass spectrometry is indispensable for confirming the molecular identity and for the sensitive detection of impurities. While alternative methods like titration and HPLC offer viable, and in some cases, more accessible means of purity assessment, they may lack the structural specificity of NMR or the mass accuracy of MS. For a comprehensive and robust purity assessment of this compound, a multi-technique approach, leveraging the strengths of both NMR and mass spectrometry, is highly recommended.
References
- 1. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. rsc.org [rsc.org]
A Comparative Analysis of 1,10-Bis(pyridinium)decane and Quaternary Ammonium Catalysts in Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
The efficiency of phase-transfer catalysis (PTC) is critically dependent on the structure and properties of the catalyst employed. While traditional quaternary ammonium salts have long been the workhorses in this field, there is a growing interest in the catalytic potential of dicationic compounds. This guide provides a comparative overview of the catalytic efficiency of 1,10-bis(pyridinium)decane, a dicationic salt, and conventional monocationic quaternary ammonium catalysts. The comparison is primarily based on their application in nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry.
Introduction to the Catalysts
Quaternary Ammonium Salts: These are monocationic species with the general formula R₄N⁺X⁻. Their catalytic activity stems from the ability of the lipophilic cation to pair with an anion from the aqueous phase and transport it into the organic phase where the reaction occurs. Common examples include tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (TEBA).
This compound: This molecule is a dicationic salt, featuring two pyridinium cations connected by a ten-carbon aliphatic chain. Its structure suggests the potential for enhanced catalytic activity, possibly through the simultaneous transport of two anions or through unique interfacial properties arising from its bola-amphiphilic nature.
Quantitative Performance Comparison
Table 1: Williamson Ether Synthesis Catalyzed by Tetrabutylammonium Bromide (TBAB)
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Ethylphenol | Methyl iodide | 5 | Dichloromethane/Water | 60 | 1 | ~95 | General Protocol |
| Oleyl alcohol | Epichlorohydrin | 1 | n-Hexane | 60 | 3-4 | ~90 | [1] |
| Octanol | Epichlorohydrin | 1.5 | None | 70 | 5 | 92 | [2] |
Note: The data presented is a compilation from typical laboratory procedures and published studies. Reaction conditions and yields can vary based on the specific substrates and scale of the reaction.
Theoretical Efficiency of this compound
While direct experimental data is pending, the dicationic structure of this compound suggests several potential advantages over its monocationic counterparts:
-
Enhanced Anion Transport: The presence of two cationic centers may allow for the transport of two anions per molecule of catalyst, potentially doubling the rate of reaction for a given molar concentration of the catalyst.
-
Modified Interfacial Behavior: The bola-amphiphilic nature of this compound, with hydrophilic heads at both ends of a hydrophobic chain, could lead to a different orientation and concentration at the liquid-liquid interface, possibly facilitating a more efficient transfer of reactants.
-
Increased Thermal Stability: Some dicationic ionic liquids have shown higher thermal stability compared to their monocationic analogues, which would be advantageous for reactions requiring elevated temperatures.
Further experimental investigation is required to quantify these potential benefits and establish the optimal conditions for the application of this compound as a phase-transfer catalyst.
Experimental Protocols
Below is a detailed experimental protocol for a representative Williamson ether synthesis using a quaternary ammonium catalyst. This protocol can serve as a template for comparative studies with this compound.
Synthesis of 4-Ethylanisole via Phase-Transfer Catalysis
Materials:
-
4-Ethylphenol
-
Methyl iodide
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylphenol (e.g., 1.22 g, 10 mmol) in 20 mL of dichloromethane.
-
Add a solution of sodium hydroxide (e.g., 0.8 g, 20 mmol) in 20 mL of deionized water to the flask.
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (e.g., 0.16 g, 0.5 mmol, 5 mol%).
-
To the stirred biphasic mixture, add methyl iodide (e.g., 0.75 mL, 12 mmol) dropwise.
-
Heat the reaction mixture to reflux (approximately 40-45°C for dichloromethane) and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of 5% aqueous NaOH solution and 20 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by distillation or column chromatography to yield pure 4-ethylanisole.
Visualizations
The following diagrams illustrate the mechanism of phase-transfer catalysis in Williamson ether synthesis and the structural comparison of the catalysts.
Caption: General mechanism of Williamson ether synthesis catalyzed by a quaternary ammonium salt (Q⁺X⁻).
Caption: Structural difference between a typical quaternary ammonium salt and this compound.
References
A Comparative Electrochemical Analysis: Pyridinium vs. Imidazolium Salts
For researchers, scientists, and drug development professionals, understanding the electrochemical behavior of ionic liquids is paramount for their application in various fields, from energy storage to electro-organic synthesis. This guide provides an objective comparison of the electrochemical properties of two common classes of ionic liquids: those based on pyridinium and imidazolium cations. The following analysis is supported by experimental data to aid in the selection of the most suitable ionic liquid for a given application.
The fundamental differences in the aromatic structures of pyridinium and imidazolium cations lead to distinct electrochemical characteristics. Imidazolium salts have been more extensively studied and are known for their relatively good conductivity and stability. However, the presence of an acidic proton at the C2 position of the imidazolium ring can be a reactive site, potentially limiting their stability under certain conditions. Pyridinium-based ionic liquids, on the other hand, offer an alternative with different stability profiles and electrochemical windows.
Quantitative Comparison of Electrochemical Properties
To facilitate a direct comparison, the following tables summarize key electrochemical parameters for 1-butyl-3-methylimidazolium ([BMIM]⁺) and 1-butylpyridinium ([BMPy]⁺) salts with common anions, tetrafluoroborate ([BF₄]⁻) and hexafluorophosphate ([PF₆]⁻).
| Ionic Liquid | Anion | Ionic Conductivity (mS/cm) | Reference |
| 1-Butyl-3-methylimidazolium ([BMIM]⁺) | [BF₄]⁻ | ~3.0 (at room temperature) | [1] |
| 1-Butyl-3-methylimidazolium ([BMIM]⁺) | [PF₆]⁻ | 1.92 | |
| 1-Butylpyridinium ([BMPy]⁺) | [BF₄]⁻ | 1.94 (at 23 °C) | [2] |
Table 1: Ionic Conductivity of Selected Imidazolium and Pyridinium Salts.
| Ionic Liquid | Anion | Electrochemical Window (V) | Reference |
| 1-Butyl-3-methylimidazolium ([BMIM]⁺) | [BF₄]⁻ | ~4.0 - 4.2 | [1][3] |
| 1-Butyl-3-methylimidazolium ([BMIM]⁺) | [PF₆]⁻ | ~4.0 - 4.5 | [4][5] |
| 1-Butyl-4-methylpyridinium ([BMPy]⁺) | [BF₄]⁻ | 2.2 (for the electrolyte with 25% AN) | [6] |
Table 2: Electrochemical Stability Windows of Selected Imidazolium and Pyridinium Salts.
Experimental Protocols
The data presented in this guide is primarily obtained through cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). The following are generalized experimental protocols for these techniques as applied to ionic liquids.
Cyclic Voltammetry for Determination of Electrochemical Window
Cyclic voltammetry is a standard technique used to determine the electrochemical stability window (ESW) of an electrolyte. The ESW is the potential range over which the electrolyte is neither oxidized nor reduced.
Apparatus and Materials:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., Ag/Ag⁺, or a quasi-reference electrode like a silver wire)
-
Counter electrode (e.g., platinum wire or mesh)
-
Ionic liquid sample, dried under vacuum to remove water and other volatile impurities.
-
Inert gas (e.g., argon or nitrogen) for purging the electrolyte.
Procedure:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the ionic liquid to the cell and purge with an inert gas for at least 30 minutes to remove dissolved oxygen.
-
Connect the electrodes to the potentiostat.
-
Set the parameters on the potentiostat software. A typical experiment would involve scanning the potential from the open-circuit potential towards a negative limit, then reversing the scan towards a positive limit, and finally returning to the initial potential. The scan rate is typically set between 10 and 100 mV/s.
-
Initiate the potential sweep and record the resulting current.
-
The electrochemical window is determined from the resulting voltammogram as the potential difference between the onset of the cathodic (reduction) and anodic (oxidation) currents. A current density cutoff (e.g., 0.1 or 1.0 mA/cm²) is often used to define these onset potentials.
Electrochemical Impedance Spectroscopy for Ionic Conductivity Measurement
Electrochemical impedance spectroscopy is used to measure the ionic conductivity of the electrolyte.
Apparatus and Materials:
-
Potentiostat with a frequency response analyzer module.
-
Two-electrode conductivity cell with a known cell constant (typically with platinum or stainless steel electrodes).
-
Ionic liquid sample.
-
Temperature controller.
Procedure:
-
Calibrate the conductivity cell with a standard solution of known conductivity (e.g., aqueous KCl).
-
Fill the conductivity cell with the ionic liquid sample, ensuring there are no air bubbles.
-
Place the cell in a temperature-controlled environment.
-
Connect the electrodes to the potentiostat.
-
Apply a small amplitude AC potential (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Record the impedance data.
-
The bulk resistance (Rb) of the ionic liquid is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
The ionic conductivity (σ) is calculated using the formula: σ = L / (A * Rb), where L is the distance between the electrodes and A is the electrode area (or more simply, using the cell constant).
Visualizing the Fundamentals
To better understand the concepts discussed, the following diagrams illustrate the experimental workflow for electrochemical analysis and the structural differences between the cations.
Discussion and Conclusion
The choice between pyridinium and imidazolium-based ionic liquids depends heavily on the specific requirements of the application.
-
Ionic Conductivity: Based on the available data, [BMIM][BF₄] exhibits a higher ionic conductivity compared to [BMPy][BF₄]. This is a critical factor for applications requiring high current densities, such as in batteries and supercapacitors. The higher conductivity of imidazolium salts is often attributed to their lower viscosity and the smaller size of the cation.
-
Electrochemical Stability: Imidazolium-based ionic liquids generally offer a wider electrochemical window compared to the pyridinium-based ionic liquid shown.[6] The wider potential window of imidazolium salts makes them suitable for high-voltage applications. However, the stability of imidazolium cations can be compromised by the reactivity of the C2 proton, especially in the presence of strong bases or nucleophiles. Pyridinium cations, lacking this feature, can offer greater stability in such chemical environments, although their inherent electrochemical stability window may be narrower. It has been reported that the electrochemical stability of [BMPy][BF₄] is lower than that of imidazolium-based ILs.[6]
References
A Comparative Guide to the DNA Binding Affinity of Bis-pyridinium Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the DNA binding affinity of various bis-pyridinium compounds, offering insights into their potential as therapeutic agents and research tools. By summarizing quantitative data, detailing experimental protocols, and visualizing key concepts, this document serves as a valuable resource for understanding the interactions between these synthetic ligands and DNA.
Comparison of DNA Binding Affinity
The DNA binding affinity of bis-pyridinium compounds varies significantly based on their structural features, including the nature of the linker connecting the two pyridinium rings and the substituents on the rings themselves. These modifications influence the mode of binding—primarily intercalation or minor groove binding—and the strength of the interaction, typically quantified by the binding constant (Ka) or dissociation constant (Kd). A higher Ka or lower Kd value indicates a stronger binding affinity.
| Compound | Linker Type | DNA Type | Method | Binding Constant (K) (M⁻¹) | Binding Mode | Reference |
| Dimeric Pyridinium Bromide Analogues | Methylene | CT-DNA | UV-Vis, Fluorescence | 1.53 x 10⁵ - 3.09 x 10⁵ | Intercalation | [1] |
| Bridged Bis-pyridinium Oximes | Not Specified | Calf Thymus DNA | Electric Dichroism | 3.10 x 10⁴ | Monointercalation | [2] |
| Pyridine-2-carboxamidonetropsin (2-PyN) | Amide | 5'-TGTCA-3' | MPE-Fe(II) Footprinting | 2.7 x 10⁵ | Minor Groove | |
| Carbazole-appended Pyridinium Porphyrin | Direct Conjugation | CT-DNA | UV-Vis, Fluorescence | 1.6 x 10⁶ | Intercalation |
Experimental Protocols
Accurate assessment of DNA binding affinity relies on a variety of biophysical techniques. Below are detailed protocols for some of the most common methods cited in the study of bis-pyridinium compounds.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a fundamental technique to monitor the interaction between DNA and a ligand. Changes in the absorbance spectrum of the compound upon addition of DNA can indicate binding and be used to calculate the binding constant.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the bis-pyridinium compound in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. Determine the concentration of DNA by measuring the absorbance at 260 nm (A260), using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide. The purity of the DNA should be checked by ensuring the A260/A280 ratio is between 1.8 and 1.9.
-
-
Titration:
-
Place a fixed concentration of the bis-pyridinium compound in a quartz cuvette.
-
Record the initial UV-Vis spectrum of the compound.
-
Incrementally add small aliquots of the DNA solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 5 minutes before recording the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the changes in the absorbance and/or the wavelength of maximum absorbance (λmax) of the compound.
-
The intrinsic binding constant (Kb) can be calculated by fitting the absorbance data to the Wolfe-Shimer equation or by using a Scatchard plot.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying DNA-ligand interactions, particularly for fluorescent compounds or when using a fluorescent probe that is displaced upon binding.
Protocol:
-
Preparation of Solutions:
-
Prepare buffered solutions of the bis-pyridinium compound and DNA as described for UV-Vis spectroscopy.
-
If the compound is not fluorescent, an intercalating dye such as ethidium bromide (EtBr) can be used as a probe.
-
-
Fluorescence Titration:
-
Direct Titration (for fluorescent compounds): Titrate a solution of the fluorescent bis-pyridinium compound with increasing concentrations of DNA. Record the fluorescence emission spectrum after each addition.
-
Competitive Binding Assay (with EtBr): Pre-incubate DNA with EtBr to form a fluorescent complex. Titrate this solution with the bis-pyridinium compound. The displacement of EtBr by the compound will lead to a quenching of the fluorescence.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the titrant concentration.
-
The binding constant can be determined by fitting the data to a suitable binding model, such as the Stern-Volmer equation for quenching experiments.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
Protocol:
-
Sample Preparation:
-
Prepare precisely matched buffer solutions for both the bis-pyridinium compound and the DNA to minimize heats of dilution. Degas all solutions before use.
-
The concentration of the macromolecule (DNA) in the sample cell is typically 10-100 µM, and the ligand (bis-pyridinium compound) in the syringe is 10-20 times more concentrated.
-
-
ITC Experiment:
-
Load the DNA solution into the sample cell and the bis-pyridinium compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small, sequential injections of the ligand into the sample cell.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Ka, ΔH, and n.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate conformational changes in DNA upon ligand binding. Different binding modes (intercalation vs. groove binding) induce distinct changes in the CD spectrum of DNA.
Protocol:
-
Preparation of Solutions:
-
Prepare solutions of the bis-pyridinium compound and DNA in a low-salt buffer to avoid interference with the CD signal.
-
-
CD Measurements:
-
Record the CD spectrum of the DNA solution in the absence of the ligand.
-
Titrate the DNA solution with increasing concentrations of the bis-pyridinium compound.
-
Record the CD spectrum after each addition and equilibration.
-
-
Data Analysis:
-
Analyze the changes in the positive and negative bands of the DNA CD spectrum.
-
Intercalation typically leads to an increase in the intensity of the positive band and a decrease in the intensity of the negative band, with a red shift in the zero-crossover point.
-
Groove binding usually causes smaller perturbations in the CD spectrum.
-
Visualizations
Experimental Workflow for Assessing DNA Binding Affinity
Caption: General experimental workflow for assessing the DNA binding affinity of bis-pyridinium compounds.
Potential DNA Binding Modes of Bis-pyridinium Compounds
Caption: Potential binding modes of bis-pyridinium compounds with the DNA double helix.
References
Performance of 1,10-Bis(pyridinium)decane in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 1,10-bis(pyridinium)decane in various solvent systems. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from structurally similar bis(pyridinium)alkanes and quaternary ammonium salts to provide insights into its expected behavior. This information is intended to guide researchers in solvent selection for applications ranging from chemical synthesis to biological assays.
Physicochemical Properties and Solubility
This compound is a dicationic salt, and its solubility is highly dependent on the polarity of the solvent. As a charged species, it is expected to be readily soluble in polar protic solvents like water and alcohols, and in polar aprotic solvents such as DMSO and DMF. Its solubility in nonpolar solvents is anticipated to be negligible.
Table 1: Predicted and Observed Solubility of this compound and Related Compounds
| Solvent System | Predicted Solubility of this compound | Supporting Data for Related Compounds |
| Water | High | Quaternary ammonium salts are generally soluble in water. Dicationic ionic liquids often exhibit good water solubility. |
| Methanol | High | Tetrapropylammonium iodide shows good solubility in methanol. |
| Ethanol | High | Tetraethylammonium bromide and iodide are soluble in ethanol. |
| Acetone | Moderate to Low | Dicationic imidazolium-based ionic liquids show variable but often good solubility in acetone. |
| Acetonitrile | Moderate to Low | Dicationic ionic liquids can be soluble in acetonitrile, with solubility depending on the specific structure. |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic polar solvents are generally good solvents for ionic salts. |
| Dichloromethane (DCM) | Low | Generally, ionic salts have low solubility in halogenated hydrocarbons. |
| Toluene | Very Low | Nonpolar aromatic solvents are poor solvents for charged species. |
| Hexane | Very Low | Nonpolar aliphatic solvents are very poor solvents for ionic compounds. |
Note: The predicted solubilities are qualitative and should be experimentally verified.
Electrical Conductivity
The electrical conductivity of a solution of this compound is directly related to the mobility of its ions in the solvent. Higher conductivity is expected in polar solvents with low viscosity, which facilitate ion movement.
Table 2: Expected Trends in Electrical Conductivity of this compound in Different Solvents
| Solvent | Dielectric Constant (approx.) | Viscosity (approx. at 20°C, mPa·s) | Expected Relative Conductivity | Rationale & Supporting Data for Related Compounds |
| Water | 80.1 | 1.002 | High | High dielectric constant and low viscosity favor ion dissociation and mobility. |
| Methanol | 32.7 | 0.59 | High | Lower viscosity than water may compensate for the lower dielectric constant. |
| Ethanol | 24.5 | 1.20 | Moderate | Higher viscosity compared to water and methanol will reduce ion mobility. |
| Acetonitrile | 37.5 | 0.37 | High | Low viscosity and a relatively high dielectric constant are favorable for high conductivity. |
| DMSO | 46.7 | 2.22 | Moderate to High | High dielectric constant is beneficial, but higher viscosity will impede ion movement. |
Performance as a Phase Transfer Catalyst
This compound, as a quaternary ammonium salt, has the potential to act as a phase transfer catalyst (PTC). Its efficiency in a biphasic system (e.g., water-organic) will depend on its ability to transfer a reactant from the aqueous phase to the organic phase. The long decane chain enhances its lipophilicity, which is crucial for a PTC.
Table 3: Predicted Performance of this compound as a Phase Transfer Catalyst in Different Biphasic Systems
| Organic Solvent | Interfacial Tension with Water (approx.) | Predicted Catalytic Efficiency | Rationale |
| Toluene | High | Moderate to High | The catalyst needs sufficient solubility in the organic phase to be effective. The decane chain aids this. |
| Dichloromethane | Moderate | High | Lower interfacial tension can facilitate the transfer of the catalyst-anion complex. |
| Hexane | High | Moderate | While nonpolar, the long alkyl chain of the catalyst can promote partitioning into the organic phase. |
Spectroscopic Properties (UV-Vis)
The UV-Vis absorption spectrum of this compound is expected to show characteristic bands for the pyridinium chromophore. The position and intensity of these bands can be influenced by the solvent, a phenomenon known as solvatochromism. Generally, a shift to longer wavelengths (red shift) is observed with increasing solvent polarity.
Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound in Various Solvents
| Solvent | Expected λmax Range (nm) | Observations for Related Pyridinium Compounds |
| Water | 255 - 265 | Pyridinium compounds typically show a strong absorption band in this region in aqueous solutions. |
| Methanol | 258 - 268 | A slight red shift is expected compared to water due to solvent polarity effects. |
| Ethanol | 260 - 270 | Similar to methanol, a red shift is anticipated. |
| Acetonitrile | 250 - 260 | The position of the absorption maximum will depend on the specific interactions with the solvent. |
| DMSO | 265 - 275 | The high polarity of DMSO is likely to cause a significant red shift. |
Experimental Protocols
A. Synthesis of this compound Dibromide
Materials:
-
1,10-Dibromodecane
-
Pyridine
-
Anhydrous acetonitrile (or another suitable solvent like ethanol or DMF)
Procedure:
-
Dissolve 1,10-dibromodecane (1 equivalent) in a suitable volume of anhydrous acetonitrile.
-
Add an excess of pyridine (at least 2.2 equivalents) to the solution.
-
Reflux the reaction mixture for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product, this compound dibromide, will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash it with a small amount of cold solvent (e.g., acetonitrile or diethyl ether) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure this compound dibromide.
-
Characterize the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
B. Determination of Solubility
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the saturated solution to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Evaporate the solvent from the supernatant and weigh the remaining solid to determine the concentration.
-
Alternatively, the concentration of the saturated solution can be determined using a suitable analytical technique like UV-Vis spectroscopy by creating a calibration curve.
C. Measurement of Electrical Conductivity
Apparatus:
-
Conductivity meter with a calibrated probe.
Procedure:
-
Prepare solutions of this compound of known concentrations in the desired solvent.
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Measure the conductivity of the pure solvent as a blank.
-
Measure the conductivity of each prepared solution, ensuring the temperature is constant.
-
Subtract the conductivity of the pure solvent from the conductivity of the solutions to obtain the conductivity of the solute.
D. Evaluation of Phase Transfer Catalysis (PTC) Activity (Example: Nucleophilic Substitution)
Reaction: Reaction of an aqueous solution of sodium cyanide with 1-bromooctane in an organic solvent (e.g., toluene) catalyzed by this compound.
Procedure:
-
Set up a two-phase system in a reaction flask containing a solution of 1-bromooctane in the chosen organic solvent and an aqueous solution of sodium cyanide.
-
Add a catalytic amount (e.g., 1-5 mol%) of this compound to the mixture.
-
Stir the mixture vigorously at a constant temperature.
-
Monitor the progress of the reaction by taking samples from the organic phase at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of 1-bromooctane to 1-cyanooctane.
-
Compare the reaction rate and yield with a control experiment conducted without the catalyst.
Visualizations
Caption: Workflow for the synthesis of this compound dibromide.
A Comparative Guide to the Structural Influence of Spacer Groups on Surfactant Properties
For Researchers, Scientists, and Drug Development Professionals
The rational design of surfactants for specific applications, ranging from drug delivery to enhanced oil recovery, hinges on a fundamental understanding of how their molecular architecture dictates their physicochemical behavior. In gemini surfactants, which consist of two hydrophobic tails and two hydrophilic headgroups linked by a spacer, the spacer group plays a pivotal role in determining their self-assembly and interfacial properties. This guide provides a comparative analysis of the structural influence of spacer groups on key surfactant properties, supported by experimental data and detailed methodologies.
Influence of Spacer Group Length
The length of the spacer group, typically a flexible polymethylene chain -(CH2)s-, significantly impacts the surfactant's aggregation behavior.
| Surfactant Series | Spacer Length (s) | CMC (mol/L) | Surface Tension (γ_cmc) (mN/m) | Reference |
| Sulfate-based Gemini | 2 | 8.25 x 10⁻⁴ | 27.5 | [1] |
| Sulfate-based Gemini | (not specified) | (increases with chain length from C12 to C14) | (increases with chain length from C12 to C14) | [1] |
| Cationic Gemini | 4 | (CMC increases up to s=4, then decreases) | - | [2] |
Note: The specific values for the cationic gemini surfactant with varying spacer lengths were described qualitatively in the source. A general trend is noted.
-
Short Spacers: For short, flexible spacers, an increase in spacer length generally leads to an increase in the critical micelle concentration (CMC). This is because a longer spacer provides more conformational freedom to the two monomeric units, reducing the cooperativity in the micellization process.
-
Long Spacers: Beyond a certain length (typically around 4-6 methylene units), a further increase in spacer length can lead to a decrease in CMC.[2] The long hydrophobic spacer can participate in the micellar core, contributing to the overall hydrophobicity and promoting aggregation at lower concentrations.
Influence of Spacer Group Rigidity
The rigidity of the spacer group affects the packing of surfactant molecules at interfaces and in micelles.
| Surfactant Type | Spacer Group | CMC (mol/L) | Key Finding | Reference |
| Amphoteric Gemini | Benzene | ~10⁻⁵ | Low foaming property, good wettability. | [3] |
| Amphoteric Gemini | Diphenylmethane | ~10⁻⁵ | Similar CMC to benzene spacer, indicating high surface activity. | [3] |
| Dicationic Gemini | 2-Butynyl (rigid) | (log cmc decreases linearly with alkyl chain length) | Normal aggregation behavior observed. | [4] |
| Dicationic Gemini | Butyl (flexible) | (Anomalous behavior for C18 chain) | Flexibility can lead to different packing constraints. | [4] |
-
Rigid Spacers: Rigid spacers, such as those containing aromatic rings or acetylenic bonds, restrict the conformational freedom of the surfactant molecule.[3][4] This can lead to more ordered packing at the air-water interface and in micelles, often resulting in lower CMC values compared to their flexible counterparts.
-
Packing Constraints: The geometry imposed by a rigid spacer can significantly influence the aggregation number and the shape of the resulting micelles.[4]
Influence of Spacer Group Hydrophilicity
Incorporating hydrophilic moieties into the spacer can alter the surfactant's solubility and interaction with the aqueous phase.
| Surfactant Type | Spacer Group | CMC (mol/L) | Surface Tension (γ_cmc) (mN/m) | Key Finding | Reference |
| Pyridinium-based Dicationic | Hydroxy | Lowest among tested | - | Efficient micelle formation, tightly packed structure. | [5] |
| Pyridinium-based Dicationic | Ether | Lower than hydrophobic spacers | - | Lower surface tension and more efficient micelle formation. | [5] |
| Pyridinium-based Dicationic | Secondary Amine | - | 31.790 | Lowest surface tension value among tested hydrophilic spacers. | [5] |
| Cationic Gemini with Ether Group | 3-oxa-1,5-pentane | (Determined but not listed) | - | Effective in lowering surface tension. | [6] |
-
Increased CMC: Introducing hydrophilic groups (e.g., ether, hydroxyl) into the spacer generally increases the CMC.[5] This is because the increased hydrophilicity of the spacer weakens the driving force for micellization, which is primarily the hydrophobic effect.
-
Surface Activity: Despite a higher CMC, surfactants with hydrophilic spacers can be highly effective at reducing surface tension.[5] The presence of polar groups in the spacer can influence the orientation and packing of the surfactant molecules at the air-water interface.
Influence of Functional Groups in the Spacer
The presence of specific functional groups like amides or esters within the spacer can introduce additional interactions, such as hydrogen bonding, which can influence aggregation.
| Surfactant Series | Spacer Type | Key Thermodynamic Parameter | Finding | Reference |
| Dimeric Cationic [16-s-16] | -(CH2)4- | ΔH°_mic | (varies with spacer) | Enthalpy of micellization is dependent on the nature of the spacer. |
| Dimeric Cationic [16-s-16] | -CH2–COO–(CH2)2–OCO–CH2- | ΔH°_mic | (varies with spacer) | Ester-containing spacers show parallel enthalpy-entropy compensation plots. |
| Dimeric Cationic [16-s-16] | -CH2–CONH–(CH2)2–NHCO–CH2- | ΔH°_mic | (varies with spacer) | Amide groups strongly influence aggregation properties. |
-
Thermodynamics of Micellization: The nature of the spacer significantly affects the thermodynamic parameters of micellization. For instance, the enthalpy of micellization (ΔH°_mic) can be endothermic or exothermic depending on the spacer structure.[7][8]
-
Intermolecular Interactions: Functional groups capable of hydrogen bonding, like amides, can lead to stronger interactions between surfactant molecules in the micelles, affecting their stability and aggregation number.[9]
Experimental Protocols
A variety of techniques are employed to characterize the properties of surfactants.
Surface Tension and Critical Micelle Concentration (CMC) Determination
-
Method: Surface tension measurements are typically performed using the du Noüy ring method or the Wilhelmy plate method on a tensiometer.[10]
-
Protocol:
-
A series of surfactant solutions with increasing concentrations are prepared in deionized water.
-
The surface tension of each solution is measured at a constant temperature.
-
The surface tension is plotted against the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at which a sharp break in the plot occurs, indicating the saturation of the air-water interface and the onset of micelle formation.[10]
-
Conductivity Measurement for CMC Determination
-
Method: This technique is suitable for ionic surfactants and relies on the change in molar conductivity upon micellization.
-
Protocol:
-
The conductivity of a series of surfactant solutions of varying concentrations is measured using a conductometer at a constant temperature.
-
The molar conductivity is plotted against the square root of the concentration.
-
Two linear regions are observed in the plot. The intersection of the two lines corresponds to the CMC.
-
Fluorescence Spectroscopy for Aggregation Number Determination
-
Method: Steady-state fluorescence quenching is a common method to determine the micelle aggregation number (N_agg).[7][8]
-
Protocol:
-
A fluorescent probe (e.g., pyrene) and a quencher are solubilized in the surfactant solution at a concentration well above the CMC.
-
The fluorescence intensity of the probe is measured as a function of the quencher concentration.
-
The aggregation number is calculated from the quenching data using the Poisson quenching model.
-
Thermogravimetric Analysis (TGA)
-
Method: TGA is used to evaluate the thermal stability of surfactants.[1][11]
-
Protocol:
-
A small sample of the surfactant is placed in a TGA instrument.
-
The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset temperature of decomposition provides an indication of the surfactant's thermal stability.[11]
-
Visualizations
Caption: Relationship between spacer group structure and surfactant properties.
Caption: Experimental workflow for surfactant characterization.
References
- 1. Influence of the length of the spacer group on the performance of...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Properties of Rigid Spacer Gemini Surfactants [finechemicals.com.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural insights into pyridinium-based dicationic surfactants at harsh conditions: Influence of spacer groups on thermal stability and surface properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Gemini Surfactants with Ether Group in the Spacer Part - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. biolinscientific.com [biolinscientific.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Antimicrobial Efficacy of Dicationic Surfactants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dicationic Surfactant Performance with Supporting Experimental Data.
Dicationic surfactants, often referred to as "gemini" surfactants, have garnered significant interest in the scientific community for their potent antimicrobial properties.[1] Their unique molecular architecture, characterized by two hydrophilic head groups and two hydrophobic tails linked by a spacer, confers superior surface activity and antimicrobial efficacy compared to their single-headed counterparts.[2] This guide provides a comparative overview of the antimicrobial activity of various dicationic surfactants against a range of pathogenic bacteria and fungi, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of dicationic surfactants is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of several dicationic surfactants with varying alkyl chain lengths and spacer groups against common bacterial and fungal strains. Lower MIC values indicate higher antimicrobial potency.
| Surfactant Series | Alkyl Chain Length | Spacer Group | Staphylococcus aureus (Gram-positive) MIC (mM) | Escherichia coli (Gram-negative) MIC (mM) | Candida albicans (Fungus) MIC (mM) | Aspergillus niger (Fungus) MIC (mM) | Reference |
| Ester-based Gemini | C8 | PMTH2E | ≤ 156 | ≤ 156 | ≤ 156 | ≤ 156 | [1] |
| C10 | PMTH2E | ≤ 156 | ≤ 156 | ≤ 156 | ≤ 156 | [1] | |
| Ether-based Gemini | C12 | 3-oxa-1,5-pentane | 0.003 | 0.012 | 0.006 | 0.006 | [3] |
| C14 | 3-oxa-1,5-pentane | 0.004 | 0.016 | 0.008 | 0.008 | [3] | |
| Azapolymethylene Gemini | C12 | 3-methylaza-1,5-pentane (dibromide) | 0.0036 | 0.087 | 0.12 | 0.12 | [4] |
| C14 | 3-methylaza-1,5-pentane (dibromide) | 0.0073 | 0.043 | 0.06 | 0.06 | [4] | |
| Imidazolium Gemini | C10 | Ethane (s=2) | 28.5 µM | Not specified | Not specified | Not specified | [2] |
| C12 | Ethane (s=2) | Not specified | Not specified | Not specified | Not specified | [2] |
Key Observations:
-
Influence of Alkyl Chain Length: The antimicrobial activity of dicationic surfactants is significantly influenced by the length of their hydrophobic alkyl chains. Generally, an increase in chain length leads to enhanced antimicrobial activity up to an optimal point, beyond which the activity may decrease. This "cut-off effect" is attributed to a balance between the surfactant's ability to penetrate the microbial cell membrane and its solubility in the aqueous medium.[4]
-
Impact of Spacer Group: The nature of the spacer group connecting the two cationic heads also plays a role in antimicrobial efficacy. Studies comparing different spacer types, such as polymethylene, ether-containing, and aza-containing spacers, have shown that these structural modifications can modulate the biological activity of the surfactant.[3][4]
-
Broad-Spectrum Activity: Dicationic surfactants generally exhibit a broad spectrum of antimicrobial activity, proving effective against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][3]
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of dicationic surfactants, based on standard broth microdilution and tube dilution methods.[5][6][7]
Preparation of Materials:
-
Test Surfactants: Prepare stock solutions of the dicationic surfactants in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a known concentration.
-
Microorganisms: Use standardized strains of test microorganisms (e.g., from ATCC). Cultures are grown on appropriate agar plates and incubated under optimal conditions.
-
Growth Media: Prepare sterile liquid growth media suitable for the test microorganisms (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Equipment: Sterile 96-well microtiter plates or sterile test tubes, pipettes, incubators.
Inoculum Preparation:
-
From a fresh culture, pick several colonies of the test microorganism and suspend them in sterile saline solution or broth.
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Further dilute the standardized suspension in the appropriate growth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
MIC Assay (Broth Microdilution Method):
-
Dispense 100 µL of sterile growth medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of the surfactant stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next.
-
Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL.
-
Include a positive control (medium + inoculum, no surfactant) and a negative control (medium only) on each plate.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the surfactant at which no visible growth of the microorganism is observed.
Visualizing the Experimental Workflow and Mechanism of Action
To better illustrate the experimental process and the proposed mechanism of antimicrobial action, the following diagrams were generated using Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Properties and Cytotoxic Effect of Imidazolium Geminis with Tunable Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Surface and Antimicrobial Properties of Ester-Based Gemini Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Properties of Monomeric and Dimeric Catanionic Surfactant System [mdpi.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 1,10-Bis(pyridinium)decane
For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 1,10-Bis(pyridinium)decane. The following recommendations are based on general laboratory safety principles and data from structurally related compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Recommended PPE |
| Eyes/Face | Tight-sealing safety goggles.[1] | A face shield should be worn in addition to safety goggles, especially when a splash hazard exists.[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile).[1] A chemical-resistant lab coat.[1] | Double-gloving for prolonged contact.[1] A flame-retardant and chemical-resistant suit for larger quantities. |
| Respiratory | Work should be conducted in a certified chemical fume hood.[1] | If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge should be used.[1] |
| Feet | Closed-toe shoes.[1] | Chemical-resistant shoe covers when handling larger quantities or in case of spills. |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₂₀H₃₀Br₂N₂[2] |
| Molecular Weight | 458.27 g/mol [2] |
| Flash Point (Decane) | 46 °C (115 °F)[3] |
| Auto-ignition (Decane) | 205 °C (401 °F)[3] |
| Explosive Limits (Decane) | Lower: 0.7% Upper: 5.4%[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is critical to minimizing the risk of exposure and other laboratory accidents.
1. Pre-Operational Checks:
-
Verify Emergency Equipment: Ensure that safety showers and eyewash stations are unobstructed and functional.
-
Check Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Gather Materials: Have all necessary experimental equipment, reagents, and spill control materials readily available.
2. Handling:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Prevent the formation of dust or aerosols.[1]
-
Use spark-proof tools and explosion-proof equipment, especially given the flammability of related compounds.[4][5]
-
Ground/bond container and receiving equipment to prevent static discharge.[5]
-
Wash hands thoroughly after handling.[1]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[3][5]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
-
Container Management: Use compatible, properly labeled, and sealed containers for waste collection.
-
Disposal Method: Dispose of waste in accordance with all local, state, and federal regulations.[1] Do not pour down the drain or discard in regular trash.[7] Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal.[7]
Experimental Workflow
Caption: Workflow for Safely Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
